Vx-702
Description
VX-702 is a small molecule investigational oral anti-cytokine therapy for treatment of inflammatory diseases, specifically rheumatoid arthritis (RA). It acts as a p38 MAP kinase inhibitor. In the future, this compound may be investigated for combination with methotrexate, a commonly used therapy for RA.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a p38 MAP kinase inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRKRZDBHOFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963974 | |
| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479543-46-9, 745833-23-2 | |
| Record name | VX 702 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VX-702 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VX-702 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05470 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VX-702 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | VX-702 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of VX-702
A Selective p38 MAPK Inhibitor for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of VX-702, a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has been investigated for its therapeutic potential in inflammatory diseases, most notably rheumatoid arthritis. This document details its molecular target, its impact on inflammatory signaling pathways, and summarizes key preclinical and clinical findings.
Core Mechanism of Action: Inhibition of p38 MAPK
This compound is an ATP-competitive inhibitor of p38 MAPK, a key enzyme in a signaling cascade that plays a central role in the cellular response to stress and in the production of pro-inflammatory cytokines.[1] The p38 MAPK family consists of four isoforms: α, β, γ, and δ. This compound exhibits high selectivity for the α and β isoforms, which are prominently involved in the inflammatory process.[2][3]
By binding to the ATP-binding pocket of p38α and p38β, this compound prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]
Kinase Selectivity
This compound demonstrates notable selectivity for p38α MAPK. It has a 14-fold higher potency for p38α compared to p38β.[2][3] Importantly, this compound shows no significant inhibitory activity against other MAPK family members such as ERKs and JNKs, highlighting its specific mechanism of action.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species/System | Reference(s) |
| Kd (p38α) | 3.7 nM | Recombinant Human | [1] |
| Kd (p38β) | 17 nM | Recombinant Human | [1] |
| IC50 (p38 activation) | 4 - 20 nM | Human Platelets | [2][3] |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production by this compound
| Cytokine | IC50 | Species/System | Stimulus | Reference(s) |
| IL-6 | 59 ng/mL | Human Whole Blood (ex vivo) | LPS | [1] |
| IL-1β | 122 ng/mL | Human Whole Blood (ex vivo) | LPS | [1] |
| TNF-α | 99 ng/mL | Human Whole Blood (ex vivo) | LPS | [1] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Rheumatoid Arthritis
| Animal Model | This compound Dose | Comparator | Outcome | Reference(s) |
| Collagen-Induced Arthritis (Mouse) | 0.1 mg/kg (twice daily) | Methotrexate (0.1 mg/kg) | Equivalent effect | [4] |
| Collagen-Induced Arthritis (Mouse) | 5 mg/kg (twice daily) | Prednisolone (10 mg/kg, once daily) | Equivalent effect in reducing wrist joint erosion and inflammation score | [2][3] |
Table 4: Clinical Efficacy of this compound in Rheumatoid Arthritis (Phase II Studies)
| Study | Patient Population | This compound Dose | ACR20 Response Rate (at 12 weeks) | Placebo Response Rate (at 12 weeks) | Reference(s) |
| VeRA Study | Moderate to severe RA (not on methotrexate) | 5 mg daily | 36% | 28% | [5] |
| VeRA Study | Moderate to severe RA (not on methotrexate) | 10 mg daily | 40% | 28% | [5] |
| Study 304 | Moderate to severe RA (on stable methotrexate) | 10 mg daily | 40% | 22% | [5] |
| Study 304 | Moderate to severe RA (on stable methotrexate) | 10 mg twice weekly | 44% | 22% | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating p38 MAPK inhibitors.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the evaluation of a p38 MAPK inhibitor like this compound.
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the inhibitory activity of a compound against p38α MAPK.
-
Reagents and Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
This compound (or test compound)
-
Kinase assay buffer
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Detection reagent (e.g., ADP-Glo™ Kinase Assay)
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384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted this compound and recombinant p38α kinase to the wells of a 384-well plate.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies the amount of ADP produced or substrate phosphorylated.
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Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Ex Vivo Human Whole Blood Cytokine Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the production of inflammatory cytokines in a physiologically relevant matrix.
-
Reagents and Materials:
-
Freshly drawn human whole blood (using an anticoagulant such as heparin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or test compound)
-
RPMI 1640 medium
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well plates
-
-
Procedure:
-
Dilute the whole blood with RPMI 1640 medium.
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Add the diluted whole blood to the wells containing this compound and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulate cytokine production by adding LPS to the wells.
-
Incubate for an appropriate duration (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Centrifuge the plates to pellet the blood cells and collect the plasma supernatant.
-
Measure the concentration of TNF-α, IL-1β, and IL-6 in the plasma samples using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 values for the inhibition of each cytokine.
-
Mouse Collagen-Induced Arthritis (CIA) Model (General Protocol)
The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Animals and Reagents:
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DBA/1 mice (male, 8-10 weeks old)
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Bovine type II collagen
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Complete Freund's Adjuvant (CFA)
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Incomplete Freund's Adjuvant (IFA)
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This compound (or test compound) formulated for oral administration
-
Calipers for measuring paw thickness
-
-
Procedure:
-
Immunization: On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
Booster: On day 21, boost the mice with an intradermal injection of an emulsion of bovine type II collagen and IFA.
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Treatment: Begin oral administration of this compound or vehicle daily from the onset of arthritis (typically around day 21-28) and continue for a specified duration (e.g., 14-21 days). Dosing regimens of 0.1 mg/kg and 5 mg/kg twice daily have been reported for this compound.[2][3][4]
-
Arthritis Assessment: Monitor the mice daily or every other day for the signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4), where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal inflammation with joint rigidity. The total arthritis score per mouse is the sum of the scores for all four paws.
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Paw Thickness Measurement: Measure the thickness of the hind paws regularly using calipers as an objective measure of inflammation.
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Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
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Conclusion
This compound is a selective inhibitor of p38α and p38β MAPK that effectively reduces the production of key pro-inflammatory cytokines. Its mechanism of action has been well-characterized through a series of in vitro and in vivo studies, which have demonstrated its potential as a therapeutic agent for inflammatory diseases. While clinical trials in rheumatoid arthritis showed a modest clinical efficacy, the data generated for this compound provide valuable insights into the role of the p38 MAPK pathway in chronic inflammation and serve as a foundation for the development of future generations of p38 MAPK inhibitors.[5]
References
- 1. cellagentech.com [cellagentech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Target of Vx-702: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the cellular target of Vx-702, a potent anti-inflammatory agent. It delves into the molecular interactions, signaling pathways, and the experimental methodologies used to characterize this interaction.
Executive Summary
This compound is a highly selective, orally bioavailable, small-molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) . Specifically, it exhibits potent, ATP-competitive inhibition of the p38α and p38β isoforms . This targeted action underlies its ability to suppress the production of pro-inflammatory cytokines, making it a subject of investigation for various inflammatory diseases.
The Cellular Target: p38 Mitogen-Activated Protein Kinase
The primary cellular target of this compound is the p38 mitogen-activated protein kinase, a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of p38α and p38β MAPK. This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the propagation of the inflammatory signal.
Quantitative Data: Binding Affinity and Inhibitory Potency
The interaction of this compound with its target has been quantified through various biochemical and cellular assays.
| Parameter | Target | Value | Assay Type |
| Binding Affinity (Kd) | p38α MAPK | 3.7 nM | Competitive Binding Assay |
| p38β MAPK | 17 nM | Competitive Binding Assay | |
| Inhibitory Concentration (IC50) | p38α MAPK activity in platelets | 4 - 20 nM | In Vitro Kinase Assay |
| IL-1β production in LPS-stimulated whole blood | 122 ng/mL | Cellular Assay | |
| IL-6 production in LPS-stimulated whole blood | 59 ng/mL | Cellular Assay | |
| TNFα production in LPS-stimulated whole blood | 99 ng/mL | Cellular Assay |
Signaling Pathways and Experimental Workflows
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade in the inflammatory response. External stimuli such as lipopolysaccharide (LPS) or cytokines like TNFα and IL-1β activate upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a variety of downstream targets, including other kinases (like MAPKAPK2) and transcription factors (like ATF-2), leading to the synthesis and release of pro-inflammatory cytokines. This compound intervenes by directly inhibiting p38 MAPK, thus blocking this entire downstream cascade.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Target Validation
The identification and validation of p38 MAPK as the target of this compound follows a logical progression from initial screening to cellular confirmation of its mechanism of action.
Caption: Experimental workflow for the validation of p38 MAPK as the cellular target of this compound.
Detailed Experimental Protocols
Competitive Binding Assay for Kd Determination
This protocol describes a general method for determining the dissociation constant (Kd) of an inhibitor for its target kinase.
-
Reagents and Materials:
-
Recombinant human p38α MAPK
-
A known fluorescently labeled or biotinylated ATP-competitive ligand for p38 MAPK (the "tracer")
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of detecting the tracer's signal (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET)
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate wells, add the recombinant p38α MAPK and the tracer at a fixed concentration.
-
Add the different concentrations of this compound to the wells. Include control wells with no inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the signal from the tracer using the plate reader.
-
The signal will decrease as the concentration of this compound increases and displaces the tracer.
-
Plot the signal against the logarithm of the this compound concentration and fit the data to a suitable binding model to calculate the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which can then be used to approximate the Kd.
-
In Vitro p38 MAPK Kinase Assay
This protocol outlines a method to measure the inhibitory effect of this compound on the enzymatic activity of p38 MAPK.
-
Reagents and Materials:
-
Active recombinant human p38α MAPK
-
ATF-2 (a known substrate of p38 MAPK)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Anti-phospho-ATF-2 (Thr71) antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the active p38α MAPK, ATF-2 substrate, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-phospho-ATF-2 antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50.
-
Cell-Based p38 MAPK Phosphorylation Assay (Western Blot)
This protocol describes how to assess the ability of this compound to inhibit p38 MAPK phosphorylation in a cellular context.
-
Reagents and Materials:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a monocytic cell line like THP-1)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Anti-total-p38 MAPK antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture the cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a p38 MAPK activator, such as LPS (e.g., 1 µg/mL), for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting as described in the previous protocol, using the anti-phospho-p38 MAPK antibody to detect the activated form of the kinase.
-
To ensure equal protein loading, strip the membrane and re-probe with an anti-total-p38 MAPK antibody.
-
Quantify the bands to determine the dose-dependent inhibition of p38 MAPK phosphorylation by this compound.
-
LPS-Stimulated Whole Blood Assay for Cytokine Release
This protocol details a method to measure the functional consequence of p38 MAPK inhibition by this compound on inflammatory cytokine production.
-
Reagents and Materials:
-
Freshly drawn human whole blood (using heparin as an anticoagulant)
-
RPMI-1640 cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNFα, IL-1β, and IL-6
-
96-well cell culture plates
-
CO2 incubator
-
-
Procedure:
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
In a 96-well plate, add the whole blood.
-
Add the different concentrations of this compound to the wells and pre-incubate for a short period (e.g., 30 minutes) at 37°C in a CO2 incubator.
-
Add LPS to the wells to stimulate cytokine production (e.g., a final concentration of 100 ng/mL). Include unstimulated and vehicle-treated controls.
-
Incubate the plate for a suitable duration (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentrations of TNFα, IL-1β, and IL-6 in the plasma using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 values for the inhibition of each cytokine's production by this compound.
-
Downstream Effects of Vx-702 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vx-702 is a potent and selective, orally administered inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. This technical guide provides an in-depth overview of the downstream effects of this compound treatment, summarizing key preclinical and clinical findings. The primary mechanism of action of this compound involves the suppression of pro-inflammatory cytokine production, which has been evaluated in the context of inflammatory diseases, most notably rheumatoid arthritis (RA). This document details the impact of this compound on signaling pathways, presents quantitative clinical data, and outlines the experimental protocols used to generate these findings.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
This compound exerts its therapeutic effects by targeting the p38 MAPK signaling pathway. This pathway is a critical regulator of the cellular response to stress and inflammatory stimuli.[1] Activation of this cascade leads to the production of key inflammatory mediators. This compound, as a p38 MAPK inhibitor, effectively curtails this inflammatory response.[2]
The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as cellular stressors. These stimuli activate MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6. These MKKs then phosphorylate and activate p38 MAPK. Activated p38 MAPK subsequently phosphorylates a range of downstream substrates, including transcription factors and other kinases, leading to the increased expression of pro-inflammatory genes.[1]
Downstream Effects on Cytokine Production
A primary downstream effect of this compound is the dose-dependent inhibition of pro-inflammatory cytokine production. Preclinical studies have demonstrated its ability to suppress the release of TNF-α, IL-1β, and IL-6.
Quantitative Data from In Vitro Studies
An ex vivo whole blood assay using lipopolysaccharide (LPS) as a stimulant demonstrated that this compound effectively inhibits the production of key inflammatory cytokines.
| Cytokine | IC50 (ng/mL) |
| IL-6 | 59 |
| TNF-α | 99 |
| IL-1β | 122 |
Clinical Efficacy in Rheumatoid Arthritis
This compound has been evaluated in Phase II clinical trials for the treatment of moderate to severe rheumatoid arthritis. The primary endpoint in these studies was the American College of Rheumatology 20% improvement criteria (ACR20) response rate.
VeRA Study: this compound Monotherapy
The VeRA study was a 12-week, randomized, double-blind, placebo-controlled trial involving 315 patients.[1]
| Treatment Group | ACR20 Response Rate (Week 12) |
| Placebo | 30% |
| This compound (5 mg daily) | 38% |
| This compound (10 mg daily) | 40% |
Study 304: this compound in Combination with Methotrexate
This 12-week study evaluated this compound in 117 patients who were also receiving methotrexate (MTX).
| Treatment Group | ACR20 Response Rate (Week 12) |
| Placebo + MTX | 22% |
| This compound (10 mg daily) + MTX | 40% |
| This compound (10 mg twice weekly) + MTX | 44% |
Effects on Inflammatory Biomarkers
Treatment with this compound led to a reduction in systemic markers of inflammation, although this effect was observed to be transient in clinical studies.[3]
Quantitative Biomarker Data
Reductions in C-reactive protein (CRP) and serum amyloid A (SAA) were observed as early as week 1 of treatment. However, these levels tended to return towards baseline by week 4.[3]
| Biomarker | Observation |
| C-reactive protein (CRP) | Reduction observed at week 1, returning to near baseline by week 4.[3] |
| Serum Amyloid A (SAA) | Reduction observed at week 1, returning to near baseline by week 4.[3] |
Experimental Protocols
LPS-Stimulated Whole Blood Assay for Cytokine Release
This assay is designed to assess the in vitro effect of a compound on cytokine production in a physiologically relevant environment.
References
- 1. A rapid method for measuring serum amyloid A protein by latex agglutination nephelometric immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rivm.nl [rivm.nl]
VX-702: A Technical Guide to Its Inhibition of Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VX-702 is a potent and highly selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2] This key enzyme is a central component of the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines. By targeting p38α MAPK, this compound effectively downregulates the synthesis of critical mediators of inflammation, including Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data on its inhibitory effects, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38α MAPK.[1] The p38 MAPK pathway is a critical signaling cascade activated by a wide range of extracellular stimuli, including inflammatory cytokines and cellular stress.[3][4] Activation of this pathway leads to the phosphorylation and activation of downstream targets, including transcription factors and other kinases, which in turn promote the expression of pro-inflammatory genes.[3][5] this compound, by binding to p38α MAPK, prevents the phosphorylation of its substrates, thereby disrupting this inflammatory cascade.[6]
Signaling Pathway Diagram
The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention by this compound.
Quantitative Data on Cytokine Inhibition
This compound has demonstrated potent, dose-dependent inhibition of key pro-inflammatory cytokines in various in vitro models. The half-maximal inhibitory concentrations (IC50) highlight its efficacy.
| Cytokine | IC50 (ng/mL) | Experimental Model | Reference |
| IL-1β | 122 | Not specified | [1] |
| TNF-α | 99 | Not specified | [1] |
| IL-6 | 59 | Not specified | [1] |
Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the inhibitory effect of this compound on cytokine production.
In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol details the investigation of this compound's effect on Lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in the RAW264.7 macrophage cell line.[6]
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in cell culture medium.
-
Experimental Procedure:
-
RAW264.7 cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The cells are then pre-treated with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 1 hour).
-
Following pre-treatment, cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.
-
-
Cytokine Measurement:
-
ELISA: The concentration of secreted cytokines (IL-1β, TNF-α, IL-6) in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.[6]
-
Western Blot: Cell lysates are prepared to analyze the intracellular levels of pro-inflammatory proteins and the phosphorylation status of p38 MAPK. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins and their phosphorylated forms.[6]
-
Conclusion for Drug Development Professionals
The selective p38α MAPK inhibitor, this compound, demonstrates a clear and potent mechanism for the inhibition of pro-inflammatory cytokine production. The quantitative data and established in vitro protocols provide a solid foundation for its further investigation and development as a therapeutic agent for inflammatory diseases. The ability to directly measure the downstream effects on key cytokines offers robust biomarkers for assessing drug efficacy in preclinical and clinical settings. The detailed understanding of its mechanism of action within the p38 MAPK signaling pathway allows for a targeted approach in drug development and patient selection strategies. While clinical trials have shown modest efficacy, the data presented here underscores the potential of targeting this pathway for inflammatory conditions.[5][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Chemical Profile of VX-702
For Researchers, Scientists, and Drug Development Professionals
Abstract
VX-702 is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. Developed by Vertex Pharmaceuticals, this small molecule therapeutic, with the chemical name 6-[(Aminocarbonyl)(2,6-difluorophenyl)amino]-2-(2,4-difluorophenyl)-3-pyridinecarboxamide, has been investigated primarily for the treatment of rheumatoid arthritis (RA). This technical guide provides a comprehensive overview of the discovery, chemical structure, and preclinical and clinical development of this compound. It includes detailed experimental protocols for key assays, quantitative data on its biochemical and cellular activity, and a discussion of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
The p38 MAPK signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibitors of p38 MAPK have been pursued as promising therapeutic agents for a variety of inflammatory diseases. This compound emerged as a second-generation p38 MAPK inhibitor from the research efforts at Vertex Pharmaceuticals, following the development of earlier compounds like VX-745.[1][2] This guide will delve into the specifics of this compound's discovery and its detailed chemical and biological profile.
Discovery and Chemical Structure
The discovery of this compound was part of a focused effort to develop potent and selective inhibitors of p38 MAPK. While the specific lead optimization and structure-activity relationship (SAR) studies that culminated in the selection of this compound are not extensively detailed in publicly available literature, it is understood to be a derivative of earlier p38 MAPK inhibitor scaffolds developed by Vertex.
Chemical Structure:
The chemical structure of this compound is provided below:
Chemical Name: 6-[(Aminocarbonyl)(2,6-difluorophenyl)amino]-2-(2,4-difluorophenyl)-3-pyridinecarboxamide
Molecular Formula: C₁₉H₁₂F₄N₄O₂
Molecular Weight: 404.32 g/mol
CAS Number: 745833-23-2
The structure features a central aminopyridine core, a common motif in many kinase inhibitors, with substitutions that contribute to its potency and selectivity.
Mechanism of Action
This compound is an ATP-competitive inhibitor of p38 MAPK, with high affinity for the α and β isoforms of the enzyme. By binding to the ATP-binding pocket of p38 MAPK, this compound prevents the phosphorylation of downstream substrates, thereby blocking the inflammatory signaling cascade. This leads to a reduction in the production of key pro-inflammatory cytokines.
References
Preclinical Profile of VX-702: An In-Depth Technical Review for Rheumatoid Arthritis Research
Introduction: VX-702 is a second-generation, orally active small molecule inhibitor of p38 mitogen-activated protein kinase alpha (MAPKα). It was developed by Vertex Pharmaceuticals for the potential treatment of inflammatory diseases, with a significant focus on rheumatoid arthritis (RA). The primary mechanism of action of this compound is the inhibition of the p38 MAPK signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), key mediators in the pathophysiology of RA.[1][2] Although development was discontinued after Phase II clinical trials due to modest efficacy, the preclinical data provides valuable insights into the therapeutic potential and biological effects of targeting the p38 MAPK pathway.[1][3]
Core Mechanism: Inhibition of the p38 MAPK Signaling Pathway
Activation of the p38 MAPK pathway is a key cellular response to extracellular stimuli like environmental stress and pro-inflammatory cytokines. This activation, through phosphorylation by upstream kinases MKK3 and MKK6, leads to the transcription and translation of genes encoding inflammatory mediators.[1] this compound acts as an ATP-competitive inhibitor of p38 MAPKα, thereby blocking this cascade and reducing the synthesis of key cytokines implicated in rheumatoid arthritis.[1]
References
- 1. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Inhibition of p38α MAPK by VX-702: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity of VX-702 for the p38 alpha (p38α) isoform of mitogen-activated protein kinase (MAPK). This compound is a small molecule, orally active inhibitor that has been investigated for the treatment of inflammatory diseases, including rheumatoid arthritis. Its mechanism of action centers on the specific inhibition of p38α, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2][3] This document provides a comprehensive summary of the quantitative data regarding its selectivity, detailed methodologies of relevant experiments, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound demonstrates significant selectivity for the p38α MAPK isoform over the p38β isoform and other kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
p38 Isoform Selectivity
This compound exhibits a notable preference for p38α, with a reported 14-fold higher potency against p38α compared to p38β.[4][5][6][7][8] This selectivity is reflected in both its binding affinity (Kd) and its inhibitory concentration (IC50).
| Target | Parameter | Value | Fold Selectivity (α vs β) |
| p38α | Kd | 3.7 nM[9] | ~4.6x |
| p38β | Kd | 17 nM[9] | |
| p38α | IC50 | 4 - 20 nM | ~14x |
| p38β | IC50 | - |
Table 1: p38 Isoform Selectivity of this compound. This table summarizes the binding affinity (Kd) and inhibitory concentration (IC50) of this compound for p38α and p38β isoforms.
Kinome-Wide Selectivity Profile
A broader screening of this compound against a panel of human kinases reveals a high degree of selectivity for p38α. The following table presents the percentage of remaining activity for a selection of kinases when treated with this compound, indicating its limited off-target activity.
| Kinase Target | % Activity Remaining at 0.5µM | % Activity Remaining at 1µM | % Activity Remaining at 10µM |
| p38α (MAPK14) | - | 5.2 | - |
| p38β (MAPK11) | - | 22.3 | - |
| nemo like kinase (NLK) | - | 15.8 | - |
| platelet derived growth factor receptor beta (PDGFRβ) | - | 62.8 | - |
| EPH receptor B3 (EphB3) | - | 65.8 | - |
| NIMA related kinase 1 (NEK1) | - | 69.6 | - |
| megakaryocyte-associated tyrosine kinase (MATK) | - | 77.6 | - |
| EPH receptor A7 (EphA7) | - | 79.9 | - |
| histone H3 associated protein kinase (Haspin) | - | 81.3 | - |
| protein kinase D2 (PKD2) | - | - | - |
Table 2: Kinome-Wide Selectivity of this compound. Data from a kinome-wide affinity profile screen. The percentage of remaining kinase activity at a given concentration of this compound is shown. A lower percentage indicates greater inhibition. Data adapted from the IUPHAR/BPS Guide to PHARMACOLOGY.[10]
This compound selectively inhibits the activation of p38 MAPK with no significant effects on ERKs and JNKs.[4][6]
Inhibition of Cytokine Production
The functional consequence of p38α inhibition by this compound is a dose-dependent reduction in the production of key pro-inflammatory cytokines.
| Cytokine | IC50 (ng/mL) |
| IL-6 | 59[4][7][8][9][11] |
| IL-1β | 122[4][7][8][9][11] |
| TNFα | 99[4][7][8][9][11] |
Table 3: Inhibition of Cytokine Production by this compound. This table shows the IC50 values for the inhibition of various pro-inflammatory cytokines in LPS-stimulated ex vivo blood assays.
Experimental Protocols
The following sections describe the general methodologies employed to determine the selectivity and potency of p38 MAPK inhibitors like this compound.
In Vitro Kinase Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified p38α and other kinases.
General Protocol (based on ADP-Glo™ Kinase Assay):
-
Reagents and Materials:
-
Procedure: a. A solution of the test compound (this compound) at various concentrations is prepared. b. The recombinant p38α enzyme is added to the wells of a 384-well plate.[14] c. The test compound is added to the wells containing the enzyme and incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding. d. The kinase reaction is initiated by adding a mixture of the substrate (e.g., ATF2) and ATP.[14] e. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature. f. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. g. The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.[14] h. The luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer. i. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for Cytokine Inhibition
Objective: To measure the potency of this compound in inhibiting the production of inflammatory cytokines in a cellular context.
General Protocol (based on LPS-stimulated Peripheral Blood Mononuclear Cells - PBMCs):
-
Reagents and Materials:
-
Isolated human PBMCs.
-
Lipopolysaccharide (LPS).
-
This compound (or other test compounds) at various concentrations.
-
Cell culture medium.
-
ELISA kits for IL-6, IL-1β, and TNFα.
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
-
Procedure: a. PBMCs are seeded into 96-well plates. b. The cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour). c. The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines. d. The plates are incubated for a defined period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator. e. After incubation, the cell culture supernatants are collected. f. The concentrations of IL-6, IL-1β, and TNFα in the supernatants are quantified using specific ELISA kits according to the manufacturer's instructions. g. The IC50 values for the inhibition of each cytokine are determined by plotting the percentage of cytokine inhibition against the logarithm of the inhibitor concentration.
Visualizations
p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a key cascade in the cellular response to stress and inflammation. This compound acts by inhibiting p38α, a central node in this pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Isoform-specific and cell/tissue-dependent effects of p38 MAPKs in regulating inflammation and inflammation-associated oncogenesis [imrpress.com]
- 6. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cellagentech.com [cellagentech.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. abmole.com [abmole.com]
- 12. p38 alpha Kinase Enzyme System [promega.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. promega.com [promega.com]
In-Depth Technical Guide: Binding Affinity of VX-702 to p38 MAPK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of VX-702, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The document presents quantitative binding data, detailed experimental methodologies for assessing binding affinity, and a visual representation of the p38 MAPK signaling pathway and associated experimental workflows.
Quantitative Binding Affinity Data
This compound demonstrates high-affinity binding to p38 MAPK, particularly the α and β isoforms. Its inhibitory activity has been quantified through various in vitro and ex vivo assays. The following tables summarize the key quantitative data regarding the binding affinity and functional inhibition of p38 MAPK by this compound.
| Parameter | Value | Target | Assay Condition |
| IC50 | 4 - 20 nM | p38α MAPK | Cell-free assay in human platelets[1][2] |
| Kd | 3.7 nM | p38α MAPK | ATP-competitive binding assay |
| Kd | 17 nM | p38β MAPK | ATP-competitive binding assay |
Table 1: In Vitro Binding Affinity of this compound for p38 MAPK Isoforms.
| Cytokine | IC50 (ng/mL) | Assay Condition |
| Interleukin-6 (IL-6) | 59 | Ex vivo LPS-primed whole blood assay[2] |
| Interleukin-1β (IL-1β) | 122 | Ex vivo LPS-primed whole blood assay[2] |
| Tumor Necrosis Factor-α (TNFα) | 99 | Ex vivo LPS-primed whole blood assay[2] |
Table 2: Functional Inhibition of Cytokine Production by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments to determine the binding affinity and functional effects of this compound on p38 MAPK.
Cell-Free p38α MAPK Kinase Assay for IC50 Determination
This protocol describes a non-radioactive, in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against p38α MAPK. The assay measures the phosphorylation of a known p38 substrate, Activating Transcription Factor 2 (ATF-2).
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATF-2 fusion protein (substrate)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)
-
Adenosine triphosphate (ATP)
-
This compound (or other test inhibitor)
-
Anti-phospho-ATF-2 (Thr71) antibody
-
Secondary antibody conjugated to a detection molecule (e.g., HRP or a fluorophore)
-
96-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate in the kinase assay buffer to their optimal concentrations.
-
Kinase Reaction:
-
Add the diluted this compound solutions to the wells of a 96-well plate.
-
Add the p38α MAPK enzyme to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP.
-
Incubate the reaction mixture at 30°C for a specified duration (e.g., 30-60 minutes).
-
-
Detection of Phosphorylation:
-
Terminate the kinase reaction by adding a stop solution (e.g., EDTA).
-
Coat a separate high-binding microplate with a capture antibody for the ATF-2 substrate.
-
Transfer the reaction mixture to the coated plate and incubate to allow the substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-phospho-ATF-2 (Thr71) primary antibody and incubate.
-
Wash the plate and add the secondary antibody.
-
After a final wash, add the detection reagent (e.g., chemiluminescent or fluorescent substrate) and measure the signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all measurements.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Ex Vivo Whole Blood Assay for Cytokine Inhibition
This protocol outlines a method to assess the functional effect of this compound on cytokine production in a more physiologically relevant setting using human whole blood stimulated with lipopolysaccharide (LPS).
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound (or other test inhibitor).
-
RPMI-1640 cell culture medium.
-
ELISA kits for IL-6, IL-1β, and TNFα.
-
96-well cell culture plates.
-
CO2 incubator.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute in RPMI-1640 medium.
-
Blood Incubation:
-
In a 96-well culture plate, add the diluted this compound to the wells.
-
Add fresh human whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 1 hour) to allow for drug absorption.
-
-
Stimulation:
-
Add LPS to the wells to a final concentration known to induce a robust cytokine response (e.g., 1-10 ng/mL).
-
Include control wells with no LPS (unstimulated) and LPS with vehicle (DMSO) but no inhibitor.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Plasma Collection:
-
Centrifuge the plate to separate the plasma from the blood cells.
-
Carefully collect the plasma supernatant.
-
-
Cytokine Measurement:
-
Measure the concentrations of IL-6, IL-1β, and TNFα in the plasma samples using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
Visualizations
The following diagrams illustrate the p38 MAPK signaling pathway and a generalized workflow for determining the IC50 of a kinase inhibitor.
Caption: The p38 MAPK signaling cascade.
Caption: Workflow for IC50 determination.
References
VX-702: A Technical Guide to a Selective p38 MAPK Inhibitor for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of VX-702, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), as a critical tool for the investigation of inflammatory processes. This compound has been instrumental in elucidating the role of the p38 MAPK pathway in various inflammatory diseases, both in preclinical models and clinical studies.
Core Mechanism of Action: Inhibition of the p38 MAPK Pathway
This compound is an orally available, ATP-competitive inhibitor of p38 MAPK, with high selectivity for the α and β isoforms.[1] The p38 MAPK signaling cascade is a crucial regulator of the inflammatory response. It is activated by cellular stressors and inflammatory cytokines, leading to the downstream production of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2] By inhibiting p38α and p38β, this compound effectively blocks this signaling cascade, thereby suppressing the synthesis of these potent cytokines and mitigating the inflammatory response.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, derived from various in vitro and in vivo studies.
Table 1: In Vitro Activity and Selectivity
| Parameter | Target | Value | Reference |
| Binding Affinity (Kd) | p38α MAPK | 3.7 nM | |
| p38β MAPK | 17 nM | ||
| Inhibitory Concentration (IC50) | p38 MAPK Activation | 4 to 20 nM | [5] |
| IL-6 Production | 59 ng/mL | [1][5] | |
| TNFα Production | 99 ng/mL | [1][5] | |
| IL-1β Production | 122 ng/mL | [1][5] |
Note: this compound is approximately 14-fold more potent against p38α compared to p38β.[5][6]
Table 2: Pharmacokinetic Properties
| Parameter | Value | Reference |
| Half-life | 16 to 20 hours | [5][6] |
| Median Clearance | 3.75 L/h | [5][6] |
| Volume of Distribution | 73 L/kg | [5][6] |
| Primary Clearance Route | Renal | [5][6] |
Table 3: Phase II Clinical Efficacy in Rheumatoid Arthritis (12-Week Studies)
| Study | Treatment Group | ACR20 Response Rate | Placebo Response Rate | p-value | Reference |
| VeRA Study | 5 mg this compound daily | 38% | 30% | 0.04 (for dose-response) | |
| 10 mg this compound daily | 40% | 30% | 0.04 (for dose-response) | [7] | |
| Study 304 (with Methotrexate) | 10 mg this compound daily | 40% | 22% | Not statistically significant | [7][8] |
| 10 mg this compound twice weekly | 44% | 22% | Statistically significant | [9] |
ACR20 represents a 20% improvement in the American College of Rheumatology criteria.
Key Experimental Protocols
Detailed methodologies for experiments utilizing this compound are provided below.
In Vitro Cytokine Production Assay in Macrophages
This protocol is designed to assess the inhibitory effect of this compound on pro-inflammatory cytokine production in a macrophage cell line.
Objective: To quantify the dose-dependent inhibition of LPS-induced IL-6, IL-1β, and TNF-α secretion by this compound.
Materials:
-
RAW264.7 macrophage cell line
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for mouse IL-6, IL-1β, and TNF-α
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well (final concentration of 1 µg/mL) to induce an inflammatory response. Include control wells with no LPS stimulation.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentrations of IL-6, IL-1β, and TNF-α in the supernatants using specific ELISA kits, following the manufacturer's instructions.[10][11]
-
Data Analysis: Calculate the IC50 value for this compound for each cytokine by plotting the percentage of inhibition against the log concentration of this compound.
Western Blot for p38 MAPK Phosphorylation
This protocol allows for the direct visualization of this compound's inhibitory effect on its target.
Objective: To determine if this compound inhibits the phosphorylation of p38 MAPK in stimulated cells.
Materials:
-
Cell lysates from the in vitro cytokine assay (or a separate experiment)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.[12] A loading control like β-tubulin should also be probed.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply a chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry. The effect of this compound is determined by the ratio of phosphorylated p38 to total p38.[12]
In Vivo Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol describes the use of this compound in a standard preclinical model of rheumatoid arthritis.
Objective: To evaluate the efficacy of this compound in reducing the clinical signs of arthritis.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete and Incomplete Freund's Adjuvant (CFA/IFA)
-
This compound formulation for oral gavage
-
Calipers for measuring paw thickness
Methodology:
-
Induction of Arthritis: Emulsify bovine type II collagen in CFA. Administer an intradermal injection at the base of the tail on day 0. On day 21, administer a booster injection of collagen emulsified in IFA.
-
Treatment: Once clinical signs of arthritis appear (typically around day 25-28), randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control like methotrexate or prednisolone).[1][5][13]
-
Dosing: Administer this compound orally once or twice daily. Doses such as 0.1 mg/kg and 5 mg/kg have been shown to be effective.[5][13]
-
Clinical Scoring: Monitor mice daily or every other day for signs of arthritis. Score each paw based on a scale of 0-4 for erythema and swelling. The cumulative score (max 16) represents the arthritis index.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using calipers as an objective measure of inflammation.
-
Endpoint Analysis: At the end of the study (e.g., day 42), euthanize the mice. Collect paws for histological analysis to assess joint erosion and inflammation.
-
Data Analysis: Compare the arthritis index, paw thickness, and histological scores between the this compound treated groups and the vehicle control group.
Conclusion
This compound is a well-characterized, selective p38 MAPK inhibitor that serves as an invaluable tool for studying inflammation. Its specific mechanism of action allows researchers to probe the direct consequences of p38 MAPK inhibition on cytokine production, cellular signaling, and disease pathology in both in vitro and in vivo settings. While clinical trials in rheumatoid arthritis showed only modest efficacy, which may suggest complexities in the sustained suppression of chronic inflammation via this pathway, the data generated from studies using this compound continue to be crucial for understanding the fundamental role of p38 MAPK in inflammatory diseases.[7][9]
References
- 1. cellagentech.com [cellagentech.com]
- 2. Vertex Pharmaceuticals Initiates Phase II Clinical Study in Rheumatoid Arthritis with Investigational Oral p38 MAP Kinase Inhibitor this compound | Vertex Pharmaceuticals [investors.vrtx.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]
- 9. Efficacy, pharmacodynamics, and sa ... | Article | H1 Connect [archive.connect.h1.co]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound Ameliorates the Severity of Sepsis-Associated Acute Kidney Injury by Downregulating Inflammatory Factors in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]
VX-702: A Technical Guide to its Inhibitory Effects on TNF-alpha and IL-6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and quantitative effects of VX-702, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, on the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This document provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Executive Summary
This compound is an orally active, second-generation p38 MAPK inhibitor that has been investigated for its potential in treating inflammatory diseases, most notably rheumatoid arthritis.[1] The p38 MAPK signaling pathway plays a crucial role in regulating the production of key inflammatory cytokines, including TNF-α and IL-6. By selectively targeting the α and β isoforms of p38 MAPK, this compound effectively downregulates the synthesis and release of these cytokines, thereby exerting its anti-inflammatory effects. This guide summarizes the key findings from in vitro and clinical studies, providing quantitative data on the inhibitory potency of this compound and detailed methodologies for researchers seeking to investigate its effects.
Mechanism of Action: Inhibition of the p38 MAPK Pathway
The p38 MAPK pathway is a critical signaling cascade activated by various extracellular stimuli, including inflammatory cytokines and cellular stress.[2] Activation of this pathway leads to the phosphorylation of downstream transcription factors, which in turn promotes the expression of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[3] this compound acts as a potent and selective inhibitor of p38α MAPK, with a 14-fold higher potency against the p38α isoform compared to p38β.[4] By binding to p38 MAPK, this compound prevents its phosphorylation and subsequent activation, thereby blocking the downstream signaling events that lead to cytokine production.[5]
Signaling Pathway Diagram
The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention by this compound.
Caption: p38 MAPK signaling cascade and this compound's point of inhibition.
Quantitative Data: Inhibitory Potency of this compound
In vitro studies have quantified the inhibitory effect of this compound on the production of TNF-α and IL-6 in various cellular systems. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Cytokine Production by this compound
| Cytokine | Cell System | Stimulus | IC50 (ng/mL) | Reference |
| TNF-α | Human Whole Blood | LPS | 99 | [6] |
| IL-6 | Human Whole Blood | LPS | 59 | [6] |
| IL-1β | Human Whole Blood | LPS | 122 | [6] |
Table 2: Clinical Trial Biomarker Data for this compound
| Biomarker | Study Population | Treatment | Observation | Reference |
| Soluble TNF Receptor p55 | Rheumatoid Arthritis Patients | This compound (5mg or 10mg daily) | Reduction observed at week 1, returned to baseline by week 4 | [7] |
| C-reactive protein (CRP) | Rheumatoid Arthritis Patients | This compound (5mg or 10mg daily) | Reduction observed at week 1, returned to baseline by week 4 | [7] |
| Serum Amyloid A | Rheumatoid Arthritis Patients | This compound (5mg or 10mg daily) | Reduction observed at week 1, returned to baseline by week 4 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on TNF-α and IL-6 production.
In Vitro Lipopolysaccharide (LPS)-Stimulated Cytokine Production in RAW264.7 Macrophages
This protocol describes the stimulation of a murine macrophage cell line to produce pro-inflammatory cytokines and their subsequent quantification.
4.1.1 Materials
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
96-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer for Western blot (e.g., RIPA buffer)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total p38 MAPK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
4.1.2 Experimental Workflow
Caption: Workflow for assessing this compound's effect on LPS-stimulated macrophages.
4.1.3 Detailed Procedure
-
Cell Culture: Maintain RAW264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed 1-2 x 10^5 RAW264.7 cells per well in a 96-well plate and allow them to adhere overnight.[8]
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1 hour.[9]
-
LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL to the wells containing this compound or vehicle. Incubate for 24 hours.[8][9]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store at -80°C until use.
-
ELISA for TNF-α and IL-6: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot for p-p38 MAPK:
-
Wash the remaining cells in the wells with cold PBS.
-
Add 1X cell lysis buffer to each well and incubate on ice.
-
Collect the cell lysates and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-p38 MAPK and total p38 MAPK. Use β-actin as a loading control.
-
Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence reagent.[4]
-
Human Whole Blood Assay for Cytokine Inhibition
This ex vivo assay measures the effect of a compound on cytokine production in a more physiologically relevant environment.
4.2.1 Materials
-
Freshly drawn human whole blood collected in heparinized tubes
-
LPS from E. coli O111:B4
-
This compound
-
RPMI 1640 medium
-
ELISA kits for human TNF-α and IL-6
4.2.2 Experimental Workflow
Caption: Workflow for the whole blood cytokine inhibition assay.
4.2.3 Detailed Procedure
-
Blood Collection: Draw venous blood from healthy volunteers into tubes containing heparin as an anticoagulant.
-
Assay Setup: Within 2 hours of collection, aliquot the whole blood into 96-well plates or tubes.
-
Compound Addition: Add various concentrations of this compound or vehicle control to the blood samples and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
LPS Stimulation: Add LPS to a final concentration that elicits a robust cytokine response (e.g., 10-100 ng/mL).
-
Incubation: Incubate the samples for 4-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Plasma Collection: After incubation, centrifuge the samples to pellet the blood cells and collect the plasma supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the plasma samples using specific ELISA kits according to the manufacturer's protocols.
Conclusion
This compound demonstrates clear inhibitory effects on the production of the pro-inflammatory cytokines TNF-α and IL-6. This activity is a direct consequence of its mechanism of action as a selective p38 MAPK inhibitor. The quantitative data from in vitro and ex vivo studies provide a strong rationale for its development as an anti-inflammatory agent. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the immunomodulatory properties of this compound and other p38 MAPK inhibitors. While clinical trials have shown some efficacy, the transient nature of biomarker suppression suggests that further research is needed to optimize dosing strategies and patient selection for this class of compounds.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. p38MAPK/SGK1 signaling regulates macrophage polarization in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK signaling in chronic obstructive pulmonary disease pathogenesis and inhibitor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Developmental Odyssey of Vx-702: A Technical Deep Dive into a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vx-702, a second-generation, orally active small molecule, emerged from the laboratories of Vertex Pharmaceuticals as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides an in-depth chronicle of the development of this compound, from its preclinical validation to its evaluation in clinical trials for inflammatory diseases. We will explore its mechanism of action, summarize key quantitative data, and detail the experimental methodologies that defined its trajectory.
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
This compound exerts its anti-inflammatory effects by specifically targeting the α-isoform of p38 MAPK, a critical node in the cellular signaling cascade that responds to inflammatory stimuli. The p38 MAPK pathway, upon activation by stressors such as lipopolysaccharide (LPS) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), triggers the downstream production of these and other inflammatory mediators. By inhibiting p38α MAPK, this compound effectively dampens this inflammatory cascade.[1][2][3]
dot
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Preclinical Development
The preclinical evaluation of this compound established its potency and selectivity, laying the groundwork for its advancement into human trials.
In Vitro Efficacy
This compound demonstrated potent inhibition of p38α MAPK activity and downstream cytokine production in various in vitro models.
Table 1: In Vitro Inhibition of Cytokine Production by this compound
| Cytokine | Assay System | IC50 (ng/mL) |
| IL-1β | LPS-stimulated human whole blood | 122 |
| TNF-α | LPS-stimulated human whole blood | 99 |
| IL-6 | LPS-stimulated human whole blood | 59 |
Experimental Protocol: LPS-Stimulated Whole Blood Assay
This assay is a cornerstone for evaluating the anti-inflammatory potential of compounds like this compound.
-
Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples at a final concentration of 1-10 ng/mL to induce an inflammatory response. A negative control group without LPS stimulation is also included.[4][5]
-
Incubation: The samples are incubated for a defined period (e.g., 4-24 hours) at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Cytokine Measurement: Following incubation, plasma is separated by centrifugation. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the plasma are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[4]
-
Data Analysis: The IC50 values, representing the concentration of this compound required to inhibit 50% of the cytokine production, are calculated from the dose-response curves.
In Vivo Pharmacology
In vivo studies in animal models of inflammation further substantiated the therapeutic potential of this compound. In a mouse collagen-induced arthritis model, a surrogate for human rheumatoid arthritis, this compound demonstrated efficacy comparable to established anti-inflammatory agents.[6]
Clinical Development
Vertex Pharmaceuticals, in collaboration with Kissei Pharmaceutical, advanced this compound into Phase II clinical trials for the treatment of rheumatoid arthritis (RA) and acute coronary syndrome (ACS).[7][8]
Phase II Clinical Trials in Rheumatoid Arthritis
Two key Phase II studies, the VeRA study and Study 304, evaluated the efficacy and safety of this compound in patients with moderate to severe RA.
Table 2: Overview of Phase II Clinical Trials of this compound in Rheumatoid Arthritis
| Study | Patient Population | Treatment Arms | Primary Endpoint |
| VeRA Study | 315 patients with moderate to severe RA, not on methotrexate[6][9] | - Placebo- this compound (5 mg once daily)- this compound (10 mg once daily) | ACR20 response at Week 12 |
| Study 304 | 117 patients with moderate to severe RA, on stable methotrexate[9] | - Placebo + Methotrexate- this compound (10 mg once daily) + Methotrexate- this compound (10 mg twice weekly) + Methotrexate | ACR20 response at Week 12 |
ACR20 Response: A 20% improvement in the American College of Rheumatology criteria, a standard measure of RA disease activity.
Key Findings:
-
In the VeRA study, a dose-dependent increase in the ACR20 response rate was observed at week 12. The response rates were 28% for placebo, 36% for 5 mg this compound, and 40% for 10 mg this compound.[5][9]
-
In Study 304, the ACR20 response rates at week 12 were 22% for the placebo group, 40% for the daily this compound group, and 44% for the twice-weekly this compound group.[5][9]
-
While numerically superior to placebo, the ACR20 response rates for this compound did not achieve statistical significance at the highest doses in either study.[5][9]
-
Pharmacodynamic analysis revealed that this compound led to a rapid but transient suppression of inflammatory biomarkers such as C-reactive protein (CRP) and serum amyloid A. These levels tended to return to baseline by week 4 of treatment.[5][9]
-
This compound was generally well-tolerated in both studies. The most common adverse events were infections, gastrointestinal disorders, and skin disorders.[6][9]
Experimental Protocol: Phase II Clinical Trial in Rheumatoid Arthritis (Illustrative)
-
Patient Selection: Patients with a confirmed diagnosis of active, moderate-to-severe rheumatoid arthritis according to the American College of Rheumatology criteria are recruited.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study design is implemented.
-
Treatment Allocation: Patients are randomly assigned to receive either placebo or one of the this compound dosing regimens for a period of 12 weeks.
-
Efficacy Assessments: The primary efficacy endpoint is the proportion of patients achieving an ACR20 response at week 12. Secondary endpoints include ACR50 and ACR70 responses, changes in disease activity scores (e.g., DAS28), and patient-reported outcomes.
-
Pharmacodynamic Assessments: Blood samples are collected at various time points to measure the levels of inflammatory biomarkers such as C-reactive protein (CRP), serum amyloid A (SAA), and various cytokines.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study. Laboratory parameters, including liver function tests, are regularly assessed.
-
Statistical Analysis: The efficacy and safety data are analyzed to compare the treatment groups with the placebo group.
dot
Caption: A generalized preclinical development workflow for a kinase inhibitor like this compound.
Pharmacokinetics
Pharmacokinetic studies of this compound revealed a half-life of 16 to 20 hours, with a median clearance of 3.75 L/h and a volume of distribution of 73 L/kg. The drug is predominantly cleared through the kidneys.[10]
Conclusion and Future Directions
The development of this compound provided valuable insights into the therapeutic potential and challenges of targeting the p38 MAPK pathway for inflammatory diseases. While the modest clinical efficacy observed in the Phase II trials for rheumatoid arthritis did not support its further development for this indication, the data generated from the comprehensive preclinical and clinical studies have significantly contributed to the scientific community's understanding of p38 MAPK biology. The transient nature of the biomarker suppression highlighted the complexities of modulating this pathway in chronic inflammatory conditions. Future research in this area may focus on developing inhibitors with different binding kinetics, exploring combination therapies, or identifying patient populations that are more likely to respond to p38 MAPK inhibition.
References
- 1. xtalks.com [xtalks.com]
- 2. p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rivm.nl [rivm.nl]
- 5. LPS-Stimulated Whole Blood Cytokine Production Is Not Related to Disease Behavior in Patients with Quiescent Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Chemical Properties and Synthesis of VX-702
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and key experimental protocols related to VX-702, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties of this compound
This compound is a small molecule inhibitor belonging to the aminopyridine class of compounds.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 6-[(Aminocarbonyl)(2,6-difluorophenyl)amino]-2-(2,4-difluorophenyl)-3-pyridinecarboxamide | [2][3] |
| Synonyms | VX702, VRT-745702 | [3][4] |
| Molecular Formula | C₁₉H₁₂F₄N₄O₂ | [2][5] |
| Molecular Weight | 404.32 g/mol | [2][5] |
| CAS Number | 745833-23-2 | [5] |
| Appearance | White to off-white solid | [5] |
| Purity | >98% | [2] |
| Solubility | DMSO: ≥ 42 mg/mL (103.88 mM) Ethanol: Insoluble Water: Insoluble | [5][6][7] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years In solvent: -80°C for 2 years, -20°C for 1 year | [5] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available from its manufacturer, Vertex Pharmaceuticals, a plausible synthetic route can be proposed based on established organic chemistry principles and methodologies for the synthesis of similar substituted aminopyridine carboxamides.
Proposed Retrosynthetic Analysis:
A logical retrosynthetic approach would involve the formation of the two amide bonds and the C-N bond connecting the two aromatic rings as key steps. The pyridine core would likely be constructed and functionalized prior to the coupling reactions.
Proposed Synthetic Pathway:
Disclaimer: The following is a theoretical pathway and has not been experimentally validated. It is intended for illustrative purposes only.
Step 1: Synthesis of the Pyridine Core
A potential starting point is the synthesis of a suitably substituted 2-amino-3-cyanopyridine derivative. This could be achieved through a multi-component reaction involving an active methylene compound, an aldehyde, and malononitrile, followed by further functionalization.
Step 2: Introduction of the 2,4-Difluorophenyl Group
The 2,4-difluorophenyl group could be introduced at the 2-position of the pyridine ring via a Suzuki or Stille cross-coupling reaction. This would require prior halogenation of the pyridine ring at the 2-position.
Step 3: Formation of the Primary Amide
The cyano group at the 3-position can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be converted to the primary amide (carboxamide) using standard amide coupling reagents (e.g., HATU, HOBt) and ammonia.
Step 4: N-Arylation with 2,6-Difluoroaniline
The amino group at the 6-position of the pyridine ring can be coupled with a 2,6-difluoroaniline derivative. This could be achieved through a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction.
Step 5: Formation of the Second Amide (Urea Moiety)
The final step would involve the formation of the urea linkage. This could be accomplished by reacting the secondary amine formed in the previous step with an isocyanate or by a phosgene-free method using a reagent like carbonyldiimidazole (CDI) followed by the addition of ammonia.
Mechanism of Action and Signaling Pathway
This compound is a highly selective, ATP-competitive inhibitor of p38α MAPK.[1][7] It exhibits a 14-fold higher potency for p38α over the p38β isoform.[5] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and stress. Inhibition of p38α MAPK by this compound blocks the downstream phosphorylation cascade, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5][8]
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of p38 MAPK inhibitors like this compound.
In Vitro p38α MAPK Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of p38α MAPK. A common method involves measuring the phosphorylation of a substrate, such as Activating Transcription Factor 2 (ATF2).
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATF2 protein substrate
-
This compound (or other test compounds)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Phospho-specific antibody for ATF2 (pThr71)
-
Detection system (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate, or a fluorescence-based detection method)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microplate, add the recombinant p38α MAPK enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATF2 substrate and ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of phosphorylated ATF2 using a suitable detection method (e.g., ELISA, Western blot, or a luminescence-based assay).
-
Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Cytokine Inhibition Assay (ELISA)
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context. A common model uses lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
Materials:
-
Human PBMCs or a suitable cell line (e.g., THP-1)
-
Cell culture medium
-
This compound (or other test compounds)
-
LPS (Lipopolysaccharide)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Plate the cells (e.g., PBMCs or differentiated THP-1 cells) in a 96-well plate and allow them to adhere if necessary.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubate the plate for an appropriate duration (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the IC₅₀ values for the inhibition of each cytokine by this compound.
Caption: General workflow for an in vitro cytokine inhibition assay.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of p38α MAPK with clear anti-inflammatory properties demonstrated by its ability to suppress the production of key pro-inflammatory cytokines. While the detailed synthesis is proprietary, a plausible synthetic route can be devised based on established chemical reactions. The provided experimental protocols offer a solid foundation for researchers to further investigate the biological activities of this compound and other p38 MAPK inhibitors. This technical guide serves as a valuable resource for scientists engaged in the discovery and development of novel anti-inflammatory therapeutics.
References
- 1. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2280953B1 - New substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors - Google Patents [patents.google.com]
- 3. Meta Title: "Vertex Pharmaceuticals Inc Patent for ß Cell Production for High Blood Sugar Treatment [pharmaceutical-technology.com]
- 4. Vertex Pharmaceuticals Inc: Patent for CFTR Modulators [pharmaceutical-technology.com]
- 5. US8772288B2 - Substituted spiro[cycloalkyl-1,3â²-indo]-2â²(1â²H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors - Google Patents [patents.google.com]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Vx-702 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of Vx-702, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), in cell culture experiments. This document outlines the mechanism of action of this compound, summarizes its key quantitative data, and provides detailed protocols for its application in cell-based assays. The included methodologies cover the assessment of p38 MAPK pathway inhibition, analysis of cytokine production, and evaluation of cell viability. Accompanying diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Introduction
This compound is an orally available, ATP-competitive inhibitor of p38 MAPK, with high selectivity for the α and β isoforms.[1] The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2] Activation of p38 MAPK leads to the phosphorylation of downstream targets, culminating in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3] By inhibiting p38 MAPK, this compound effectively blocks this inflammatory cascade, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases like rheumatoid arthritis.[3][4]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound.
Table 1: Kinase Inhibition
| Target | Kd (nM) |
| p38α MAPK | 3.7[1][5] |
| p38β MAPK | 17[1][5] |
Table 2: Inhibition of Cytokine Production
| Cytokine | Cell Type/System | Stimulus | IC50 (ng/mL) |
| IL-1β | ex vivo blood assay | LPS | 122[5] |
| IL-6 | ex vivo blood assay | LPS | 59[5] |
| TNF-α | ex vivo blood assay | LPS | 99[5] |
Table 3: Inhibition of p38 Activation
| System | Stimulus | IC50 (nM) |
| Platelets | Thrombin, SFLLRN, AYPGKF, U46619, Collagen | 4-20[6] |
Signaling Pathway
The diagram below illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: p38 MAPK pathway and this compound inhibition.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound in cell culture.
Caption: Workflow for this compound cell culture experiments.
Reagent Preparation
This compound Stock Solution:
-
This compound is soluble in DMSO up to 100 mM.[5]
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C for long-term storage.[5] Avoid repeated freeze-thaw cycles.
-
For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Protocol: Inhibition of p38 MAPK Phosphorylation (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK and its downstream target, HSP27, in a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines like THP-1).
Materials:
-
PBMCs or THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-HSP27 (Ser82), anti-total HSP27
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed 1-2 x 106 cells per well in a 6-well plate and allow them to adhere overnight.
-
The following day, replace the medium with fresh, serum-free medium and starve the cells for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 1 hour. Include a vehicle control (DMSO only).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p38 MAPK as a loading control.
-
Protocol: Measurement of Cytokine Inhibition (ELISA)
This protocol details the measurement of pro-inflammatory cytokines (TNF-α, IL-6) released from cultured cells following treatment with this compound and stimulation.
Materials:
-
Cell line (e.g., PBMCs, THP-1 differentiated into macrophages)
-
Appropriate cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
LPS (1 mg/mL stock)
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
Cell Culture and Treatment:
-
Seed 5 x 104 to 1 x 105 cells per well in a 96-well plate.
-
Pre-treat the cells with a dilution series of this compound (e.g., 1-1000 ng/mL) for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include an unstimulated control.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
The supernatant can be used immediately or stored at -80°C for later analysis.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, this involves adding the collected supernatants and standards to antibody-coated plates, followed by incubation, washing, addition of a detection antibody, another incubation and wash, addition of a substrate, and finally stopping the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of each cytokine in the unknown samples by interpolating from the standard curve.
-
Determine the IC50 value of this compound for the inhibition of each cytokine.
-
Protocol: Cell Viability Assay (MTT Assay)
It is crucial to assess whether the observed inhibitory effects of this compound are due to its specific mechanism of action or a result of cytotoxicity.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Culture and Treatment:
-
Seed 1-2 x 104 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine any potential cytotoxic effects.
-
Conclusion
This compound is a valuable research tool for investigating the role of the p38 MAPK pathway in various cellular processes, particularly in the context of inflammation. The protocols provided in these application notes offer a framework for utilizing this compound in cell culture experiments to dissect its mechanism of action and its effects on downstream cellular events. Researchers should optimize these protocols based on their specific cell types and experimental questions.
References
- 1. p38 MAPK inhibition [bio-protocol.org]
- 2. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]
Application Notes and Protocols for Vx-702 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Vx-702, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in murine experimental models. The following sections detail the mechanism of action, dosage and administration, and experimental protocols for evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis.
Mechanism of Action
This compound is a potent and selective, ATP-competitive inhibitor of p38 MAPK, with a higher potency for the α and β isoforms. The p38 MAPK signaling pathway is a critical regulator of the inflammatory response.[1][2][3] It is activated by cellular stress and inflammatory cytokines, leading to the downstream activation of transcription factors and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5] By inhibiting p38 MAPK, this compound effectively suppresses the production of these key inflammatory mediators, making it a valuable tool for studying inflammatory diseases.[4]
// Nodes Stress [label="Stress Stimuli\n(e.g., UV, Osmotic Shock)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Inflammatory Cytokines\n(e.g., TNF-α, IL-1β)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAP2K [label="MAPKK\n(e.g., MKK3, MKK6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vx702 [label="this compound", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors\n(e.g., ATF-2, CREB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InflammatoryResponse [label="Inflammatory Response\n(Cytokine Production, etc.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Stress -> MAP3K; Cytokines -> MAP3K; MAP3K -> MAP2K; MAP2K -> p38; Vx702 -> p38 [arrowhead=tee, color="#EA4335"]; p38 -> TranscriptionFactors; TranscriptionFactors -> InflammatoryResponse; } /dot
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Type | Stimulus | IC50 | Reference |
| p38 Activation | Platelets | Thrombin, SFLLRN, AYPGKF, U46619, Collagen | 4 to 20 nM | [4] |
| IL-1β Production | LPS-primed blood | LPS | 122 ng/mL | [4] |
| IL-6 Production | LPS-primed blood | LPS | 59 ng/mL | [4] |
| TNFα Production | LPS-primed blood | LPS | 99 ng/mL | [4] |
Table 2: In Vivo Dosage of this compound in Murine Models
| Mouse Model | Dosage | Administration Route | Frequency | Outcome | Reference |
| Collagen-Induced Arthritis | 0.1 mg/kg | Not specified | Twice daily | Equivalent effect to methotrexate (0.1 mg/kg) | [4] |
| Collagen-Induced Arthritis | 5 mg/kg | Not specified | Twice daily | Equivalent effect to prednisolone (10 mg/kg once daily) | [4] |
| Myocardial Ischemia/Reperfusion (Rat) | 5 mg/kg | Not specified | Not specified | Reduction in phosphor-MK2 | [4] |
| Myocardial Ischemia/Reperfusion (Rat) | 50 mg/kg | Not specified | Not specified | Significant reduction in MI/AAR ratio | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Administration in Mice
This protocol describes the preparation of this compound for oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming or brief sonication can be used to aid dissolution.
-
-
Working Solution for Administration:
-
For a final concentration of 1 mg/mL, dilute the 10 mg/mL stock solution 1:10 in corn oil.
-
For example, to prepare 1 mL of the dosing solution, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of corn oil.
-
Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
Protocol 2: this compound Administration in a Mouse Collagen-Induced Arthritis (CIA) Model
This protocol outlines the induction of CIA in mice and the subsequent administration of this compound for therapeutic evaluation.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound dosing solution (from Protocol 1)
-
Vehicle control (10% DMSO in corn oil)
-
Syringes and needles for immunization and administration
// Nodes Day0 [label="Day 0:\nPrimary Immunization\n(Collagen in CFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day21 [label="Day 21:\nBooster Immunization\n(Collagen in IFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Onset [label="Arthritis Onset\n(Days 25-35)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment Initiation:\nthis compound or Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Daily Monitoring:\n- Clinical Scoring\n- Body Weight", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis:\n- Histology\n- Biomarkers", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Day0 -> Day21; Day21 -> Onset; Onset -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; } /dot
Caption: Experimental workflow for this compound treatment in the CIA mouse model.
Procedure:
-
Induction of CIA:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, boost the mice with an intradermal injection of 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment Regimen:
-
Monitor mice daily for the onset of arthritis, which typically occurs between days 25 and 35.
-
Upon the first signs of arthritis (e.g., paw swelling and redness), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.1 mg/kg or 5 mg/kg) or vehicle control twice daily via oral gavage or intraperitoneal injection.
-
-
Monitoring and Endpoint Analysis:
-
Record clinical arthritis scores and body weight daily.
-
At the end of the study (e.g., day 42), euthanize the mice and collect blood and tissues for analysis.
-
Perform histological analysis of the joints to assess inflammation, pannus formation, and bone erosion.
-
Analyze serum or plasma for levels of inflammatory biomarkers (e.g., IL-1β, IL-6, TNF-α, and matrix metalloproteinases).
-
Protocol 3: Clinical Scoring of Arthritis in Mice
This protocol provides a standardized method for clinically scoring the severity of arthritis in each paw.
Scoring System:
-
0: No evidence of erythema or swelling.
-
1: Mild swelling and/or erythema confined to the tarsals or ankle joint.
-
2: Moderate swelling and erythema extending from the ankle to the tarsals.
-
3: Severe swelling and erythema extending from the ankle to the metatarsal joints.
-
4: Maximal swelling and erythema encompassing the ankle, foot, and digits, with joint rigidity.
The scores for each of the four paws are summed for a total clinical score per mouse (maximum score of 16).
Protocol 4: Histological Analysis of Arthritic Joints
This protocol describes the preparation of joint tissues for histological evaluation.
Materials:
-
10% neutral buffered formalin
-
Decalcifying solution (e.g., 10% EDTA, pH 7.4)
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-fast green stain
Procedure:
-
Tissue Fixation and Decalcification:
-
Dissect the paws and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution until the bones are pliable (this may take several days to weeks, with regular changes of the solution).
-
-
Paraffin Embedding and Sectioning:
-
Dehydrate the decalcified tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Cut 5 µm sections using a microtome.
-
-
Staining:
-
Stain sections with H&E to visualize inflammation (e.g., cellular infiltration) and pannus formation.
-
Stain sections with Safranin O-fast green to assess cartilage damage (Safranin O stains proteoglycans in cartilage red).
-
Histological Scoring:
Score the sections for inflammation, pannus formation, cartilage destruction, and bone erosion on a scale of 0-4 (0 = normal, 4 = severe).
Protocol 5: Biomarker Analysis
This protocol outlines the collection and analysis of blood for inflammatory biomarkers.
Materials:
-
EDTA or heparin-coated tubes for blood collection
-
Centrifuge
-
ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-1β, IL-6) and MMPs.
Procedure:
-
Blood Collection:
-
At the study endpoint, collect blood via cardiac puncture and place it into EDTA or heparin-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
-
Biomarker Measurement:
-
Store the plasma at -80°C until analysis.
-
Measure the concentrations of inflammatory biomarkers in the plasma using commercially available ELISA kits according to the manufacturer's instructions.
-
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the role of the p38 MAPK pathway in inflammatory disease models and to evaluate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Preparing Vx-702 Stock Solution for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Vx-702 stock solutions for use in experimental settings. This compound is a potent and selective, orally active, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms.[1] It plays a significant role in regulating the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results in preclinical research, particularly in studies related to inflammatory diseases such as rheumatoid arthritis.[3]
Physicochemical and Pharmacokinetic Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experiments.
| Property | Value | Source |
| Molecular Weight | 404.32 g/mol | [4][5] |
| Formula | C19H12F4N4O2 | [4][6] |
| Appearance | White to off-white solid | [4] |
| Purity | >98% (HPLC) | [1] |
| Solubility | DMSO: ≥ 42 mg/mL (103.88 mM)[4], 60 mg/mL (148.4 mM)[7], 81 mg/mL (200.34 mM)[6]Water: Insoluble[3][6]Ethanol: Insoluble or slightly soluble[7] | [3][4][6][7] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year | [4] |
| Mechanism of Action | Selective inhibitor of p38α MAPK (KD = 3.7 nM) and p38β MAPK (KD = 17 nM)[1] | [1] |
| In Vitro IC50 | IL-6: 59 ng/mLIL-1β: 122 ng/mLTNFα: 99 ng/mL | [4][8] |
| Half-life (in vivo) | 16 to 20 hours | [6][9] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[6]
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Optional: Sonicator
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 404.32 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 404.32 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L
-
Volume (µL) ≈ 247.3 µL
-
-
Dissolving this compound: Add 247.3 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[7]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[4][10]
Protocol for In Vitro p38 MAPK Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory effect of this compound on p38 MAPK activity in a cell-based assay.
Materials:
-
Cells expressing p38 MAPK (e.g., LPS-stimulated peripheral blood mononuclear cells)
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) or other p38 MAPK activator
-
Assay buffer
-
ELISA kit for measuring TNFα, IL-1β, or IL-6
-
Multi-well plates
-
Standard laboratory equipment for cell culture and immunoassays
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). The final DMSO concentration should typically be less than 0.5% to avoid cellular toxicity.[11]
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
Stimulation: After the pre-treatment period, stimulate the cells with a p38 MAPK activator (e.g., LPS) to induce cytokine production.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of TNFα, IL-1β, or IL-6 in the supernatant using an appropriate ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the vehicle control. Determine the IC50 value of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution and its use in an in-vitro assay.
This compound Mechanism of Action
References
- 1. VX 702 | CAS 745833-23-2 | VX702 | Tocris Bioscience [tocris.com]
- 2. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, P38 MAP Kinase Inhibitor - CD BioSciences [celluars.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]
- 8. cellagentech.com [cellagentech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for VX-702 in P38 Phosphorylation Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for utilizing VX-702, a selective p38 MAPK inhibitor, in Western blot analysis to assess the phosphorylation status of p38 MAPK. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress.[1][2][3] this compound is a potent and highly selective inhibitor of the p38α MAPK isoform.[4][5][6] This document outlines the necessary procedures for cell culture, treatment with lipopolysaccharide (LPS) to induce p38 phosphorylation, inhibition with this compound, and subsequent detection of phosphorylated p38 (Thr180/Tyr182) via Western blot.
Introduction
The p38 MAPK signaling cascade is a key pathway involved in inflammatory responses, cell stress, and apoptosis.[2][3][7] Activation of p38 MAPK occurs through a series of upstream kinases and is characterized by the dual phosphorylation of threonine and tyrosine residues (Thr180/Tyr182) in its activation loop.[8] This phosphorylation event serves as a critical indicator of pathway activation. This compound is an investigational small molecule that selectively inhibits the p38α MAPK isoform, thereby blocking downstream signaling and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5][9] Western blotting is a widely used technique to detect specific proteins and their post-translational modifications, such as phosphorylation. This protocol provides a robust method for assessing the inhibitory effect of this compound on p38 MAPK phosphorylation in a cellular context.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the p38 MAPK signaling pathway and the experimental workflow for the Western blot protocol.
Caption: p38 MAPK signaling cascade and this compound inhibition.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocol
This protocol is designed for cultured cells, such as macrophage-like cell lines (e.g., THP-1, J774), which are responsive to LPS stimulation.
Materials and Reagents
-
Cell Line: LPS-responsive cell line (e.g., THP-1, J774)
-
Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit)
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit or Mouse anti-total p38 MAPK
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate
-
Western Blot Imaging System
Procedure
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
-
Cell Treatment:
-
Inhibitor Pre-treatment: Pre-incubate the cells with this compound at a final concentration of 1 µM for 1-2 hours.[6] A vehicle control (e.g., DMSO) should be run in parallel.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to induce p38 phosphorylation.[10][11] Include an unstimulated control group.
-
-
Preparation of Cell Lysates:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK (Thr180/Tyr182) antibody (diluted in 5% BSA in TBST as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Loading Control):
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total p38 MAPK.
-
Follow a standard stripping protocol.
-
After stripping, block the membrane again and repeat the immunoblotting steps with the anti-total p38 MAPK antibody.
-
Data Presentation
The following table summarizes the key quantitative parameters of this protocol.
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 80-90% confluency | Ensures a sufficient amount of protein for analysis. |
| This compound Concentration | 1 µM | Effective concentration for p38 inhibition.[6] |
| This compound Pre-incubation Time | 1-2 hours | Allows for sufficient uptake and target engagement. |
| LPS Concentration | 1 µg/mL | A common concentration to robustly activate p38.[11] |
| LPS Stimulation Time | 15-30 minutes | Peak p38 phosphorylation is typically observed in this timeframe.[10] |
| Protein Loading Amount | 20-30 µg | Optimal range for clear band detection. |
| Primary Antibody Dilution | 1:1000 (or as recommended) | Dilute in 5% BSA in TBST.[1] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dilute in 5% BSA in TBST. |
| Blocking Buffer | 5% BSA in TBST | BSA is preferred over milk for phospho-antibodies to reduce background. |
Troubleshooting
-
No or Weak Phospho-p38 Signal:
-
Confirm LPS activity and cell responsiveness.
-
Ensure phosphatase inhibitors were added to the lysis buffer.
-
Optimize LPS stimulation time.
-
Increase the amount of protein loaded.
-
-
High Background:
-
Increase the duration and number of wash steps.
-
Ensure the blocking step was sufficient.
-
Use BSA instead of non-fat dry milk for blocking, as milk contains phosphoproteins that can cause background.
-
-
Inconsistent Results:
-
Maintain consistent cell culture conditions and passage numbers.
-
Ensure accurate protein quantification and equal loading.
-
Prepare fresh buffers and reagents.
-
By following this detailed protocol, researchers can effectively utilize this compound to investigate the role of p38 MAPK phosphorylation in various cellular processes and signaling pathways.
References
- 1. Phospho-p38 MAPK (Thr180/Tyr182) Antibody (#9211) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (44-684G) [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Involvement of p38 mitogen-activated protein kinase in lipopolysaccharide-induced iNOS and COX-2 expression in J774 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Cytokine Release Assay Using the p38 MAPK Inhibitor Vx-702
Audience: Researchers, scientists, and drug development professionals in immunology, pharmacology, and drug discovery.
Introduction Cytokine Release Syndrome (CRS), a potentially life-threatening systemic inflammatory response, is characterized by a massive release of pro-inflammatory cytokines.[1][2] The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4] Dysregulation of this pathway is implicated in various inflammatory diseases.[4]
Vx-702 is a potent and highly selective, orally available inhibitor of p38α MAPK.[5][6] It has been investigated as an anti-cytokine therapy for inflammatory diseases, notably rheumatoid arthritis.[7] This application note provides a detailed protocol for conducting an in vitro cytokine release assay using human peripheral blood mononuclear cells (PBMCs) to evaluate the inhibitory activity of this compound on lipopolysaccharide (LPS)-induced cytokine production. Such assays are crucial for the preclinical safety assessment and immunogenicity studies of therapeutic candidates.[1]
Mechanism of Action: this compound
This compound exerts its anti-inflammatory effects by competitively binding to the ATP-binding pocket of p38 MAPK, primarily the α isoform.[4][5] This prevents the phosphorylation and activation of p38 MAPK, which in turn blocks the downstream signaling events that lead to the transcription and translation of pro-inflammatory cytokine genes.[4] The pathway diagram below illustrates this mechanism.
Caption: p38 MAPK signaling pathway and inhibition by this compound.
Data Presentation: In Vitro Inhibitory Activity of this compound
This compound demonstrates dose-dependent inhibition of key pro-inflammatory cytokines in ex vivo human blood assays stimulated with LPS.[8] The half-maximal inhibitory concentrations (IC50) are summarized below.
| Cytokine | IC50 (ng/mL) | Source(s) |
| IL-6 | 59 | [5][6][8][9] |
| TNF-α | 99 | [5][6][8][9] |
| IL-1β | 122 | [5][6][8][9] |
Experimental Protocol: Cytokine Release Assay
This protocol details a method to assess the potency of this compound in inhibiting cytokine release from human PBMCs.
Objective: To quantify the inhibitory effect of this compound on TNF-α, IL-6, and IL-1β release from human PBMCs stimulated with bacterial lipopolysaccharide (LPS).
Materials and Reagents
-
This compound (CAS: 479543-46-9)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS
-
Trypan Blue solution
-
ELISA kits for human TNF-α, IL-6, and IL-1β
Equipment
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Workflow for the in vitro cytokine release assay.
Step-by-Step Procedure
1. Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Complete RPMI Medium: Supplement RPMI 1640 medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
This compound Working Solutions: On the day of the experiment, prepare serial dilutions of this compound from the stock solution in Complete RPMI Medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
LPS Solution: Prepare a working solution of LPS in Complete RPMI Medium (e.g., 2 µg/mL for a final concentration of 100 ng/mL in the well).
2. Isolation and Seeding of PBMCs
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated cells twice with sterile PBS.
-
Resuspend the cell pellet in Complete RPMI Medium and determine cell count and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
Adjust the cell density to 2 x 10^6 cells/mL in Complete RPMI Medium.
-
Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.
3. Pre-treatment with this compound
-
Add 50 µL of the prepared this compound working dilutions to the appropriate wells.
-
For controls, add 50 µL of Complete RPMI Medium containing the same final concentration of DMSO as the test wells (Vehicle Control). Also include a "Cells Alone" (unstimulated) control.
-
Gently tap the plate to mix and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
4. Stimulation
-
Following pre-incubation, add 50 µL of the LPS working solution to all wells except the "Cells Alone" control wells. Add 50 µL of Complete RPMI Medium to the "Cells Alone" wells.
-
The final volume in each well will be 200 µL.
5. Incubation
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
6. Supernatant Collection
-
After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
7. Cytokine Quantification
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.
8. Data Analysis
-
Calculate the mean cytokine concentration for each condition.
-
Calculate the percentage of cytokine inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Cytokine_Vx702 - Cytokine_Unstimulated) / (Cytokine_LPS_Vehicle - Cytokine_Unstimulated)] * 100
-
Plot the % Inhibition against the log of the this compound concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.
Conclusion
This application note provides a comprehensive framework for utilizing a cytokine release assay to characterize the anti-inflammatory properties of the p38 MAPK inhibitor, this compound. The described protocol offers a robust and reproducible method for obtaining quantitative data (IC50 values) on the inhibition of key pro-inflammatory cytokines. This assay is a valuable tool in the drug development pipeline for screening and characterizing compounds targeting inflammatory pathways and for assessing the potential risk of immunomodulatory therapeutics.[1][10]
References
- 1. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]
- 2. criver.com [criver.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cellagentech.com [cellagentech.com]
- 9. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]
- 10. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols: Vx-702 in Animal Models of Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on Vx-702, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in a key animal model of inflammatory disease. Detailed protocols for inducing and evaluating inflammatory arthritis in rodents are also provided to guide the design of similar preclinical studies.
Introduction
This compound is an orally active, small-molecule inhibitor of p38 MAPK, a key enzyme in the inflammatory signaling cascade. The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are central to the pathophysiology of inflammatory diseases like rheumatoid arthritis (RA). Preclinical evaluation in relevant animal models is a critical step in the development of novel anti-inflammatory therapeutics like this compound. The most pertinent data available for this compound comes from studies in the mouse collagen-induced arthritis (CIA) model, a widely used and well-characterized model that mimics many aspects of human RA.
Mechanism of Action: p38 MAPK Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting the p38 MAPK signaling pathway. This pathway is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress, leading to the downstream activation of transcription factors that regulate the expression of key inflammatory mediators. By blocking p38 MAPK, this compound effectively reduces the production of these mediators, thereby mitigating the inflammatory response.
Application Notes and Protocols for Studying the p38 MAPK Pathway Using VX-702
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Activation of p38 MAPK plays a pivotal role in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), making it a key target in the study and development of treatments for inflammatory diseases.
VX-702 is a potent and highly selective, orally active inhibitor of p38α MAPK.[1][2] It exhibits a 14-fold higher potency for the p38α isoform over the p38β isoform.[1][2] By competitively binding to the ATP-binding pocket of p38α, this compound effectively blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates and inhibiting the production of inflammatory mediators.[3] These characteristics make this compound an invaluable tool for researchers studying the intricacies of the p38 MAPK signaling cascade and its role in various physiological and pathological processes.
These application notes provide detailed protocols for utilizing this compound to investigate the p38 MAPK pathway in a laboratory setting.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 Value | Reference |
| p38α MAPK Activation | Human Platelets | 4 - 20 nM | [1] |
| IL-1β Production | LPS-stimulated ex vivo blood assay | 122 ng/mL | [1] |
| IL-6 Production | LPS-stimulated ex vivo blood assay | 59 ng/mL | [1] |
| TNFα Production | LPS-stimulated ex vivo blood assay | 99 ng/mL | [1] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosage | Effect | Reference |
| Mouse Collagen-Induced Arthritis | 0.1 mg/kg twice daily | Equivalent effect to methotrexate (0.1 mg/kg) | [4] |
| Mouse Collagen-Induced Arthritis | 5 mg/kg twice daily | Equivalent effect to prednisolone (10 mg/kg once daily) | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound's effect on the p38 MAPK pathway.
Experimental Protocols
Protocol 1: In Vitro Inhibition of p38 MAPK Phosphorylation in RAW 264.7 Macrophages
This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of p38 MAPK in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
LPS (from E. coli)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-p38 MAPK
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS at a final concentration of 1 µg/mL for 15-30 minutes.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-p38 MAPK overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.
-
Protocol 2: Measurement of Pro-inflammatory Cytokine Production by ELISA
This protocol describes how to measure the effect of this compound on the production of IL-6 and TNF-α in LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
LPS (from E. coli)
-
Mouse IL-6 ELISA Kit
-
Mouse TNF-α ELISA Kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1, seeding the cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours.
-
Supernatant Collection: After the incubation period, centrifuge the plates at 400 x g for 5 minutes and carefully collect the cell culture supernatants.
-
ELISA:
-
Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions provided with the respective kits.
-
Briefly, this will involve adding the collected supernatants and standards to the antibody-coated wells, followed by incubation, washing steps, addition of a detection antibody, another incubation and wash, addition of a substrate, and finally stopping the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of IL-6 and TNF-α in the samples by interpolating from the standard curve.
-
Conclusion
This compound serves as a highly effective and selective tool for the in-depth study of the p38α MAPK signaling pathway. The protocols outlined in these application notes provide a robust framework for researchers to investigate the molecular mechanisms of p38 MAPK-mediated inflammation and to evaluate the efficacy of potential therapeutic agents targeting this pathway. The provided quantitative data and visual diagrams offer a comprehensive resource for designing and interpreting experiments utilizing this potent inhibitor.
References
Application Notes and Protocols for VX-702 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility and stability of the p38 MAPK inhibitor, VX-702, in Dimethyl Sulfoxide (DMSO). It includes comprehensive protocols for the preparation, storage, and handling of this compound solutions to ensure experimental accuracy and reproducibility.
Overview
This compound is a potent and highly selective, ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] It demonstrates significantly higher potency for p38α compared to p38β and is a valuable tool for investigating the role of the p38 MAPK signaling pathway in various cellular processes, including inflammation.[1][4] The pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[5] this compound has been shown to inhibit the production of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα).[4][5][6][7]
Quantitative Data Summary
The solubility and stability of this compound in DMSO can vary slightly between suppliers. The following tables summarize the available data.
Table 1: Solubility of this compound in DMSO
| Data Point | Value (mg/mL) | Value (Molar) | Source |
| Solubility | 81 | 200.34 mM | [1] |
| Solubility | > 20.2 | Not Specified | [5] |
| Solubility | Not Specified | up to 100 mM | [3][6] |
| Solubility | 60 | 148.4 mM | [8] |
| Solubility | ≥ 42 | ≥ 103.88 mM | [4][7] |
Note: The molecular weight of this compound is 404.32 g/mol .[4][6]
Table 2: Stability of this compound in DMSO Solution
| Storage Temperature | Duration | Source |
| -20°C | Several months | [5] |
| -20°C | 6 months | [6] |
| -20°C | Up to 1 month | [3] |
| -20°C | 1 year | [4] |
| -80°C | 1 year | [8] |
| -80°C | 2 years | [4] |
General Recommendation: For long-term storage, it is advisable to store this compound stock solutions at -80°C. For short-term use, -20°C is sufficient. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.[9]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Ultrasonic bath, water bath at 37°C
Protocol:
-
Aseptic Technique: Perform all steps in a clean, preferably sterile, environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.04 mg of this compound.
-
Solvent Addition: To prepare a 10 mM stock solution, add 0.247 mL of fresh DMSO for each milligram of this compound.[6] It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly decrease the solubility of this compound.[1][4]
-
Dissolution:
-
Securely cap the vial and vortex thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming of the tube in a 37°C water bath for approximately 10 minutes can aid the process.[5]
-
Alternatively, sonication in an ultrasonic bath can be used to facilitate dissolution.[5][8]
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[9] The volume of the aliquots should be based on the requirements of your future experiments.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[3][4]
Preparation of Working Solutions
Protocol:
-
Thawing: When ready to use, remove a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.
-
Important: To prevent precipitation, it is recommended to perform dilutions in a stepwise manner.
-
To minimize solvent toxicity in cell-based assays, ensure the final concentration of DMSO is kept low, typically below 0.5%.[9] A corresponding vehicle control (medium/buffer with the same final DMSO concentration) should always be included in experiments.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway targeted by this compound and a typical experimental workflow for its use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cellagentech.com [cellagentech.com]
- 3. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. cellagentech.com [cellagentech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Effective In Vitro Concentration of VX-702
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro use of VX-702, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). The provided data and protocols are intended to facilitate research and development applications of this compound.
Introduction
This compound is a small molecule, orally active inhibitor of p38α MAPK, a key enzyme in the signaling cascade that controls cellular responses to stress and cytokines.[1] By selectively targeting p38α MAPK, this compound effectively modulates the production of pro-inflammatory cytokines, making it a valuable tool for studying inflammatory diseases and related cellular processes.[2][3] It is 14-fold more potent against p38α compared to p38β.[4][5]
Data Presentation
The following tables summarize the quantitative data on the effective in vitro concentrations of this compound across various assays and cell types.
Table 1: Inhibitory Activity of this compound on p38 MAPK and Cytokine Production
| Target | Assay System | IC50 | Reference(s) |
| p38α MAPK | Human Platelets | 4 - 20 nM | [4][5][6] |
| IL-1β Production | LPS-primed ex vivo blood assay | 122 ng/mL | [5][6][7] |
| IL-6 Production | LPS-primed ex vivo blood assay | 59 ng/mL | [5][6][7] |
| TNFα Production | LPS-primed ex vivo blood assay | 99 ng/mL | [5][6][7] |
Table 2: Growth Inhibition Activity of this compound in Human Cancer Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| HOP-62 | Cell Viability Assay | 0.01543 | [4] |
| NCI-H720 | Cell Viability Assay | 0.01682 | [4] |
| JVM-2 | Cell Viability Assay | 0.083 | [4] |
Signaling Pathway
The diagram below illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound. External stimuli such as stress or cytokines activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors, leading to the production of pro-inflammatory cytokines. This compound acts as an ATP-competitive inhibitor, preventing the phosphorylation of p38 MAPK substrates.[7]
Caption: p38 MAPK signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cells.
Workflow:
Caption: Workflow for the MTT-based cell viability assay.
Materials:
-
96-well flat-bottom plates
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
p38 MAPK Kinase Assay (In Vitro)
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on p38α MAPK activity.
Workflow:
Caption: General workflow for an in vitro p38 MAPK kinase assay.
Materials:
-
Recombinant active p38α MAPK enzyme
-
p38 MAPK substrate (e.g., recombinant ATF2)
-
Kinase assay buffer
-
ATP
-
This compound stock solution (in DMSO)
-
Detection reagents (e.g., phospho-specific antibody, secondary antibody, detection substrate)
-
Microplate or reaction tubes
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant p38α MAPK, and the substrate in a microplate or reaction tubes.
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as ELISA with a phospho-specific antibody or Western blotting.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Cytokine Production Assay (ELISA)
This protocol is for measuring the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNFα) in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7.[9]
Workflow:
Caption: Workflow for a cytokine production assay using ELISA.
Materials:
-
Human PBMCs or RAW 264.7 cells
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
ELISA kits for the cytokines of interest (IL-1β, IL-6, TNFα)
-
96-well plates
Procedure:
-
Isolate PBMCs from healthy donor blood or seed RAW 264.7 cells in 96-well plates.
-
Allow the cells to rest or adhere for a few hours.
-
Pre-incubate the cells with serial dilutions of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL). Include an unstimulated control.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plates and carefully collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated vehicle control and determine the IC50 values.
References
- 1. glpbio.com [glpbio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. cellagentech.com [cellagentech.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for VX-702 Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX-702 is a potent and highly selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[3][4] Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are implicated in a variety of inflammatory diseases.[3][5] this compound, by inhibiting p38α MAPK, effectively suppresses the production of these inflammatory mediators, making it a subject of investigation for therapeutic intervention in conditions like rheumatoid arthritis.[6]
These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound on p38α MAPK.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that specifically targets the p38α isoform of MAPK, with a 14-fold higher selectivity for p38α over p38β.[2][7] By binding to the ATP-binding pocket of the p38α enzyme, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the synthesis and release of inflammatory cytokines.[3][4]
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade.[4] It is typically initiated by environmental stresses and inflammatory cytokines.[5] This leads to the activation of MAPK kinase kinases (MKKKs), which in turn phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6.[3] These MKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within the activation loop, leading to its activation.[3] Activated p38 MAPK can then phosphorylate various downstream targets, including other protein kinases and transcription factors, which ultimately regulate the expression of inflammatory genes.[4]
p38 MAPK Signaling Pathway and Inhibition by this compound
Quantitative Data Summary
The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes typical quantitative data for this compound.
| Parameter | Value | Reference |
| Target | p38α MAPK | [2] |
| IC50 (p38α activation) | 4 - 20 nM | [7] |
| IC50 (IL-6 production) | 59 ng/mL | [5][8] |
| IC50 (IL-1β production) | 122 ng/mL | [5][8] |
| IC50 (TNF-α production) | 99 ng/mL | [5][8] |
| Selectivity | 14-fold higher for p38α vs p38β | [2][7] |
Experimental Protocols
In Vitro p38α MAPK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a general luminescent kinase assay format and is suitable for determining the IC50 of this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction.[6]
Materials:
-
Recombinant human p38α (SAPK2a)
-
ATF2 protein (substrate)
-
This compound
-
p38α Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[6]
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well low-volume plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in p38α Kinase Buffer to create a range of concentrations for IC50 determination. Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a 384-well plate, add the following components in order:
-
1 µL of diluted this compound or DMSO control.
-
2 µL of recombinant p38α enzyme in kinase buffer.
-
2 µL of a mixture of ATF2 substrate and ATP in kinase buffer.
-
-
Incubate the plate at room temperature for 60 minutes.[6]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Workflow for In Vitro Kinase Activity Assay
Conclusion
The provided protocol offers a robust method for evaluating the inhibitory activity of this compound against p38α MAPK. This assay is crucial for the characterization of p38 MAPK inhibitors and can be adapted for high-throughput screening in drug discovery programs. The detailed understanding of the p38 MAPK signaling pathway and the mechanism of action of inhibitors like this compound is essential for the development of novel anti-inflammatory therapeutics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]
Application of VX-702 in Immunology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX-702 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] Specifically, it demonstrates a 14-fold higher potency against the p38α isoform compared to p38β.[2] The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). By inhibiting this pathway, this compound effectively reduces the synthesis of these key mediators of inflammation, making it a valuable tool for immunology research, particularly in the context of inflammatory and autoimmune diseases such as rheumatoid arthritis (RA).[3][4]
These application notes provide detailed protocols for utilizing this compound in various in vitro immunology assays to characterize its inhibitory effects on cytokine production and intracellular signaling.
Mechanism of Action: p38 MAPK Inhibition
This compound exerts its anti-inflammatory effects by targeting the p38 MAPK signaling cascade. This pathway is activated by various extracellular stimuli, such as lipopolysaccharide (LPS), leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream targets, culminating in the increased transcription and translation of pro-inflammatory cytokine genes. This compound, as an ATP-competitive inhibitor, binds to the p38 MAPK active site, preventing its activation and subsequent downstream signaling.[5]
References
- 1. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellagentech.com [cellagentech.com]
Application Notes and Protocols for VX-702 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX-702 is an orally bioavailable, selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha. The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2] These cytokines are key mediators in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis (RA). By inhibiting p38α MAPK, this compound effectively downregulates the production of these inflammatory cytokines, making it a valuable tool for investigating the role of the p38 MAPK pathway in autoimmune and inflammatory disease models.[1][2]
These application notes provide an overview of this compound and detailed protocols for its use in preclinical autoimmune disease models, particularly the collagen-induced arthritis (CIA) mouse model.
Mechanism of Action
This compound is a potent and highly selective inhibitor of the p38α MAPK isoform.[3] The p38 MAPK pathway is activated by cellular stress and inflammatory stimuli, leading to the phosphorylation and activation of downstream targets that regulate the synthesis of key inflammatory mediators. This compound competitively binds to the ATP-binding pocket of p38α MAPK, preventing its activation and subsequent downstream signaling.[4] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory molecules, thereby ameliorating the signs and symptoms of inflammatory diseases.[4]
dot
Caption: p38 MAPK Signaling Pathway Inhibition by this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell System |
| p38α MAPK IC₅₀ | 4-20 nM | Human Platelets |
| IL-1β Production IC₅₀ | 122 ng/mL | LPS-stimulated Human Blood |
| IL-6 Production IC₅₀ | 59 ng/mL | LPS-stimulated Human Blood |
| TNF-α Production IC₅₀ | 99 ng/mL | LPS-stimulated Human Blood |
In Vivo Efficacy of this compound in Mouse Collagen-Induced Arthritis (CIA)
| Treatment Group | Dose Regimen | Outcome Measure | Result |
| This compound | 0.1 mg/kg, twice daily | Joint Erosion & Inflammation Score | Equivalent efficacy to Methotrexate (0.1 mg/kg) |
| This compound | 5 mg/kg, twice daily | Joint Erosion & Inflammation Score | Equivalent efficacy to Prednisolone (10 mg/kg, once daily) |
Clinical Efficacy of this compound in Rheumatoid Arthritis (Phase II VeRA Study)
| Treatment Group (12 weeks) | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |
| Placebo | 28% | Not Reported | Not Reported |
| This compound (5 mg, once daily) | 36% | Not Reported | Not Reported |
| This compound (10 mg, once daily) | 40% | Not Reported | Not Reported |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria.
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes a standard method for inducing arthritis in mice, a widely used model for rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (emulsified in Complete Freund's Adjuvant - CFA)
-
Bovine type II collagen (emulsified in Incomplete Freund's Adjuvant - IFA)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Primary Immunization (Day 0):
-
Anesthetize mice using an appropriate method (e.g., isoflurane).
-
Inject 100 µL of the bovine type II collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the bovine type II collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin monitoring for signs of arthritis around day 21.
-
Assess and score the severity of arthritis 3-4 times per week.
-
Protocol 2: Preparation and Administration of this compound for In Vivo Studies
This protocol provides instructions for preparing and administering this compound to mice via oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water or saline
-
Oral gavage needles
Procedure:
-
Preparation of this compound Formulation (Example for a 1 mg/mL solution):
-
Dissolve this compound in DMSO to create a stock solution (e.g., 20 mg/mL).
-
For the final formulation, mix the components in the following ratio (v/v): 5% this compound stock solution, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.
-
-
Oral Administration:
-
Administer the this compound formulation to mice via oral gavage.
-
The typical volume for oral gavage in mice is 5-10 mL/kg body weight. For a 25g mouse, this would be 125-250 µL.
-
Dosing can be performed once or twice daily, depending on the experimental design.
-
Protocol 3: Assessment of Arthritis Severity
1. Clinical Scoring:
-
Score each paw on a scale of 0-4 based on the degree of erythema and swelling.[5]
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or swelling in one digit.
-
2 = Pronounced erythema and swelling of the paw.
-
3 = Severe erythema and swelling of the entire paw.
-
4 = Maximum inflammation with joint deformity.
-
-
The maximum score per mouse is 16.
2. Histological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) for general morphology and Safranin O for cartilage integrity.
-
Score the sections for inflammation, pannus formation, and bone erosion using a semi-quantitative scoring system (e.g., 0-4 scale for each parameter).[6]
3. Cytokine Analysis:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Isolate serum and store at -80°C.
-
Measure the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
dot
Caption: Experimental Workflow for this compound in a Mouse CIA Model.
Logical Relationships
The therapeutic rationale for using this compound in autoimmune disease models is based on a clear logical progression from molecular target to clinical outcome.
dot
Caption: Therapeutic Rationale of this compound in Autoimmune Arthritis.
Conclusion
This compound is a valuable research tool for investigating the role of the p38 MAPK pathway in autoimmune and inflammatory diseases. The provided protocols offer a framework for conducting preclinical studies to evaluate the efficacy of this compound and similar compounds in a robust and reproducible manner. The quantitative data presented, although primarily from clinical trials, underscores the potential of p38 MAPK inhibition as a therapeutic strategy for autoimmune disorders. Further preclinical investigations using the outlined methodologies will be crucial for a more comprehensive understanding of the therapeutic potential of this compound.
References
- 1. inotiv.com [inotiv.com]
- 2. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 3. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting inconsistent results with Vx-702
Welcome to the technical support center for Vx-702. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a selective p38α MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It shows a 14-fold higher potency for the p38α isoform compared to p38β.[3] By inhibiting p38α MAPK, this compound blocks the phosphorylation of downstream targets, which are involved in the cellular response to stress and inflammation.[4] This mechanism leads to the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][3]
Q2: How should I reconstitute and store this compound?
A2: this compound is soluble in DMSO.[1][2] For in vitro experiments, a stock solution can be prepared by dissolving this compound in DMSO at a concentration of up to 81 mg/mL (200.34 mM).[5] It is recommended to prepare and use solutions on the same day if possible.[1] For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to one year.[1][5] The powder form of this compound can be stored at -20°C for up to three years.[5] Before use, it is important to equilibrate the solution to room temperature and ensure that no precipitate is present.[1]
Q3: What are the known off-target effects of p38 MAPK inhibitors like this compound?
A3: While this compound is highly selective for p38α MAPK, researchers should be aware of potential off-target effects common to kinase inhibitors. These can arise from the inhibitor binding to other kinases, especially at higher concentrations.[6][7] Off-target effects of p38 MAPK inhibitors have been associated with side effects in clinical trials, including issues related to the central nervous system and liver.[6] It is crucial to use the lowest effective concentration of this compound to minimize off-target effects and to include appropriate controls in your experiments to verify the specificity of the observed phenotype.
Q4: I am observing a decrease in the inhibitory effect of this compound over time in my cell culture experiments. What could be the cause?
A4: This phenomenon, known as tachyphylaxis, has been observed with p38 MAPK inhibitors.[8] It refers to a rapid decrease in the response to a drug after repeated administration. In cell culture, this could be due to cellular feedback mechanisms that upregulate compensatory signaling pathways.[9] To manage this, consider shorter incubation times or intermittent dosing schedules in your experimental design.
Troubleshooting Guides
Inconsistent Inhibition of Downstream Targets (e.g., measured by Western Blot)
Problem: Western blot analysis shows variable or no reduction in the phosphorylation of a known downstream target of p38 MAPK after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. IC50 values can vary between cell types. |
| Incorrect Timing of Treatment and Lysis | Optimize the incubation time with this compound. The peak inhibition may occur at a specific time point post-treatment. Also, ensure that cell lysis and sample preparation are performed quickly on ice with protease and phosphatase inhibitors to preserve protein phosphorylation states.[10] |
| Poor Antibody Quality | Verify the specificity of your primary antibody for the phosphorylated target. Use a positive control (e.g., cells stimulated with a known p38 MAPK activator like anisomycin) and a negative control (e.g., untreated cells) to validate the antibody's performance.[11] |
| Western Blotting Technical Issues | Ensure complete protein transfer from the gel to the membrane. Use a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes. Optimize blocking conditions and antibody concentrations to reduce background and non-specific bands.[10][12][13] |
| Cellular Context and Crosstalk | Be aware that other signaling pathways can also influence the phosphorylation of your target protein. The effect of this compound might be masked by crosstalk from other pathways. Consider using inhibitors for other relevant pathways to dissect the signaling network. |
High Variability in Cell-Based Assay Results
Problem: High variability between replicate wells or experiments when assessing the effect of this compound on cell viability, proliferation, or cytokine production.
| Quantitative Data Summary | |
| This compound In Vitro IC50 Values | |
| Target | IC50 (ng/mL) |
| IL-6 Production | 59 |
| IL-1β Production | 122 |
| TNFα Production | 99 |
| p38 Activation (in platelets) | 4-20 nM |
Data compiled from multiple sources.[3][14]
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique to minimize well-to-well variability in cell number. |
| Edge Effects in Microplates | "Edge effects" can occur due to temperature and humidity gradients across the microplate. To mitigate this, avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to create a more uniform environment. |
| This compound Solubility and Stability | Ensure this compound is fully dissolved in DMSO before further dilution in culture media. Precipitates can lead to inconsistent concentrations. Prepare fresh dilutions for each experiment. Note that moisture-absorbing DMSO can reduce solubility.[5] |
| Assay-Specific Issues (e.g., ELISA) | For cytokine measurements using ELISA, ensure proper washing steps to reduce background noise.[15] Check for pipetting errors in standard and sample dilutions.[15] Use a well-characterized antibody pair and optimize antibody concentrations. |
| Cell Health and Passage Number | Use cells with a consistent and low passage number, as cellular responses can change with prolonged culturing.[16] Regularly check for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of a downstream target of p38 MAPK, such as MAPKAPK-2 (MK2).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
p38 MAPK activator (e.g., Anisomycin, UV radiation, or appropriate cytokine)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MK2, anti-total-MK2, anti-p38, anti-phospho-p38, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator for the recommended time (e.g., 30 minutes with Anisomycin). Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and acquire the image using an appropriate imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.
-
Protocol 2: ELISA for Cytokine Production
This protocol outlines the steps to measure the effect of this compound on the production of a pro-inflammatory cytokine (e.g., TNF-α) in cell culture supernatants.
Materials:
-
Cell line capable of producing the cytokine of interest (e.g., macrophages, PBMCs)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Stimulus to induce cytokine production (e.g., Lipopolysaccharide - LPS)
-
ELISA kit for the target cytokine (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (provided in the kit or 1% BSA in PBS)
-
Stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the desired density.
-
Cell Treatment:
-
Pre-treat cells with a serial dilution of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 6-24 hours) to induce cytokine production.
-
-
Sample Collection: Centrifuge the plate at 400 x g for 10 minutes and carefully collect the cell culture supernatants.
-
ELISA Procedure (follow the kit manufacturer's instructions):
-
Coating: Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add the collected supernatants and the provided standards to the plate and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the TMB substrate and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Visualizations
References
- 1. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 15. blog.abclonal.com [blog.abclonal.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing VX-702 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of VX-702, a selective p38 MAPK inhibitor, for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2][3] It functions as an ATP-competitive inhibitor, blocking the kinase activity of p38 MAPK and subsequently inhibiting the downstream signaling cascade involved in inflammation and cellular stress responses.[4][5]
Q2: What is the typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. Published data indicates that this compound can inhibit p38 activation with an IC50 range of 4 to 20 nM in human platelets.[1][3] For growth inhibition in cancer cell lines, IC50 values of 0.01543 µM for HOP-62 cells and 0.01682 µM for NCI-H720 cells have been reported.[1] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions empirically.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[4] To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: What is the p38 MAPK signaling pathway that this compound inhibits?
A4: The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. Activation of this pathway involves a series of phosphorylation events, ultimately leading to the activation of transcription factors and other proteins that regulate processes like inflammation, apoptosis, and cell differentiation.[6][] this compound blocks this pathway by inhibiting the kinase activity of p38.
Data Summary: In Vitro Efficacy of this compound
The following table summarizes key quantitative data regarding the in vitro activity of this compound from various sources.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (p38 Activation) | Human Platelets | 4 - 20 nM | [1][3] |
| IC50 (Growth Inhibition) | HOP-62 | 0.01543 µM | [1] |
| IC50 (Growth Inhibition) | NCI-H720 | 0.01682 µM | [1] |
| IC50 (IL-6 Production) | LPS-stimulated Blood | 59 ng/mL | [4] |
| IC50 (IL-1β Production) | LPS-stimulated Blood | 122 ng/mL | [4] |
| IC50 (TNFα Production) | LPS-stimulated Blood | 99 ng/mL | [4] |
| Binding Affinity (Kd) | p38α | 3.7 nM | [4] |
| Binding Affinity (Kd) | p38β | 17 nM | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal Seeding Density for Cell Viability Assays
Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase throughout the experiment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well clear, flat-bottom microplates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a single-cell suspension of your cells in complete culture medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Create a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 1,000 to 20,000 cells per well).
-
Seed 100 µL of each cell density into at least three replicate wells of a 96-well plate. Include wells with medium only as a background control.
-
Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT assay as described in Protocol 2).
-
Plot the absorbance values against the number of cells seeded.
-
Select the seeding density that results in a sub-confluent monolayer and is on the linear portion of the growth curve at the end of the incubation period.
Protocol 2: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.
Materials:
-
Cells seeded at their optimal density in a 96-well plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the culture medium from the pre-seeded 96-well plate.
-
Add 100 µL of each this compound dilution or vehicle control to the appropriate wells. Each concentration should be tested in at least triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium. |
| No dose-dependent effect observed | The concentration range of this compound is too high or too low. The incubation time is too short. The cells are resistant to p38 MAPK inhibition. | Test a broader range of this compound concentrations (e.g., from nM to high µM). Increase the incubation time (e.g., 48 or 72 hours). Confirm p38 MAPK expression and activity in your cell line. |
| Low signal-to-noise ratio in the assay | The cell seeding density is too low. The incubation time with the viability reagent is insufficient. The reagent is degraded. | Optimize the cell seeding density (see Protocol 1). Increase the incubation time with the viability reagent. Use a fresh, properly stored viability reagent. |
| Precipitation of this compound in the culture medium | The final concentration of DMSO is too high, or the compound has limited solubility in aqueous solutions. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%). If precipitation persists, consider using a different solvent or a formulation aid, though this may require additional validation. |
| Unexpected increase in viability at certain concentrations | Off-target effects of the compound or experimental artifact. | Carefully re-examine the data and repeat the experiment. Consider if the compound might have biphasic effects. Ensure there is no interference of the compound with the viability assay itself. |
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
why is Vx-702 showing transient effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering transient effects with the p38 MAPK inhibitor, Vx-702.
Frequently Asked Questions (FAQs)
Q1: We are observing a transient or diminishing effect of this compound in our experiments. Is this a known phenomenon?
A1: Yes, the transient effect of this compound is a documented observation from clinical trials. In studies involving patients with rheumatoid arthritis, this compound demonstrated an initial reduction in inflammatory biomarkers, which then returned to near-baseline levels despite continued treatment. This suggests that while this compound initially inhibits the p38 MAPK pathway as intended, compensatory mechanisms may arise over time, leading to a reduced or transient therapeutic effect.
Q2: What are the potential molecular mechanisms behind the transient effects of this compound?
A2: The transient nature of this compound's effects is likely due to the complex and highly regulated nature of the p38 MAPK signaling pathway. Several mechanisms could be at play:
-
Negative Feedback Loops: The p38 MAPK pathway has intrinsic negative feedback loops to prevent excessive or prolonged activation. Upon inhibition of p38 MAPK by this compound, the cell may upregulate phosphatases, such as MAPK Phosphatase-1 (MKP-1/DUSP1), which can dephosphorylate and inactivate p38 MAPK, effectively counteracting the inhibitory effect of the drug.[1]
-
Pathway Crosstalk and Compensatory Signaling: Cells can adapt to the inhibition of one signaling pathway by upregulating parallel or alternative pathways. For instance, the JNK and ERK signaling pathways, which are also part of the MAPK family, can sometimes compensate for the loss of p38 MAPK activity, leading to the continued production of inflammatory mediators.[2]
-
Differential Roles of p38 Isoforms: The p38 MAPK family has multiple isoforms (α, β, γ, δ) with distinct and sometimes opposing functions.[3] this compound is a selective inhibitor of p38α. It is possible that chronic inhibition of p38α leads to a compensatory activation of other isoforms that are not targeted by the drug.
-
Duration of p38 MAPK Activation: The duration of p38 MAPK signaling can determine the cellular outcome. Transient activation is often associated with pro-survival signals, while sustained activation can be pro-apoptotic.[4][5] By inducing only a transient inhibition, this compound might not be sufficient to achieve a sustained therapeutic effect in chronic inflammatory conditions.
Troubleshooting Guide
If you are observing transient effects of this compound in your experiments, consider the following troubleshooting steps:
1. Confirm Target Engagement and Inhibition:
-
Problem: It is crucial to first confirm that this compound is effectively inhibiting its target, p38 MAPK, in your experimental system.
-
Solution: Perform a time-course and dose-response experiment and assess the phosphorylation status of p38 MAPK (at Thr180/Tyr182) and its downstream target, MAPKAPK2 (MK2), using Western blotting. A decrease in the phosphorylation of these proteins will confirm target engagement.
2. Investigate Potential Resistance Mechanisms:
-
Problem: If target inhibition is confirmed but the downstream effects are still transient, investigate potential cellular resistance mechanisms.
-
Solution:
-
Assess Feedback Loop Activation: Measure the expression levels of key phosphatases involved in p38 MAPK regulation, such as MKP-1/DUSP1, over time using qPCR or Western blotting. An upregulation of these phosphatases could explain the transient effect.
-
Examine Pathway Crosstalk: Analyze the activation status of parallel signaling pathways, such as the JNK and ERK pathways, by measuring the phosphorylation of JNK and ERK. An increase in the activity of these pathways following this compound treatment would suggest compensatory signaling.
-
3. Optimize Dosing Strategy:
-
Problem: The dosing regimen in your in vitro or in vivo model may not be optimal for sustained inhibition.
-
Solution: Based on the data from your mechanism of resistance studies, consider alternative dosing strategies. For example, if a feedback loop is identified, intermittent or combination therapy with an inhibitor of the compensatory pathway might be more effective.
Quantitative Data from Clinical Trials
The following tables summarize the clinical efficacy and biomarker data from two key Phase II clinical trials of this compound in rheumatoid arthritis patients.
Table 1: Clinical Efficacy of this compound in Rheumatoid Arthritis (VeRA Study) [6][7][8]
| Treatment Group | ACR20 Response Rate (Week 12) |
| Placebo | 28% |
| This compound (5 mg daily) | 36% |
| This compound (10 mg daily) | 40% |
Table 2: Clinical Efficacy of this compound in Combination with Methotrexate (Study 304) [6][8]
| Treatment Group | ACR20 Response Rate (Week 12) |
| Placebo + MTX | 22% |
| This compound (10 mg daily) + MTX | 40% |
| This compound (10 mg twice weekly) + MTX | 44% |
Table 3: Summary of Biomarker Changes in this compound Clinical Trials [6][8]
| Biomarker | Observation |
| C-reactive protein (CRP) | Reduction observed at week 1, returned to baseline by week 4. |
| Soluble tumor necrosis factor receptor p55 (sTNFRp55) | Reduction observed at week 1, returned to baseline by week 4. |
| Serum amyloid A (SAA) | Reduction observed at week 1, returned to baseline by week 4. |
Experimental Protocols
1. Western Blot Analysis of p38 MAPK Activation
This protocol describes how to assess the phosphorylation status of p38 MAPK in cell lysates.
-
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify band intensities and normalize phospho-p38 levels to total p38 levels.
-
2. Quantification of Cytokine Production by ELISA
This protocol describes how to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Materials:
-
Cell culture supernatants from cells treated with this compound or vehicle control.
-
Commercially available ELISA kit for the cytokine of interest.
-
Microplate reader.
-
-
Procedure:
-
Follow the instructions provided with the ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody.
-
Add standards and samples to the wells and incubate.
-
Wash the wells and add a detection antibody.
-
Wash the wells and add a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating the transient effects of this compound.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 6. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 8. Efficacy, pharmacodynamics, and sa ... | Article | H1 Connect [archive.connect.h1.co]
addressing Vx-702 solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Vx-702 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a poorly water-soluble compound. It is practically insoluble in water and ethanol.[1] However, it is soluble in dimethyl sulfoxide (DMSO).[1][2][3][4][5]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and highly selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2][6][7] It also inhibits p38β MAPK, though with lower potency.[2][8][9] By inhibiting p38 MAPK, this compound can suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα.[2][8][10]
Q3: What are the primary applications of this compound in research?
A3: this compound is primarily used in research to investigate the role of the p38 MAPK signaling pathway in various cellular processes and diseases, particularly in the context of inflammation. It has been investigated for its potential therapeutic effects in inflammatory conditions like rheumatoid arthritis and for its role in cardiovascular diseases.[10][11]
Troubleshooting Guide for this compound Solubility Issues
Researchers may encounter difficulties in dissolving this compound in aqueous solutions for in vitro and in vivo experiments. This guide provides systematic troubleshooting steps and alternative strategies.
Issue: this compound precipitates when diluted in aqueous buffer from a DMSO stock.
This is a common issue due to the hydrophobic nature of this compound. Here are several approaches to address this:
1. Optimization of Solvent System (Co-solvency):
The principle of co-solvency involves using a mixture of a water-miscible organic solvent and water to increase the solubility of a hydrophobic compound.[12][13][14]
-
Recommended Co-solvents: For in vivo studies, a common approach is to use a multi-component solvent system. Several suppliers provide tested formulations.
-
Experimental Protocol:
-
Prepare a stock solution of this compound in 100% DMSO. For example, 25 mg/mL or 80 mg/mL.[1][2]
-
For the final working solution, a combination of PEG300, Tween-80 (or another surfactant), and a physiological buffer (like saline or PBS) is often used.[2][3]
-
A typical protocol involves adding the DMSO stock solution to PEG300, mixing thoroughly, then adding Tween-80, mixing again, and finally adding the aqueous buffer to the desired final volume.[2][3]
-
2. Use of Surfactants:
Surfactants reduce the surface tension between the drug and the solvent, enhancing dissolution.[13][15]
-
Recommended Surfactants: Tween-80 is a commonly used non-ionic surfactant for in vivo formulations.[2][3]
-
Experimental Protocol: Incorporate Tween-80 into the co-solvent system as described above. The concentration of Tween-80 typically ranges from 5% to 10% of the final volume.[3]
3. Particle Size Reduction:
Reducing the particle size of a compound increases its surface area-to-volume ratio, which can improve its dissolution rate.[12][13][14]
-
Methods: While not always practical in a standard lab setting for small-scale experiments, techniques like micronization or nanosuspension can be employed.[12][14][16] For experimental purposes, ensuring the initial powder is as fine as possible can be beneficial.
4. pH Adjustment:
The solubility of some compounds can be influenced by the pH of the solution. However, the structure of this compound, a phenylpyridine derivative, suggests its solubility is not significantly affected by pH within a physiological range.[10][17]
Summary of this compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 42 mg/mL to 81 mg/mL | [1][2] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| DMF | 3 mg/mL | [8] |
| DMSO:PBS (pH 7.2) (1:3) | 0.5 mg/mL | [8] |
Recommended Formulation for In Vivo Studies
For researchers preparing this compound for in vivo experiments, the following formulation has been reported:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Caption: A sample formulation for preparing this compound for in vivo administration, achieving a concentration of 2 mg/mL.[3]
Experimental Protocols
Protocol for Preparing a 2 mg/mL this compound Solution for In Vivo Administration [3]
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 20 mg of this compound in 1 mL of fresh, anhydrous DMSO to make a 20 mg/mL stock solution. Sonication may be required to fully dissolve the compound.[3]
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 20 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to the tube. Vortex one final time to ensure a uniform solution. The final concentration of this compound will be 2 mg/mL.
-
It is recommended to use the prepared solution immediately.
Visualizing the p38 MAPK Signaling Pathway and Experimental Workflow
To aid in understanding the mechanism of action of this compound and the experimental process, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]
- 4. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound (VX702) Datasheet DC Chemicals [dcchemicals.com]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. VX 702 | CAS 745833-23-2 | VX702 | Tocris Bioscience [tocris.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Methods of solubility enhancements | PPTX [slideshare.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. brieflands.com [brieflands.com]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. This compound | C19H12F4N4O2 | CID 10341154 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing Vx-702 toxicity in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the p38 MAPK inhibitor, VX-702, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly selective, ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3][4] It also shows some inhibitory activity against the p38β isoform.[5][6] The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress.[3][7] By inhibiting p38α MAPK, this compound blocks the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNFα).[1][2][5][8][9]
Q2: What is a recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. However, published data can provide a starting point.
| Cell Line | Assay Type | IC50 Concentration |
| HOP-62 | Growth Inhibition | 0.01543 µM |
| NCI-H720 | Growth Inhibition | 0.01682 µM |
| JVM-2 | Growth Inhibition | 0.083 µM |
| Human Platelets | p38 Activation Inhibition | 4 to 20 nM |
Data sourced from Selleck Chemicals product information.[1]
For long-term studies, it is advisable to use a concentration at or below the IC50 to minimize toxicity.
Q3: How should I prepare and store this compound?
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solutions: Prepare a concentrated stock solution in a solvent like DMSO.[4][10] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1][2]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. While some sources suggest that solutions can be stored at -20°C for up to a month, for optimal results, it is best to prepare them on the same day of use.[5]
Q4: What are the known off-target effects of p38 MAPK inhibitors?
While this compound is highly selective for p38α MAPK, it is important to be aware of potential off-target effects common to this class of inhibitors. These can include cross-reactivity with other kinases, which may lead to unexpected cellular responses.[11] Some p38 MAPK inhibitors have been shown to cause adverse effects in clinical trials, including liver toxicity and skin rashes, underscoring the importance of careful toxicity assessment in vitro.[12]
Troubleshooting Guide
Issue 1: Excessive Cell Death or Low Viability in Long-Term Cultures
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | 1. Perform a Dose-Response Curve: Determine the IC50 of this compound in your specific cell line using a viability assay (e.g., MTT, MTS, or ATP-based assay) over 24-72 hours. 2. Lower the Working Concentration: For long-term experiments, use a concentration at or below the IC50 value. It may be necessary to go as low as 10-fold below the IC50 to maintain cell health over several days or weeks. |
| Compound instability in culture media. | 1. Replenish this compound Regularly: Small molecule inhibitors can degrade in the warm, CO2-rich environment of an incubator. For long-term cultures, perform partial media changes with freshly prepared this compound every 48-72 hours. 2. Assess Compound Stability: If toxicity persists, consider assessing the stability of this compound in your specific culture medium under incubation conditions. |
| Cumulative cellular stress. | 1. Use a Lower Seeding Density: Plating cells at a lower density can allow for a longer growth period before reaching confluence, which itself can be a stressor. 2. Monitor Cellular Senescence: Long-term exposure to sub-lethal concentrations of a drug can induce cellular senescence. Perform a senescence-associated β-galactosidase (SA-β-gal) assay to check for this phenotype. |
| Off-target effects. | 1. Consider Alternative Inhibitors: If toxicity cannot be mitigated, consider using an inhibitor that targets a downstream effector of p38 MAPK, such as an MK2 inhibitor, which may have a more favorable toxicity profile.[13] 2. Rescue Experiments: If a specific off-target is suspected, co-treatment with an antagonist for that target could help confirm this effect. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound activity. | 1. Proper Stock Solution Handling: Ensure stock solutions are properly aliquoted and stored to avoid degradation from multiple freeze-thaw cycles.[1][2] 2. Fresh Working Solutions: Always prepare working dilutions of this compound fresh from a validated stock solution for each experiment. |
| Media components interacting with the inhibitor. | 1. Consistent Media Formulation: Different media formulations can impact drug activity.[14][15] Use a consistent, defined medium formulation for all related experiments. 2. Serum Variability: If using serum, be aware that lot-to-lot variability can influence experimental outcomes. Consider using a single lot of serum for a set of experiments or transitioning to a serum-free, chemically defined medium. |
| Activation of compensatory signaling pathways. | 1. Time-Course Analysis: Inhibition of one pathway can sometimes lead to the upregulation of others.[12] Perform a time-course experiment to analyze the expression and activation of related signaling pathways (e.g., JNK, ERK) via Western blot or other methods. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using MTS Assay
This protocol is adapted from standard MTS assay procedures and is suitable for monitoring cell viability over several days.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired time course.
-
Treatment: After allowing cells to adhere (typically 12-24 hours), replace the medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for the desired duration (e.g., 24, 48, 72, 96 hours).
-
Media and Compound Replenishment (for >72h studies): At 72-hour intervals, carefully aspirate 50% of the medium from each well and replace it with fresh medium containing the original concentration of this compound or vehicle.
-
MTS Assay:
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis: Subtract the average absorbance of media-only wells (background) from all other values. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Protocol 2: Assessment of Apoptosis using Caspase-3/7 Assay
This protocol provides a method to quantify the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cells cultured in 96-well plates (white-walled for luminescence assays) and treated with this compound as described above.
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Luminometer.
Procedure:
-
Equilibrate Plate and Reagent: Remove the 96-well plate containing cells and the caspase assay reagent from their respective storage conditions and allow them to equilibrate to room temperature.[16]
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Assay:
-
Add a volume of caspase reagent equal to the volume of cell culture medium in each well (typically 100 µL of reagent to 100 µL of medium).[16]
-
Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control.
Protocol 3: Detection of Cellular Senescence (SA-β-gal Staining)
This protocol is used to identify senescent cells, which can be an outcome of long-term drug treatment.[17]
Materials:
-
Cells cultured on glass coverslips or in multi-well plates and treated with this compound.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS).
-
SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate buffer, pH 6.0).[18]
-
Microscope.
Procedure:
-
Wash Cells: Gently wash the cells twice with PBS.
-
Fixation: Add the fixative solution and incubate for 10-15 minutes at room temperature.[18]
-
Wash Cells: Wash the cells three times with PBS.
-
Staining: Add the freshly prepared SA-β-gal staining solution to the cells.[18]
-
Incubation: Incubate the cells at 37°C overnight in a dry incubator (no CO2).[18] Do not use a CO2 incubator as it will lower the pH of the staining solution.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantification: Count the number of blue-stained cells and the total number of cells in several fields of view to determine the percentage of senescent cells.
Visualizations
Caption: Simplified signaling pathway of p38 MAPK and the inhibitory action of this compound.
Caption: Experimental workflow for minimizing this compound toxicity in long-term cell culture.
Caption: A decision tree for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]
- 5. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]
- 6. cellagentech.com [cellagentech.com]
- 7. P38 MAPK inhibition enhancing ATO-induced cytotoxicity against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biochem.wisc.edu [biochem.wisc.edu]
- 16. ulab360.com [ulab360.com]
- 17. A Sensitive Method to Quantify Senescent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
how to control for Vx-702 off-target kinase inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing VX-702, a potent p38 MAPK inhibitor. The following resources offer troubleshooting advice and frequently asked questions to effectively control for its off-target kinase inhibition during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
This compound is a highly selective, orally active, and ATP-competitive inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2][3][4] It exhibits a 14-fold higher potency for p38α over p38β.[2][4][5] The reported IC50 value for p38α is in the range of 4-20 nM in human platelets.[1][2][3]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for p38α MAPK, kinome-wide screening has identified potential off-target interactions. It is crucial to consider these interactions when interpreting experimental results. The table below summarizes the known on-target and potential off-target activities of this compound.
Q3: How can I experimentally validate the off-target effects of this compound in my model system?
To confirm whether the potential off-target effects of this compound are relevant in your experimental context, it is recommended to perform secondary validation assays. These can include:
-
Biochemical Kinase Assays: Directly measure the inhibitory activity of this compound against purified candidate off-target kinases.
-
Cellular Target Engagement Assays: Confirm that this compound binds to the putative off-target kinase in a cellular context.
-
Cellular Phosphorylation Assays: Measure the phosphorylation of a known substrate of the off-target kinase in cells treated with this compound.
-
Phenotypic Assays with Knockdown/Knockout Models: Compare the phenotype induced by this compound with that of genetically silencing the potential off-target kinase.
Troubleshooting Guide
Problem: I am observing a cellular phenotype with this compound that is inconsistent with p38 MAPK inhibition.
This could be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Review the Kinome Selectivity Profile: Cross-reference the observed phenotype with the known functions of the potential off-target kinases of this compound (see Table 1).
-
Perform Dose-Response Experiments: Determine if the unexpected phenotype occurs at a similar concentration range as the inhibition of p38 MAPK. A significant separation in the dose-response curves may suggest an off-target effect.
-
Use a Structurally Unrelated p38 MAPK Inhibitor: Treat your cells with another potent and selective p38 MAPK inhibitor that has a different off-target profile. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
Validate Off-Target Engagement: Employ a cellular target engagement assay (e.g., NanoBRET™) to confirm that this compound is binding to a suspected off-target kinase at the concentrations used in your experiments.
-
Assess Off-Target Activity: Use a cellular phosphorylation assay to measure the activity of the suspected off-target kinase in the presence of this compound.
Data Summary
Table 1: Kinase Selectivity Profile of this compound
The following table summarizes the on-target and potential off-target kinase interactions of this compound based on a kinome-wide affinity screen. The data is presented as the percentage of kinase activity remaining at a 0.5µM concentration of this compound. A lower percentage indicates stronger inhibition.
| Target Family | Kinase | % Activity Remaining at 0.5µM |
| On-Target | MAPK14 (p38α) | 5.2 |
| Potential Off-Target | NLK | 15.8 |
| MAPK11 (p38β) | 22.3 | |
| PDGFRβ | 62.8 | |
| EPHB3 | 65.8 | |
| NEK1 | 69.6 | |
| MATK | 77.6 | |
| EPHA7 | 79.9 | |
| HASPIN | 81.3 | |
| PRKD2 (PKD2) | 81.3 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY kinome-wide affinity profile for this compound, generated with the DiscoveRx KINOMEscan® platform.[6]
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a purified kinase in a biochemical format.
Materials:
-
Purified recombinant kinase (on-target or potential off-target)
-
Kinase-specific substrate
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of 1%.
-
Add the diluted this compound or vehicle (1% DMSO in kinase buffer) to the wells of the 384-well plate.
-
Add the purified kinase to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP (at the Km concentration for the specific kinase).
-
Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent and incubating for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™ Target Engagement Intracellular Kinase Assay)
This protocol describes a method to quantify the binding of this compound to a specific kinase within living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ Kinase Tracer
-
This compound stock solution (in DMSO)
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well assay plates
-
Plate reader capable of measuring BRET signals (450 nm and 610 nm)
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and plate them in the 96-well plates.
-
After 24 hours, prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer in Opti-MEM®.
-
Add the diluted this compound or vehicle to the cells and incubate for a specified time (e.g., 2 hours) at 37°C and 5% CO2.
-
Add the NanoBRET™ Tracer to all wells and incubate.
-
Measure the BRET signal by reading the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).
-
Calculate the BRET ratio (610 nm emission / 450 nm emission).
-
Competitive displacement of the tracer by this compound will result in a decrease in the BRET signal. Determine the IC50 value from the dose-response curve.
Visualizations
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for validating potential off-target effects of this compound.
References
Vx-702 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of VX-702, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor. This guide includes frequently asked questions, troubleshooting advice for experimental variability and reproducibility, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, orally active inhibitor of p38α MAPK.[1][2] The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[3][4][5] By inhibiting p38α MAPK, this compound blocks the phosphorylation cascade that leads to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][6]
Q2: How selective is this compound?
A2: this compound exhibits high selectivity for the p38α isoform over the p38β isoform, with a reported 14-fold higher potency for p38α.[1][2] It selectively inhibits the activation of p38 MAPK with no significant effects on the ERK and JNK signaling pathways.[1]
Q3: What are the main applications of this compound in research?
A3: this compound is primarily used in research to study the role of the p38α MAPK pathway in inflammatory diseases. It has been investigated for its therapeutic potential in conditions like rheumatoid arthritis.[6] Researchers use it as a tool to dissect the cellular and molecular mechanisms underlying inflammation and to evaluate the therapeutic potential of p38α MAPK inhibition.
Q4: What is the solubility and recommended storage for this compound?
A4: this compound is soluble in DMSO.[7][8] For long-term storage, the solid powder should be stored at 4°C, desiccated.[7] DMSO stock solutions should be stored at -20°C.[7] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Troubleshooting Guide
Q1: We are observing significant variability in our IC50 values for this compound in our cell-based assays. What could be the cause?
A1: Variability in IC50 values can arise from several factors:
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Cell Passage Number and Health: Ensure you are using cells within a consistent and low passage number range. Cellular responses can change with excessive passaging. Monitor cell viability to ensure the observed effect is due to pathway inhibition and not cytotoxicity.
-
Stimulant Concentration and Purity: The concentration and quality of the stimulus used to activate the p38 MAPK pathway (e.g., LPS, cytokines) are critical. Use a consistent, high-purity source and optimize the concentration to achieve a robust but not overwhelming response.
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Inconsistent Incubation Times: Adhere strictly to the pre-incubation time with this compound and the stimulation time. Variations can significantly alter the outcome.
-
Assay Reagent Variability: Ensure all reagents, including cell culture media, serum, and detection antibodies, are from consistent lots.
Q2: Our cells are showing signs of toxicity at concentrations where we expect to see specific inhibition. How can we address this?
A2: While this compound is generally well-tolerated in vitro, cell-type-specific toxicity can occur.
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Perform a Cytotoxicity Assay: First, determine the toxicity profile of this compound on your specific cell line using an assay like MTT or trypan blue exclusion. This will help you identify a non-toxic concentration range for your experiments.
-
Reduce Serum Concentration: High serum concentrations can sometimes interact with compounds. Try reducing the serum percentage in your media during the experiment, if your cells can tolerate it.
-
Optimize Compound Exposure Time: It's possible that prolonged exposure is causing toxicity. Try reducing the pre-incubation time with this compound before adding the stimulus.
Q3: We are not observing the expected downstream inhibition of cytokine production after treating with this compound. What should we check?
A3: If you are not seeing the expected inhibitory effect, consider the following:
-
Confirm Pathway Activation: First, verify that your stimulus is effectively activating the p38 MAPK pathway in your cellular model. You can do this by measuring the phosphorylation of p38 MAPK or its downstream substrate, MAPKAPK-2 (MK2), via Western blot.
-
This compound Potency and Handling: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot the stock solution upon preparation.
-
Sub-optimal this compound Concentration: You may need to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
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Alternative Signaling Pathways: Be aware that some stimuli can activate redundant or alternative signaling pathways that may also lead to cytokine production. Consider using pathway-specific activators or co-treating with other inhibitors to dissect the signaling network.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against its target and for the inhibition of various cytokines.
| Target/Process | IC50 Value | Cell/System | Reference |
| p38α MAPK Activation | 4 - 20 nM | Human Platelets | [1][2][8][9][10] |
| IL-6 Production | 59 ng/mL | Ex vivo blood assay (LPS-primed) | [1][2][7][8][10] |
| IL-1β Production | 122 ng/mL | Ex vivo blood assay (LPS-primed) | [1][2][7][8][10] |
| TNF-α Production | 99 ng/mL | Ex vivo blood assay (LPS-primed) | [1][2][7][8][10] |
Detailed Experimental Protocol: Cell-Based Cytokine Inhibition Assay
This protocol describes a general workflow for evaluating the efficacy of this compound in inhibiting cytokine production in a cell line (e.g., RAW 264.7 macrophages) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
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Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
LPS (from E. coli)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
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ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Pre-treatment:
-
Prepare serial dilutions of this compound in complete DMEM from your DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the media from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control (DMEM with the same final DMSO concentration) to the respective wells.
-
Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in complete DMEM at a concentration that elicits a robust cytokine response (this should be optimized beforehand, but a common starting point is 100 ng/mL).
-
Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 6-24 hours (optimize incubation time based on the cytokine being measured) at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Measure the concentration of the cytokine of interest in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based cytokine inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cellagentech.com [cellagentech.com]
- 8. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
common pitfalls when using Vx-702 in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using Vx-702 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable and highly selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2] It has been investigated for its anti-inflammatory properties in diseases such as rheumatoid arthritis.[3][4][5] The primary mechanism of action is the inhibition of p38α MAPK, which in turn blocks the downstream signaling cascade responsible for the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][6]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the p38α isoform over the p38β isoform, with a reported 14-fold higher potency for p38α.[2] It has been shown to have no significant activity against other MAP kinases like ERKs and JNKs.[2][6]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, solid this compound powder should be stored at -20°C for up to three years.[2] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to a year or at -20°C for up to one month.[2][7] It is advisable to prepare and use solutions on the same day if possible and to avoid repeated freeze-thaw cycles by aliquoting the stock solution.[2][7] Before use, allow the vial to equilibrate to room temperature for at least one hour.[7]
Q4: How should I prepare this compound for in vitro and in vivo experiments?
This compound is soluble in DMSO.[6] For cell-based assays, a stock solution in fresh, anhydrous DMSO is recommended to avoid solubility issues.[2] For in vivo studies, specific formulations have been described, such as a mix of DMSO, PEG300, Tween 80, and saline.[2][6] It is crucial to ensure the compound is fully dissolved before application.
Troubleshooting Guide
Inconsistent or No Inhibition of p38 MAPK Activity
Q: My Western blot results show no decrease in phosphorylated p38 (p-p38) levels after treating cells with this compound. What could be the problem?
A: There are several potential reasons for this observation:
-
Suboptimal Cell Stimulation: Ensure that the p38 pathway is robustly activated in your experimental system. The choice of stimulus (e.g., LPS, TNF-α, UV radiation) and the timing of its application are critical.[8]
-
Incorrect this compound Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
Timing of this compound Treatment: Pre-incubation with this compound before applying the stimulus is often necessary to allow the inhibitor to enter the cells and bind to its target. The optimal pre-incubation time should be determined empirically.
-
This compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2][7] Consider preparing a fresh stock solution.
-
Cell Lysis and Protein Extraction: The process of cell lysis can influence the phosphorylation state of proteins. It is crucial to use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation of p38.
dot
Caption: Troubleshooting workflow for lack of p38 MAPK inhibition with this compound.
Variability in IC50 Values
Q: I am observing significant variability in the IC50 values of this compound between experiments. Why is this happening?
A: IC50 variability is a common issue and can be attributed to several factors:
-
Assay Conditions: The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay.[9] Ensure that the ATP concentration is consistent across all experiments.
-
Cell Health and Density: The physiological state of the cells can impact drug efficacy. Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density.[10]
-
Solubility Issues: Poor solubility of this compound in the assay medium can lead to inconsistent effective concentrations. Ensure the final DMSO concentration is low and consistent across all wells, and that the compound is fully dissolved.
-
Incubation Time: The duration of inhibitor and stimulus exposure can affect the measured IC50. Optimize and standardize incubation times.
Unexpected Cellular Responses
Q: I'm observing unexpected off-target effects or paradoxical activation of other signaling pathways after this compound treatment. Is this a known issue?
A: While this compound is highly selective for p38α, unexpected cellular responses can occur:
-
Pathway Cross-talk: Inhibition of p38α can sometimes lead to the activation of other signaling pathways, such as the JNK or ERK pathways, through feedback mechanisms.[8] It is advisable to monitor the activation state of these related kinases.
-
Off-target Effects at High Concentrations: At concentrations significantly above the IC50, the selectivity of any inhibitor can decrease. Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Cell-type Specific Responses: The cellular context is crucial. The specific signaling network of your cell type may lead to unique responses to p38α inhibition.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (p38α activation) | 4 - 20 nM | Human Platelets | [1][6] |
| IC50 (IL-6 production) | 59 ng/mL | Human Blood Assay (LPS-primed) | [1][6] |
| IC50 (IL-1β production) | 122 ng/mL | Human Blood Assay (LPS-primed) | [1][6] |
| IC50 (TNFα production) | 99 ng/mL | Human Blood Assay (LPS-primed) | [1][6] |
| Selectivity | 14-fold higher for p38α vs p38β | In vitro | [2] |
| Half-life | 16 - 20 hours | In vivo | [6] |
Experimental Protocols
Protocol: Western Blot Analysis of Phospho-p38 MAPK Inhibition by this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Pre-incubate for 1-2 hours.
-
Stimulation: Add the p38 MAPK pathway agonist (e.g., LPS, TNF-α) to the wells and incubate for the predetermined optimal time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Visualizations
dot
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
dot
Caption: A general experimental workflow for assessing the effect of this compound.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Drug evaluation: this compound, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 5. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]
- 7. This compound, P38 MAP Kinase Inhibitor - CD BioSciences [celluars.com]
- 8. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
VX-702 Technical Support Center: Ensuring Complete p38 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing VX-702, a selective p38 MAPK inhibitor. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and key pharmacological data to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a highly selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly the α isoform.[1][2][3] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress.[4][5][6] By inhibiting p38α, this compound blocks the phosphorylation of downstream targets, thereby suppressing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα.[1][7][8]
Q2: What is the selectivity profile of this compound? A2: this compound demonstrates high selectivity for the p38α isoform, with a 14-fold higher potency against p38α compared to p38β.[1][2][9] It selectively inhibits the activation of p38 MAPK with no significant effects on the ERK or JNK signaling pathways.[1]
Q3: What concentration of this compound should be used for in vitro experiments? A3: The effective concentration of this compound can vary by cell type and experimental conditions. The reported IC50 value for p38α inhibition is in the range of 4-20 nM.[1][3][7][10] For cytokine inhibition in ex vivo blood assays, IC50 values are reported as 59 ng/mL for IL-6, 122 ng/mL for IL-1β, and 99 ng/mL for TNFα.[1][2][7] A dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Q4: What are the known pharmacokinetic properties of this compound? A4: In vivo studies have shown that this compound has a half-life of 16 to 20 hours.[1][2][9] It is cleared predominantly by the kidneys.[1][2]
Q5: What has been observed in clinical trials involving this compound? A5: Phase II clinical trials in patients with moderate to severe rheumatoid arthritis showed that this compound was generally well-tolerated.[11] However, it demonstrated only modest clinical efficacy.[12][13] An initial reduction in inflammatory biomarkers like C-reactive protein was observed, but these levels tended to return to baseline by week 4 of treatment, suggesting a transient suppression of inflammation.[12][13][14]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on published data.
| Parameter | Value | Target/System |
| IC50 (p38α MAPK) | 4 - 20 nM | Cell-free and cell-based assays |
| IC50 (IL-6 Production) | 59 ng/mL | LPS-primed ex vivo blood assay |
| IC50 (IL-1β Production) | 122 ng/mL | LPS-primed ex vivo blood assay |
| IC50 (TNFα Production) | 99 ng/mL | LPS-primed ex vivo blood assay |
| Selectivity | 14-fold higher for p38α vs p38β | Kinase activity assays |
| Half-Life (In Vivo) | 16 - 20 hours | In vivo pharmacokinetic studies |
Citations for table data:[1][2][3][7][9]
Signaling Pathway and Workflow Diagrams
To visualize the mechanism and experimental procedures, refer to the following diagrams.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to inhibit p38 MAPK.
Q: Why am I observing incomplete or no inhibition of my downstream target (e.g., cytokine production, substrate phosphorylation)?
A: Several factors can contribute to suboptimal inhibition. Follow this troubleshooting workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. abmole.com [abmole.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. | BioWorld [bioworld.com]
- 12. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy, pharmacodynamics, and sa ... | Article | H1 Connect [archive.connect.h1.co]
- 14. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]
impact of serum on Vx-702 activity in cell culture
Welcome to the technical support resource for researchers using Vx-702, a selective p38 MAPK inhibitor. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during in vitro cell culture experiments, with a particular focus on the impact of serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). It exhibits high selectivity for the p38α isoform over p38β.[1][2][3] By binding to the ATP pocket of p38α MAPK, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that leads to the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNFα.[1][2][3][4]
Q2: What is the expected potency of this compound in cell-based assays?
In ex vivo assays using LPS-stimulated human blood, this compound has been shown to inhibit the production of IL-6, IL-1β, and TNFα with IC50 values of 59 ng/mL, 122 ng/mL, and 99 ng/mL, respectively.[4] In cell-free assays, the IC50 for p38α is in the low nanomolar range (4-20 nM).[2][3] However, the apparent potency in cell culture can be significantly influenced by experimental conditions, most notably the presence of serum.
Q3: Why is my apparent IC50 for this compound higher in cell culture than in biochemical assays?
It is common for kinase inhibitors to show lower potency in cell-based assays compared to cell-free biochemical assays. This discrepancy can be attributed to several factors including cell permeability, off-target effects within the complex cellular environment, and the high intracellular concentration of ATP. A primary contributor to this shift is the presence of serum in the cell culture medium.
Q4: How does serum affect the activity of this compound?
Serum contains high concentrations of proteins, such as albumin, which can bind to small molecule inhibitors like this compound. This protein binding reduces the concentration of free, unbound this compound available to enter the cells and interact with its target, p38 MAPK. Consequently, a higher total concentration of this compound is required to achieve the same level of inhibition in the presence of serum, leading to a rightward shift in the dose-response curve and a higher apparent IC50 value.
Troubleshooting Guide
Problem: I am observing a significantly lower potency (higher IC50) for this compound in my cell-based assay with 10% Fetal Bovine Serum (FBS) compared to published low-nanomolar values.
This is a common observation and is likely due to the protein-binding effects of serum.
Possible Causes and Solutions:
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Serum Protein Binding: High concentrations of proteins in FBS (primarily albumin) bind to this compound, reducing the free fraction of the inhibitor available to act on the cells.
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Solution 1: Perform experiments in serum-free or low-serum media. For short-term experiments (e.g., a few hours), it may be possible to conduct the assay in serum-free media. This will minimize protein binding and provide an IC50 value that is closer to the intrinsic potency of the compound. Ensure that the cells can tolerate serum-free conditions for the duration of the experiment.
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Solution 2: Quantify the effect of serum. Perform a head-to-head comparison of this compound activity in the presence and absence of serum (or with varying concentrations of serum). This will allow you to quantify the "serum shift" and better understand the impact of protein binding on your experimental results.
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Solution 3: Calculate the free fraction. If possible, use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of unbound this compound in your specific cell culture medium. This can help in correlating the free drug concentration with the observed biological effect.
-
-
Incorrect Assessment of Cell Viability: The observed effect might be influenced by non-specific toxicity at higher concentrations of the inhibitor or the vehicle (e.g., DMSO).
-
Solution: Always run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound and vehicle to ensure that the observed inhibition of p38 MAPK activity is not due to cytotoxicity.
-
-
Sub-optimal Assay Conditions: The assay conditions, such as cell density, stimulation time, and inhibitor pre-incubation time, can influence the results.
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Solution: Optimize your assay parameters. Ensure that the cells are in a healthy, log-growth phase. Optimize the concentration of the stimulus (e.g., LPS, anisomycin) and the incubation time to achieve a robust activation of the p38 MAPK pathway. A pre-incubation step with this compound before adding the stimulus is often recommended to allow for cell penetration and target engagement.
-
Data Presentation
Illustrative Example of Serum Impact on this compound Activity
The following table provides an example of the expected shift in the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay due to serum protein binding.
| Experimental Condition | IC50 of this compound (nM) | Fold Shift |
| Serum-Free Medium | 15 | - |
| Medium with 10% FBS | 150 | 10 |
Note: These are representative values to illustrate the expected effect of serum. Actual values may vary depending on the cell line, serum lot, and specific assay conditions.
Experimental Protocols
Protocol 1: Cell-Based ELISA for p38 MAPK Phosphorylation
This protocol describes a method to quantify the inhibition of p38 MAPK phosphorylation in cells treated with this compound.
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Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 30,000 cells/well and incubate overnight.
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Serum Starvation (Optional): For serum-free conditions, replace the growth medium with serum-free medium and incubate for 4-24 hours.
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Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate medium (with or without serum). Add the diluted this compound or vehicle control to the cells and pre-incubate for 1-2 hours.
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Stimulation: Add a p38 MAPK activator (e.g., anisomycin or LPS) to the wells and incubate for the optimized duration (e.g., 30 minutes).
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Fixation and Permeabilization: Discard the medium, wash the cells with PBS, and then fix and permeabilize the cells according to the manufacturer's instructions for your cell-based ELISA kit.
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ELISA Procedure: Follow the protocol provided with your phospho-p38 MAPK ELISA kit. This typically involves blocking, incubation with primary antibodies (anti-phospho-p38 and anti-total-p38), incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, and addition of a substrate for color development.
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Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the phospho-p38 signal to the total p38 signal. Plot the normalized signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for p38 MAPK Phosphorylation
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Cell Culture and Treatment: Seed cells in 6-well plates. Follow the same steps for serum starvation (optional), inhibitor treatment, and stimulation as described in the ELISA protocol.
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Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
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Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK (or a loading control like GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-p38 signal to the total p38 or loading control signal.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for comparing this compound activity with and without serum.
Caption: Troubleshooting logic for high IC50 values of this compound.
References
Vx-702 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving the p38 MAPK inhibitor, VX-702.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C in a desiccated environment. Under these conditions, the compound is stable for up to three years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] For stock solutions, it is recommended to dissolve the compound in fresh, anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation, stock solutions should be aliquoted into tightly sealed vials. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month.[2][3][4]
Q3: Can I store working solutions of this compound?
A3: It is highly recommended to prepare working solutions fresh on the day of use, especially for in vivo experiments. If storage is necessary, it should be for a minimal duration at -20°C.
Q4: What are the known degradation pathways for this compound?
A4: Currently, there is no publicly available data specifically detailing the degradation pathways of this compound. As an aminopyridine derivative, it may be susceptible to hydrolysis and oxidation, particularly under harsh acidic or basic conditions, or upon prolonged exposure to light and air.
Q5: How can I check the integrity of my this compound compound?
A5: The integrity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A shift in the retention time or the appearance of additional peaks compared to a fresh reference standard may indicate degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on problems related to its stability and storage.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibitory activity in my assay. | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution from solid compound stored under recommended conditions. 2. Use a new aliquot of a previously prepared stock solution that has been stored correctly. 3. Verify the activity of the new solution using a positive control for the p38 MAPK pathway. |
| Inaccurate concentration of the working solution. | 1. Ensure accurate weighing of the solid compound and precise dilution. 2. Use calibrated pipettes and high-purity solvents. | |
| Precipitation of this compound in my aqueous experimental buffer. | This compound is insoluble in water.[1] The final concentration of DMSO in the aqueous buffer may be too low to maintain solubility. | 1. Increase the final percentage of DMSO in your assay buffer, ensuring it is compatible with your experimental system. 2. For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween 80 to improve solubility.[1] |
| Inconsistent results between experiments. | Freeze-thaw cycles of the stock solution leading to gradual degradation. | 1. Always aliquot stock solutions after preparation to minimize freeze-thaw cycles. 2. Use a fresh aliquot for each experiment. |
| Exposure of solutions to light for extended periods. | 1. Store this compound solutions in amber vials or wrap vials in aluminum foil to protect from light. 2. Minimize the exposure of solutions to ambient light during experimental setup. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Materials:
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This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
-
-
Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation.[3]
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex or sonicate the solution until the this compound is completely dissolved.
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Aliquot the stock solution into single-use, tightly sealed amber vials.
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Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
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Store the aliquots at -20°C for up to one month or at -80°C for up to one year.
-
Protocol for Assessing this compound Stability by HPLC
This is a general protocol and may need optimization for your specific HPLC system and column.
-
Materials:
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This compound solution to be tested
-
Freshly prepared this compound reference standard solution of the same concentration
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HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
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HPLC system with a C18 column and a UV detector
-
-
Procedure:
-
Set up the HPLC method with a suitable mobile phase gradient to elute this compound and potential degradation products.
-
Inject the freshly prepared reference standard to determine the retention time and peak area of intact this compound.
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Inject the this compound solution that has been stored or used in experiments.
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Analyze the chromatogram for:
-
A decrease in the peak area of this compound compared to the reference standard.
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The appearance of new peaks, which may indicate degradation products.
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A shift in the retention time of the main peak.
-
-
Quantify the percentage of remaining this compound by comparing its peak area to that of the reference standard.
-
Visualizations
p38 MAPK Signaling Pathway
References
Technical Support Center: Addressing Cellular Resistance to Vx-702
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with cellular resistance to Vx-702, a selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), with high selectivity for the α and β isoforms.[1][2] It functions by binding to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream substrates involved in inflammatory responses.[2] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Reduced sensitivity to kinase inhibitors like this compound can arise from several mechanisms:
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Target Alteration: Mutations in the p38 MAPK gene could potentially alter the drug-binding site, reducing the affinity of this compound.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, lowering its intracellular concentration.[3][4] The p38 MAPK signaling pathway itself has been implicated in the regulation of P-gp expression.[5][6]
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Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the p38 MAPK pathway. This can involve the upregulation of other kinases or signaling molecules that promote cell survival and proliferation.
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Changes in Downstream Effectors: Alterations in proteins downstream of p38 MAPK could also contribute to a resistant phenotype.
Q3: How can I confirm that my cells have developed resistance to this compound?
The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cells. An increase of 3-fold or more is generally considered an indication of resistance. This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells. Over- or under-confluent cells can lead to variability. Optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the assay. |
| Drug Dilution and Storage | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock. Ensure the stock solution is stored correctly, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | Use a consistent incubation time for drug treatment in all experiments. |
| Edge Effects in Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill these wells with sterile PBS or media. |
| Reagent Quality | Ensure all reagents, including cell culture media, serum, and assay components, are of high quality and not expired. |
Issue 2: I suspect increased drug efflux is causing resistance. How can I investigate this?
| Experimental Step | Recommended Action |
| Assess P-glycoprotein Expression | Use immunoblotting to compare the protein levels of P-glycoprotein (also known as MDR1 or ABCB1) in your resistant cells versus the parental sensitive cells. An increase in P-gp expression in the resistant line is a strong indicator of this mechanism. |
| Functional Efflux Assay | Perform a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate of P-gp. Resistant cells with high P-gp activity will show lower intracellular fluorescence compared to sensitive cells. This can be measured by flow cytometry or fluorescence microscopy. |
| Use of a P-gp Inhibitor | Treat your resistant cells with this compound in combination with a known P-gp inhibitor (e.g., verapamil or cyclosporin A). A restoration of sensitivity to this compound in the presence of the P-gp inhibitor would confirm the role of drug efflux in the observed resistance. |
Quantitative Data Summary
The following tables provide illustrative data that researchers might generate when investigating resistance to a p38 MAPK inhibitor. Note that specific values for this compound resistant cell lines are not yet widely published; therefore, these tables are based on typical findings for this class of inhibitors.
Table 1: Comparison of IC50 Values for a p38 MAPK Inhibitor in Sensitive and Resistant Cell Lines.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | p38 MAPK Inhibitor | 0.5 | 1 |
| Resistant Sub-line 1 | p38 MAPK Inhibitor | 5.2 | 10.4 |
| Resistant Sub-line 2 | p38 MAPK Inhibitor | 8.9 | 17.8 |
Table 2: Relative Protein Expression in Sensitive vs. Resistant Cells.
| Protein | Cellular Location | Sensitive Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| Total p38 MAPK | Cytoplasm/Nucleus | 1.0 | 1.1 |
| Phospho-p38 MAPK (Thr180/Tyr182) | Cytoplasm/Nucleus | 1.0 (upon stimulation) | 0.3 (upon stimulation with inhibitor) |
| P-glycoprotein (MDR1) | Cell Membrane | 1.0 | 7.5 |
| Phospho-Akt (Ser473) | Cytoplasm/Nucleus | 1.0 | 4.2 |
Key Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
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Determine the initial IC50: First, determine the IC50 of this compound in your parental cell line using a standard cell viability assay (e.g., MTT assay).
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Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
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Monitoring and Maintenance: At each concentration, monitor cell viability and morphology. Allow the cells to recover and resume normal growth before the next dose escalation. This process can take several months.
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Cryopreservation: It is crucial to cryopreserve cells at each stage of the selection process.
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Confirmation of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of this compound, confirm the level of resistance by performing a cell viability assay to determine the new IC50 value and calculate the fold resistance.
Protocol 2: Immunoblotting for p38 MAPK, Phospho-p38, and P-glycoprotein
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Cell Lysis: Lyse sensitive and resistant cells (with and without this compound treatment) using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein (typically 20-30 µg) from each sample on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions are:
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
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Washing: Repeat the washing step.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating cellular resistance to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cellagentech.com [cellagentech.com]
- 3. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 4. Inhibition of p38 MAPK diminishes doxorubicin-induced drug resistance associated with P-glycoprotein in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased p38-MAPK is responsible for chemotherapy resistance in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-p38 MAPK (Thr180/Tyr182) Antibody (#9211) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Vx-702 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing VX-702 in in vivo efficacy studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, orally active, and ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (p38α).[1][2][3] Its primary mechanism of action is to block the activity of p38α, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2] this compound has been shown to be 14-fold more potent against p38α than the p38β isoform.[1]
Q2: What are the recommended starting doses for this compound in preclinical animal models?
Published studies in mouse models of collagen-induced arthritis have reported effective doses ranging from 0.1 mg/kg to 50 mg/kg, administered twice daily.[1][3] The optimal dose will depend on the specific animal model, the disease being studied, and the desired level of target engagement. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
| Animal Model Example | Effective Dose Range | Comparator |
| Mouse Collagen-Induced Arthritis | 0.1 mg/kg, twice daily | Equivalent effect to methotrexate (0.1 mg/kg)[3] |
| Mouse Collagen-Induced Arthritis | 5 mg/kg, twice daily | Equivalent effect to prednisolone (10 mg/kg, once daily)[3] |
| Mouse Myocardial Ischemia | 5 mg/kg and 50 mg/kg | Significant reduction in MI/AAR ratio at 50 mg/kg[1] |
Q3: How should I prepare and administer this compound for in vivo studies?
This compound is soluble in DMSO. For in vivo administration, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). It is crucial to prepare fresh working solutions daily to ensure stability and prevent precipitation.[3] If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[3]
Recommended In Vivo Formulation Protocols:
| Protocol | Composition | Final Concentration Example | Notes |
| Aqueous-based | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[3] | Prepare fresh daily. Mix components sequentially, ensuring each is fully dissolved before adding the next. |
| Oil-based | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[3] | Suitable for longer continuous dosing periods (use with caution beyond half a month).[3] |
Troubleshooting Guide
Problem 1: Suboptimal or inconsistent efficacy in my animal model.
Several factors can contribute to a lack of efficacy. This troubleshooting guide will walk you through a logical process to identify the potential cause.
Caption: A logical workflow for troubleshooting suboptimal efficacy in this compound in vivo studies.
Detailed Troubleshooting Steps:
-
Q: My this compound formulation appears cloudy or has visible precipitate. What should I do?
-
A: Precipitation can significantly reduce the bioavailable dose of the drug.
-
Immediate Action: Prepare a fresh formulation, ensuring that the this compound is fully dissolved in DMSO before adding other components. Gentle warming or sonication can aid dissolution.[3]
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Formulation Optimization: If precipitation persists, consider adjusting the vehicle composition. Increasing the percentage of solubilizing agents like PEG300 or Tween-80 may help. For long-term studies, an oil-based formulation might offer better stability.[3]
-
Stability Check: Prepare a small batch of the formulation and observe it at room temperature and 4°C for the duration of your planned use to check for stability.
-
-
-
Q: I'm not seeing a significant effect. How can I confirm that this compound is hitting its target in my animals?
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A: Assessing target engagement is crucial. Since this compound inhibits p38 MAPK, you should measure the phosphorylation of a downstream substrate. A commonly used biomarker is the phosphorylation of Heat Shock Protein 27 (Hsp27) at Serine 82.
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Experimental Protocol: Western Blot for phospho-Hsp27 in Mouse Tissue
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Collect tissue samples from treated and vehicle control animals at a relevant time point after the final dose. Flash-freeze in liquid nitrogen and store at -80°C.
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Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against phospho-Hsp27 (Ser82) overnight at 4°C.
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Wash and incubate with an appropriate HRP-conjugated secondary antibody.
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Visualize the bands using an ECL substrate.
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Strip and re-probe the membrane for total Hsp27 and a loading control (e.g., GAPDH or β-actin) to normalize the data. A significant reduction in the ratio of phospho-Hsp27 to total Hsp27 in the this compound treated group would confirm target engagement.
-
-
-
-
Q: I see an initial reduction in my inflammatory biomarker (e.g., C-reactive protein), but it returns to baseline levels despite continued dosing. What is happening?
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A: This phenomenon, often referred to as "tachyphylaxis" or "biomarker escape," has been observed with p38 MAPK inhibitors in clinical trials.[4] The exact mechanism is not fully understood, but potential explanations include:
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Feedback Loops: Inhibition of p38α may lead to the activation of compensatory signaling pathways that also drive inflammation.
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Differential Isoform Inhibition: this compound is highly selective for p38α. Other p38 isoforms (β, γ, δ) may play a role in sustained inflammation and are not inhibited by the drug.[5]
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Complex Biology of CRP: The regulation of C-reactive protein (CRP) is complex and may involve p38-independent pathways.[6]
-
-
Troubleshooting Strategies:
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Intermittent Dosing: Some studies have explored intermittent dosing schedules to try and mitigate this effect.
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Combination Therapy: Consider combining this compound with an agent that has a different mechanism of action.
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Alternative Readouts: Measure other efficacy endpoints that may not be subject to the same escape phenomenon, such as histopathology or functional outcomes.
-
-
Problem 2: I'm observing adverse effects in my animals.
While this compound was generally well-tolerated in some clinical trials, adverse effects can occur, especially at higher doses. Careful monitoring is essential.
Caption: A workflow for monitoring and addressing potential adverse effects during this compound in vivo studies.
Specific Monitoring and Actions:
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Q: What specific signs of toxicity should I monitor for in my animals?
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A: Monitor animals daily for the following:
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General Health: Weight loss, decreased food and water intake, lethargy, ruffled fur, and changes in posture or behavior.
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Potential Hepatotoxicity: Although not consistently reported, liver toxicity has been a concern with some p38 MAPK inhibitors.[4] If you suspect liver issues, you can monitor serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
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Potential Cardiotoxicity: Cardiotoxicity has also been a concern for this class of drugs.[4] In-depth studies may require electrocardiogram (ECG) monitoring, but this is typically beyond the scope of standard efficacy studies.
-
-
-
Q: What should I do if I observe adverse effects?
-
A:
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Dose Reduction: The most immediate step is to consider reducing the dose of this compound.
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Refine Formulation: Ensure that the vehicle itself is not causing any adverse effects by including a vehicle-only control group. High concentrations of DMSO or other solvents can be toxic.
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Consult a Veterinarian: If adverse effects are severe or persistent, consult with your institution's veterinary staff.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for an in vivo efficacy study with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rupress.org [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | pCRP-mCRP Dissociation Mechanisms as Potential Targets for the Development of Small-Molecule Anti-Inflammatory Chemotherapeutics [frontiersin.org]
Validation & Comparative
A Comparative Guide to Vx-702 and Other p38 MAPK Inhibitors for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel therapeutics for a range of autoimmune and inflammatory disorders. Vx-702, a selective inhibitor of p38α MAPK, has been investigated for its anti-inflammatory potential. This guide provides an objective comparison of this compound with other notable p38 MAPK inhibitors, supported by preclinical and clinical data to inform research and development decisions.
The p38 MAPK Signaling Pathway in Inflammation
The p38 MAPK cascade is activated by cellular stressors and inflammatory cytokines. This leads to the downstream activation of various transcription factors and kinases, culminating in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Inhibitors of p38 MAPK aim to disrupt this pathway, thereby reducing the inflammatory response.
Caption: The p38 MAPK signaling cascade in inflammation.
Comparative Analysis of p38 MAPK Inhibitors
The following tables summarize key preclinical and clinical data for this compound and a selection of other p38 MAPK inhibitors that have undergone significant investigation.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | p38α IC50/Kᵢ | p38β IC50/Kᵢ | Selectivity (α vs β) | Other Notable Kinase Inhibition |
| This compound | 4-20 nM (IC50) | Kᵢ = 17 nM | 14-fold for α | No significant inhibition of ERKs and JNKs |
| Pamapimod | 14 nM (IC50) | 480 nM (IC50) | ~34-fold for α | JNK1 (Kᵢ=190nM), JNK2 (Kᵢ=16nM), JNK3 (Kᵢ=19nM) |
| Losmapimod | pKᵢ = 8.1 | pKᵢ = 7.6 | ~3-fold for α | |
| Doramapimod (BIRB-796) | 38 nM (IC50) | 65 nM (IC50) | ~1.7-fold for α | B-Raf (IC50 = 83 nM) |
| Ralimetinib (VX-745) | 10 nM (IC50) | 220 nM (IC50) | 22-fold for α | No inhibition of p38γ |
| SCIO-469 | 9 nM (IC50) | ~90 nM (IC50) | ~10-fold for α | >2000-fold selectivity over 20 other kinases |
| PH-797804 | 26 nM (IC50) | 102 nM (IC50) | 4-fold for α | No inhibition of JNK2 |
| AMG-548 | 0.5 nM (Kᵢ) | 3.6 nM (Kᵢ) | ~7-fold for α | JNK2 (Kᵢ=39nM), JNK3 (Kᵢ=61nM) |
Table 2: Preclinical and Clinical Summary
| Inhibitor | Key Preclinical Findings | Highest Phase of Development | Therapeutic Area(s) Investigated | Key Clinical Observations |
| This compound | Inhibits IL-1β, IL-6, and TNF-α production (IC50s = 122, 59, and 99 ng/mL, respectively). Equivalent effect to methotrexate and prednisolone in mouse collagen-induced arthritis. | Phase II | Rheumatoid Arthritis | Showed modest clinical efficacy with transient suppression of inflammatory biomarkers. |
| Pamapimod | Reduced inflammation and bone loss in murine collagen-induced arthritis. | Phase II | Rheumatoid Arthritis, COVID-19 | Disappointing results in RA trials compared to methotrexate. |
| Losmapimod | Reduces DUX4 expression in FSHD myotubes. | Phase III | Facioscaphoperal Muscular Dystrophy (FSHD), COPD, Atherosclerosis | Slowed muscle function deterioration in a Phase 2b FSHD trial despite no significant change in DUX4 expression. |
| Doramapimod (BIRB-796) | 63% inhibition of arthritis severity in a mouse model at 30 mg/kg. | Phase III | Crohn's Disease, Rheumatoid Arthritis | No clinical efficacy observed in a Crohn's Disease trial. |
| Ralimetinib (VX-745) | Good in vivo activity in models of inflammation. | Phase II | Rheumatoid Arthritis, Alzheimer's Disease, Cancer | Showed a signal for clinical efficacy in a low-dose group in a 12-week RA trial. |
| SCIO-469 | Reduced tumor burden and angiogenesis in murine multiple myeloma models. | Phase II | Multiple Myeloma, Rheumatoid Arthritis | |
| PH-797804 | Suppressed acute and chronic inflammation in rat models of arthritis. | Phase II | Rheumatoid Arthritis | |
| AMG-548 | Efficacious in acute and chronic models of arthritis. | Phase I | Inflammatory Diseases | Potent inhibition of LPS-stimulated TNF-α in human whole blood (IC50 = 3 nM). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of p38 MAPK inhibitors.
p38 MAPK Enzymatic Assay
Caption: Workflow for a p38 MAPK enzymatic assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT).
-
Dilute recombinant human p38α MAPK enzyme to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable substrate, such as ATF2 protein.
-
Prepare a solution of ATP, often including [γ-³²P]ATP for radiometric detection.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
-
Kinase Reaction:
-
In a microplate, add the p38 MAPK enzyme to each well.
-
Add the test inhibitor dilutions to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubate the plate at 30°C or 37°C for a specified period (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
Radiometric assay: Spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter.
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system that measures ADP production, which is proportional to kinase activity.
-
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
LPS-Induced TNF-α Release in Human Whole Blood
Caption: Workflow for LPS-induced TNF-α release assay.
Methodology:
-
Blood Collection and Preparation:
-
Draw fresh human venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Use the blood within a few hours of collection.
-
-
Assay Procedure:
-
Aliquot the whole blood into a 96-well plate.
-
Add serial dilutions of the test inhibitor to the wells and pre-incubate for a short period (e.g., 30-60 minutes) at 37°C.
-
Add lipopolysaccharide (LPS) from E. coli to a final concentration of 1-100 ng/mL to stimulate TNF-α production.
-
Incubate the plate for 4-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
TNF-α Measurement and Analysis:
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Carefully collect the supernatant (plasma).
-
Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each inhibitor concentration and determine the IC50 value.
-
Mouse Collagen-Induced Arthritis (CIA) Model
Caption: Workflow for the mouse collagen-induced arthritis model.
Methodology:
-
Induction of Arthritis:
-
Use a susceptible mouse strain, such as DBA/1, at 8-10 weeks of age.
-
On day 0, immunize the mice intradermally at the base of the tail with an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster immunization with an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Protocol:
-
Prophylactic: Begin administration of the test inhibitor before or at the time of the primary immunization.
-
Therapeutic: Start treatment after the onset of clinical signs of arthritis (typically around day 24-28).
-
Administer the inhibitor daily via an appropriate route (e.g., oral gavage).
-
-
Disease Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Clinical Score: Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity. The maximum score per mouse is typically 16.
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 35-42), euthanize the mice.
-
Collect hind paws for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Blood samples can be collected to measure serum levels of inflammatory cytokines and anti-collagen antibodies.
-
Conclusion
The landscape of p38 MAPK inhibitors is characterized by a number of compounds with potent in vitro activity. However, the translation of this preclinical efficacy into robust clinical benefit, particularly in chronic inflammatory diseases like rheumatoid arthritis, has been challenging. While this compound demonstrated a favorable preclinical profile and some clinical activity, its development, like many other p38 MAPK inhibitors, did not progress to later stages for this indication. The comparative data presented here highlights the nuances in selectivity and the varied clinical outcomes across different inhibitors and therapeutic areas. For researchers and drug developers, a thorough understanding of the specific p38 MAPK isoforms, the cellular context of the disease, and the pharmacokinetic and pharmacodynamic properties of these inhibitors is paramount for the successful development of future therapies targeting this pathway.
A Head-to-Head In Vitro Comparison of p38 MAPK Inhibitors: VX-702 vs. SB203580
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of two prominent p38 MAPK inhibitors, VX-702 and SB203580, supported by experimental data and detailed protocols.
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. As such, they have emerged as key therapeutic targets for a range of inflammatory diseases. This guide provides a detailed in vitro comparison of two widely studied p38 MAPK inhibitors, this compound and SB203580, to assist researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | SB203580 |
| Primary Target | p38α MAPK[1][2][3] | p38α and p38β MAPK[4] |
| Potency (IC50) | Highly potent (nM range)[1][2][3] | Potent (nM to low µM range) |
| Selectivity | High for p38α over p38β[1][3] | Broadly selective for p38 isoforms, with some off-target effects reported. |
| Mechanism of Action | ATP-competitive inhibitor[5] | ATP-competitive inhibitor |
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activities of this compound and SB203580 against p38 MAPK isoforms and their effects on cytokine production. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro p38 MAPK Inhibition
| Inhibitor | Target | IC50 | Experimental System |
| This compound | p38α | 4 - 20 nM | Cell-free assay |
| p38α | Kd = 3.7 nM | Binding assay[5] | |
| p38β | Kd = 17 nM | Binding assay[5] | |
| SB203580 | p38α (SAPK2a) | 50 nM | Cell-free assay |
| p38β2 (SAPK2b) | 500 nM | Cell-free assay | |
| p38α | 222.44 ± 5.98 nM | Kinase assay[6] |
This compound demonstrates approximately 14-fold higher potency for p38α over p38β.[1][3]
Table 2: In Vitro Inhibition of Cytokine Production
| Inhibitor | Cytokine | IC50 | Cell System |
| This compound | IL-1β | 122 ng/mL | LPS-primed ex vivo blood assay[2][3] |
| IL-6 | 59 ng/mL | LPS-primed ex vivo blood assay[2][3] | |
| TNFα | 99 ng/mL | LPS-primed ex vivo blood assay[2][3] | |
| SB203580 | TNFα | Potent inhibition | LPS-stimulated human PBMCs[4] |
| IL-6 | Potent inhibition | LPS-stimulated human PBMCs[4] |
Selectivity and Off-Target Profile
This compound is characterized by its high selectivity for the p38α isoform.[1][3] This specificity may be advantageous in studies aiming to dissect the specific roles of p38α.
SB203580 , while a potent p38 inhibitor, has been reported to have off-target effects on other kinases, particularly at higher concentrations. These include Casein Kinase 1 (CK1).[7] Furthermore, some studies suggest that at higher concentrations, SB203580 can activate the ERK and JNK pathways in certain cell types.[8]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures for evaluating these inhibitors, the following diagrams are provided.
Caption: The p38 MAPK signaling cascade.
Caption: General workflow for an in vitro p38 MAPK kinase assay.
Experimental Protocols
Key Experiment 1: In Vitro p38 MAPK Kinase Assay (Radioactive)
This protocol is a generalized procedure for determining the IC50 of an inhibitor against p38 MAPK.
Materials:
-
Recombinant human p38α or p38β kinase
-
Kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
Substrate (e.g., recombinant ATF2)
-
[γ-32P]ATP
-
Cold ATP
-
This compound or SB203580
-
96-well plates
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the inhibitor (this compound or SB203580) in kinase buffer.
-
In a 96-well plate, add the recombinant p38 kinase, the substrate (e.g., ATF2), and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and cold ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding 0.75% phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Key Experiment 2: In Vitro Cytokine Inhibition Assay in Human PBMCs
This protocol outlines a method to assess the effect of p38 MAPK inhibitors on cytokine production in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound or SB203580
-
96-well cell culture plates
-
ELISA kits for TNFα, IL-6, and IL-1β
-
CO2 incubator
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 106 cells/mL in RPMI 1640 medium.
-
Prepare serial dilutions of this compound or SB203580 in the culture medium.
-
Pre-incubate the cells with the inhibitors for 1-2 hours in a 37°C, 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Incubate the plate for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNFα, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each inhibitor concentration and determine the IC50 values.
Conclusion
Both this compound and SB203580 are potent inhibitors of p38 MAPK and effective in reducing the production of pro-inflammatory cytokines in vitro. The choice between these two inhibitors will likely depend on the specific research question.
-
This compound offers high potency and greater selectivity for the p38α isoform, making it a suitable tool for studies focused on the specific roles of p38α.
-
SB203580 is a well-established and widely used p38 inhibitor. However, researchers should be mindful of its potential off-target effects, especially when used at higher concentrations.
For any in vitro study, it is recommended to perform dose-response experiments to determine the optimal concentration of the inhibitor for the specific cell type and experimental conditions being used.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. cellagentech.com [cellagentech.com]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to p38 MAPK Inhibitors: VX-702 vs. BIRB 796
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent p38 MAPK inhibitors: VX-702 and BIRB 796 (Doramapimod). This document summarizes their mechanisms of action, biochemical and cellular potencies, selectivity profiles, and clinical findings, supported by experimental data and methodologies.
Introduction to p38 MAPK Inhibition
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making p38 MAPK a key therapeutic target. This compound and BIRB 796 are two small molecule inhibitors that have been extensively studied for their potential to modulate this pathway.
Mechanism of Action
Both this compound and BIRB 796 target p38 MAPK, but through different binding mechanisms. This compound is an ATP-competitive inhibitor, binding to the active site of the kinase.[2][3] In contrast, BIRB 796 is a highly potent diaryl urea compound that binds to an allosteric site, inducing a conformational change that prevents ATP binding.[4][5] This allosteric binding mechanism contributes to BIRB 796's slow dissociation rate.[5]
Biochemical and Cellular Potency
The inhibitory activities of this compound and BIRB 796 have been characterized in various biochemical and cellular assays. The following tables summarize the available quantitative data for easy comparison.
Table 1: Biochemical Potency against p38 MAPK Isoforms
| Inhibitor | p38α | p38β | p38γ | p38δ |
| This compound | IC50: 4-20 nM[6] | 14-fold less potent than p38α[6][7] | - | - |
| Kd: 3.7 nM[2] | Kd: 17 nM[2] | |||
| BIRB 796 | IC50: 38 nM[8][9] | IC50: 65 nM[8][9] | IC50: 200 nM[8][9] | IC50: 520 nM[8][9] |
| Kd: 0.1 nM[8] |
Table 2: Cellular Activity - Inhibition of Cytokine Production
| Inhibitor | Cell Type | Stimulus | Cytokine Inhibited | IC50 / EC50 |
| This compound | Human whole blood | LPS | IL-6 | 59 ng/mL[7] |
| IL-1β | 122 ng/mL[7] | |||
| TNFα | 99 ng/mL[7] | |||
| BIRB 796 | THP-1 cells | LPS | TNFα | EC50: 16-22 nM[8] |
Kinase Selectivity
An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects.
This compound is reported to be a highly selective inhibitor for p38α MAPK.[6][7] It shows no significant activity against ERKs and JNKs.[6]
BIRB 796 is a pan-p38 inhibitor, with activity against all four isoforms.[8][10] It also demonstrates potent inhibition of c-Raf-1 (IC50: 1.4 nM) and Jnk2α2 (IC50: 0.1 nM), and at higher concentrations, it can inhibit the activity and activation of SAPK3/p38γ.[8] It has also been shown to inhibit B-Raf with an IC50 of 83 nM.[8]
Clinical and Preclinical Findings
Both inhibitors have undergone clinical evaluation for inflammatory diseases.
This compound was investigated in Phase II clinical trials for rheumatoid arthritis (RA).[11] While it was generally well-tolerated and showed some statistically significant effects on RA symptoms, the overall clinical efficacy was modest.[11] A transient suppression of inflammatory biomarkers like C-reactive protein was observed.[11]
BIRB 796 has also been evaluated in clinical trials for inflammatory conditions, including Crohn's disease.[12] However, these trials did not provide evidence of clinical efficacy.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize these inhibitors.
Biochemical Kinase Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is a biochemical kinase assay.
-
Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
-
Procedure:
-
Recombinant p38 MAPK enzyme is incubated with a specific substrate (e.g., myelin basic protein) and ATP in a reaction buffer.
-
The inhibitor at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like radioactivity (with 32P-ATP), fluorescence, or luminescence.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Assay for TNFα Production (BIRB 796)
-
Cell Line: THP-1 human monocytic cells.
-
Protocol:
-
THP-1 cells are pre-incubated with varying concentrations of BIRB 796 for 30 minutes.
-
The cells are then stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
The stimulated cells are incubated overnight (18-24 hours).
-
The cell supernatant is collected, and the concentration of human TNFα is measured using a commercially available ELISA kit.
-
The EC50 value is determined by performing a nonlinear regression analysis of the dose-response curve.[8]
-
Cell Viability and Proliferation Assays (BIRB 796)
-
Cell Viability (CCK-8 Assay):
-
Cells (e.g., U87 and U251 glioblastoma cells) are seeded in 96-well plates.
-
The cells are treated with different concentrations of BIRB 796 for 24 or 48 hours.
-
Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plate is incubated for 1 hour.
-
The absorbance at 450 nm is measured to determine cell viability.[13]
-
-
Cell Proliferation (EdU Staining Assay):
-
Cells are treated with BIRB 796 for 48 hours.
-
5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the cell culture medium and incubated for a set period.
-
The cells are then fixed, permeabilized, and the incorporated EdU is detected by a fluorescently labeled azide through a click chemistry reaction.
-
The percentage of EdU-positive cells is determined by fluorescence microscopy or flow cytometry to assess DNA synthesis and cell proliferation.[13]
-
Visualizing the p38 MAPK Signaling Pathway and Inhibitor Mechanisms
The following diagrams illustrate the p38 MAPK signaling cascade and the distinct mechanisms of action of this compound and BIRB 796.
Caption: The p38 MAPK signaling cascade.
Caption: Mechanisms of p38 MAPK inhibition.
Conclusion
This compound and BIRB 796 are both potent inhibitors of p38 MAPK but possess distinct mechanisms of action and selectivity profiles. This compound is a selective, ATP-competitive inhibitor of p38α/β, while BIRB 796 is a pan-p38 inhibitor with a unique allosteric binding mode that contributes to its high affinity and slow dissociation. While both have shown promise in preclinical studies, their clinical development has been hampered by a lack of robust efficacy in chronic inflammatory diseases. This comparative guide provides a valuable resource for researchers in the field of kinase inhibitor development, highlighting the key characteristics of these two important tool compounds.
References
- 1. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellagentech.com [cellagentech.com]
- 3. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 10. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validating p38 MAPK Inhibition: A Comparative Guide to Vx-702 and p38 MAPK siRNA
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammatory cytokines, making it a key therapeutic target for a range of diseases.[1][2] Validating the on-target effects of small molecule inhibitors is a crucial step in drug development. This guide provides a comparative overview of two principal methods for inhibiting p38 MAPK activity: the selective pharmacological inhibitor Vx-702 and the genetic approach of small interfering RNA (siRNA).
Mechanisms of Inhibition: A Head-to-Head Comparison
The primary distinction between this compound and siRNA lies in their mechanism of action. This compound is a small molecule that directly inhibits the kinase activity of the p38 protein, while siRNA prevents the protein from being synthesized in the first place.
-
This compound (Pharmacological Inhibition): this compound is a potent, selective, and orally active ATP-competitive inhibitor of p38α MAPK.[3][4] It is highly selective for the p38α isoform, with a 14-fold higher potency against p38α compared to p38β.[3][5] By binding to the ATP pocket of the p38α enzyme, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[6]
-
p38 MAPK siRNA (Genetic Knockdown): Small interfering RNA provides a method for transiently silencing gene expression.[2][7] A specific siRNA duplex homologous to the p38 MAPK mRNA sequence is introduced into the cell. This duplex is incorporated into the RNA-induced silencing complex (RISC), which then targets and cleaves the endogenous p38 MAPK mRNA. This degradation of mRNA prevents its translation into protein, leading to a significant reduction in total p38 MAPK protein levels.[2] This method is considered a gold standard for validating that the cellular effects of a drug are due to the inhibition of its intended target.[8]
Signaling Pathway Intervention Points
The following diagram illustrates the points within the p38 MAPK signaling cascade where this compound and siRNA exert their effects.
Caption: p38 MAPK pathway and points of inhibition for this compound and siRNA.
Quantitative Data Comparison
This table summarizes the key quantitative differences between using this compound and p38 MAPK siRNA for target validation studies.
| Parameter | This compound (Pharmacological Inhibitor) | p38 MAPK siRNA (Genetic Knockdown) |
| Primary Target | p38α MAPK protein kinase activity | p38 MAPK mRNA |
| Mechanism | ATP-competitive inhibition[6] | mRNA degradation via RISC[2] |
| Potency (IC50/Kd) | IC50: 4-20 nM[1][3] Kd: 3.7 nM (p38α), 17 nM (p38β)[4][6] | Effective Concentration: 10-100 nM[9] |
| Effect on Cytokines | Dose-dependent inhibition of IL-6, IL-1β, TNFα (IC50s: 59, 122, 99 ng/mL respectively)[5][6] | Reduces cytokine production secondary to p38 protein depletion |
| Time to Onset | Rapid (minutes to hours) | Slow (24-72 hours required for protein depletion)[2][7] |
| Duration of Effect | Transient, dependent on compound half-life (16-20 hours in vivo)[5] | Prolonged but transient (typically 48-96 hours) |
| Specificity | Highly selective for p38α over p38β[3][5] | Can be designed to be isoform-specific; potential for off-target mRNA effects |
| Key Advantage | Reversible, dose-titratable, rapid effect | High specificity for the target gene product |
| Key Limitation | Potential for off-target kinase inhibition | Slower onset, potential for incomplete knockdown, transfection variability |
Experimental Protocols & Workflow
Validating the effects of this compound with siRNA involves running parallel experiments where p38 MAPK is inhibited by both methods. The outcomes are then compared to ensure the observed phenotype is a direct result of p38 MAPK inhibition.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for a validation experiment.
Caption: Workflow for validating this compound effects with p38 MAPK siRNA.
Detailed Methodologies
A. p38 MAPK siRNA Transfection
-
Cell Seeding: Seed cells in 6-well or 12-well plates to achieve 50-60% confluency on the day of transfection.
-
siRNA Preparation: Dilute isoform-specific p38 MAPK siRNA (and a non-targeting scrambled control siRNA) in serum-free media. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells. A final siRNA concentration of 20-100 nM is typically effective.[2][9]
-
Incubation: Incubate cells for 48-72 hours to allow for mRNA degradation and protein depletion before proceeding with stimulation or analysis.[2][7]
B. This compound Treatment
-
Preparation: Prepare a stock solution of this compound in DMSO and dilute to the final desired concentrations in cell culture media. A vehicle control (DMSO) must be run in parallel.
-
Treatment: For most cell-based assays, pre-incubate cells with this compound or vehicle for 1-2 hours prior to adding the inflammatory stimulus. This allows the inhibitor to enter the cells and engage the target.
C. Validation Assays
-
Quantitative RT-PCR (qRT-PCR):
-
Purpose: To confirm the specific knockdown of p38 MAPK mRNA in siRNA-transfected cells.
-
Protocol: Isolate total RNA from cells. Synthesize cDNA using a reverse transcription kit. Perform qPCR using SYBR Green or TaqMan probes with primers specific for the p38 MAPK isoform and a housekeeping gene (e.g., GAPDH) for normalization.[10]
-
-
Western Blotting:
-
Purpose: To confirm the reduction of total p38 MAPK protein in siRNA-transfected cells and to assess the inhibition of downstream signaling (by measuring phosphorylation of p38 substrates like ATF-2 or MK2) in both siRNA and this compound treated cells.[11]
-
Protocol: Lyse cells and quantify protein concentration. Separate 20-30 µg of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[11] Block the membrane and probe with primary antibodies against total p38, phospho-p38 (Thr180/Tyr182), phospho-ATF-2, and a loading control (e.g., α-Tubulin or GAPDH).[8] Detect with appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate.[12]
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Purpose: To quantify the functional downstream effect of p38 inhibition by measuring the secretion of inflammatory cytokines (e.g., TNF-α, IL-6) into the cell culture supernatant.
-
Protocol: Collect supernatant from treated and stimulated cells. Use a commercial ELISA kit according to the manufacturer’s instructions to measure the concentration of the cytokine of interest.
-
By demonstrating that both the specific genetic knockdown of p38 MAPK and pharmacological inhibition with this compound lead to the same functional outcome (e.g., reduced cytokine production), researchers can confidently attribute the observed effects of this compound to its on-target activity.
References
- 1. apexbt.com [apexbt.com]
- 2. SignalSilence® p38 MAPK siRNA I | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellagentech.com [cellagentech.com]
- 7. media.cellsignal.cn [media.cellsignal.cn]
- 8. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 9. The effects of p38 gene silencing on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Specificity of Vx-702 and Other Kinase Inhibitors
This guide provides a detailed comparison of the kinase inhibitor Vx-702 with other notable inhibitors targeting the p38 MAP kinase pathway. The focus is on the specificity of these compounds, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their work.
Introduction to this compound and p38 MAPK Inhibition
This compound is an orally available, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation.[1][2] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ, which are involved in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][4] Consequently, inhibitors of p38 MAPK, particularly the well-studied p38α isoform, have been pursued as potential therapeutics for inflammatory diseases such as rheumatoid arthritis.[1][3]
The specificity of a kinase inhibitor is a critical attribute, as off-target effects can lead to unforeseen side effects or confound experimental results. This guide compares the specificity profile of this compound with two other well-characterized p38 MAPK inhibitors: BIRB-796 (Doramapimod) and SB203580.
Comparative Specificity of p38 MAPK Inhibitors
The following table summarizes the inhibitory activity of this compound, BIRB-796, and SB203580 against various kinases. The data is presented as Kd (dissociation constant) or IC50 (half-maximal inhibitory concentration) values, with lower values indicating higher potency.
| Target Kinase | This compound | BIRB-796 (Doramapimod) | SB203580 |
| p38α (MAPK14) | Kd: 3.7 nM[5] | IC50: 38 nM[6][7], Kd: 0.1 nM[6][7] | IC50: 50 nM[8] |
| p38β (MAPK11) | Kd: 17 nM[5] | IC50: 65 nM[6][7] | IC50: 500 nM[8] |
| p38γ (MAPK12) | Not reported | IC50: 200 nM[6][7] | Not significantly inhibited |
| p38δ (MAPK13) | Not reported | IC50: 520 nM[6][7] | Not significantly inhibited |
| JNK2 | Not reported | IC50: 98 nM | Not significantly inhibited[9] |
| c-Raf-1 | Not reported | IC50: 1.4 µM | Not reported |
| B-Raf | Not reported | IC50: 83 nM[6][7] | Not reported |
| LCK | Not reported | Weakly inhibited[6] | >100-fold selective over LCK[8] |
| GSK-3β | Not reported | Not reported | >100-fold selective over GSK-3β[8] |
| PKBα | Not reported | Not reported | >100-fold selective over PKBα[8] |
| ERK1/2 | No effect on ERK activation[10] | No significant inhibition[6] | Non-specific effect at higher concentrations[11] |
Summary of Specificity:
-
This compound is a highly potent and selective inhibitor of the p38α and p38β isoforms.[5][10][12] It is reported to be 14-fold more potent against p38α than p38β.[10][12]
-
BIRB-796 (Doramapimod) is a pan-p38 inhibitor, affecting all four isoforms, albeit with higher potency for p38α and p38β.[6][7][13] It binds to an allosteric site on the kinase, a distinct mechanism from the ATP-competitive inhibition of this compound and SB203580.[13] BIRB-796 also shows some activity against other kinases like JNK2 and B-Raf.[6][7]
-
SB203580 is a selective inhibitor of p38α and p38β2, with significantly lower potency for other kinases.[8][14] It has been widely used as a research tool to investigate the p38 MAPK pathway.[14] However, at higher concentrations, it may have non-specific effects on the ERK pathway.[11]
Signaling Pathway and Inhibition Point
The diagram below illustrates the p38 MAPK signaling cascade and the point of action for p38 inhibitors. External stimuli like cytokines and stress activate a cascade of kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors, resulting in the production of inflammatory mediators. p38 inhibitors block this process by binding to p38 and preventing the phosphorylation of its substrates.
Experimental Protocols
The following are generalized protocols for assays commonly used to determine kinase inhibitor specificity.
1. Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibition of purified kinase enzyme activity.
-
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
-
Materials:
-
Purified recombinant kinase (e.g., p38α).
-
Kinase-specific substrate (e.g., a peptide or protein like ATF2).
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
-
-
Method:
-
Prepare a reaction mixture containing the purified kinase, its substrate, and the assay buffer in the wells of a 96-well plate.
-
Add the test inhibitor at a range of concentrations (e.g., from 1 nM to 10 µM) to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Cellular Assay for Cytokine Inhibition (e.g., LPS-induced TNF-α production)
This assay measures the inhibitor's effect on a signaling pathway within a cellular context.
-
Objective: To determine the functional potency of an inhibitor in a cell-based model.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Lipopolysaccharide (LPS) as a stimulant.
-
Test inhibitor at various concentrations.
-
Cell culture medium and supplements.
-
ELISA kit for detecting the cytokine of interest (e.g., TNF-α).
-
-
Method:
-
Plate the cells (e.g., THP-1 cells) in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a set period (e.g., 30-60 minutes).[6]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines.[6]
-
Incubate the cells for an appropriate time (e.g., 4-24 hours) to allow for cytokine production and secretion into the culture supernatant.[6]
-
Collect the cell culture supernatant.
-
Quantify the concentration of the cytokine (e.g., TNF-α) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value for the inhibition of cytokine production.
-
Experimental Workflow for Kinase Inhibitor Profiling
The diagram below outlines a typical workflow for assessing the specificity of a kinase inhibitor.
Conclusion
This compound is a potent and selective inhibitor of p38α and p38β MAPK. Its high specificity, particularly when compared to pan-p38 inhibitors like BIRB-796 which also target other kinases, makes it a valuable tool for dissecting the specific roles of p38α and p38β in cellular processes. The choice of inhibitor—be it the highly selective this compound, the broader-spectrum BIRB-796, or the widely used research tool SB203580—will depend on the specific experimental question. For researchers investigating the roles of p38α/β in inflammatory signaling, this compound offers a high degree of precision. Understanding the detailed specificity profiles and employing rigorous experimental protocols are essential for the accurate interpretation of results in kinase inhibitor research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cellagentech.com [cellagentech.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VX 702 | CAS 745833-23-2 | VX702 | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 8. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 9. academic.oup.com [academic.oup.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of Vx-702 and Methotrexate for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational p38 MAP kinase inhibitor, Vx-702, and the established disease-modifying antirheumatic drug (DMARD), methotrexate, for the treatment of rheumatoid arthritis (RA). The analysis is based on available clinical trial data and literature, focusing on their respective mechanisms of action, clinical efficacy, and safety profiles.
Mechanism of Action: A Tale of Two Pathways
This compound and methotrexate exert their therapeutic effects through distinct molecular pathways. This compound is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha[1][2], a key enzyme in the inflammatory cascade. By blocking p38 MAPK, this compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β)[3].
Methotrexate, a folate antagonist, primarily inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication[4][5][6]. Its anti-inflammatory effects in RA are also attributed to the promotion of adenosine release and the inhibition of T-cell activation[4].
dot digraph "Mechanism_of_Action" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Vx702" { label="this compound Pathway"; bgcolor="#F1F3F4"; "Inflammatory_Stimuli" [label="Inflammatory Stimuli\n(e.g., TNF-α, IL-1β)", fillcolor="#FBBC05", fontcolor="#202124"]; "p38_MAPK" [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Vx702" [label="this compound", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pro_inflammatory_Cytokines" [label="Production of Pro-inflammatory\nCytokines (TNF-α, IL-1β, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inflammation" [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_Methotrexate" { label="Methotrexate Pathway"; bgcolor="#F1F3F4"; "Folic_Acid" [label="Folic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "DHFR" [label="Dihydrofolate Reductase\n(DHFR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Methotrexate" [label="Methotrexate", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tetrahydrofolate" [label="Tetrahydrofolate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNA_Synthesis" [label="DNA Synthesis &\nCell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Adenosine_Release" [label="Increased Adenosine\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Anti_inflammatory_Effect" [label="Anti-inflammatory\nEffect", fillcolor="#34A853", fontcolor="#FFFFFF"];
} }
Caption: Signaling pathways of this compound and Methotrexate.
Clinical Efficacy: A Comparative Look at ACR Responses
Direct head-to-head clinical trials comparing this compound and methotrexate monotherapy are not available. However, by examining data from separate placebo-controlled trials, we can draw an indirect comparison of their efficacy in patients with moderate to severe rheumatoid arthritis. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are standard measures of improvement in RA symptoms.
This compound Clinical Trial Data
The efficacy of this compound was evaluated in two key Phase II clinical trials: the VeRA study (monotherapy) and Study 304 (in combination with methotrexate)[7][8].
Experimental Protocol: VeRA Study (NCT00205478)
-
Design: A 12-week, randomized, double-blind, placebo-controlled Phase II study[7].
-
Participants: 315 patients with moderate to severe RA who were not receiving methotrexate or anti-TNF therapies[7].
-
Intervention: Patients received this compound (5 mg or 10 mg once daily) or placebo[7].
-
Primary Endpoint: ACR20 response at week 12[9].
dot digraph "VeRA_Study_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"Screening" [label="Patient Screening\n(Moderate to Severe RA,\nNo MTX/Anti-TNF)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Randomization" [label="Randomization (n=315)", fillcolor="#FBBC05", fontcolor="#202124"]; "Placebo" [label="Placebo", fillcolor="#FFFFFF", fontcolor="#202124"]; "Vx702_5mg" [label="this compound (5 mg/day)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Vx702_10mg" [label="this compound (10 mg/day)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Treatment" [label="12-Week Treatment Period", fillcolor="#F1F3F4", fontcolor="#202124"]; "Endpoint" [label="Primary Endpoint Assessment\n(ACR20 at Week 12)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Screening" -> "Randomization"; "Randomization" -> "Placebo"; "Randomization" -> "Vx702_5mg"; "Randomization" -> "Vx702_10mg"; "Placebo" -> "Treatment"; "Vx702_5mg" -> "Treatment"; "Vx702_10mg" -> "Treatment"; "Treatment" -> "Endpoint"; }
Caption: Workflow for the VeRA Clinical Trial.
Experimental Protocol: Study 304 (NCT00395577)
-
Design: A 12-week, randomized, double-blind, placebo-controlled Phase II study[8].
-
Participants: 117 patients with moderate to severe RA who were on a stable dose of methotrexate for at least 6 months[8][10].
-
Intervention: Patients received this compound (10 mg daily or 10 mg twice weekly) or placebo, in addition to their ongoing methotrexate treatment[8].
-
Primary Endpoint: ACR20 response at week 12.
dot digraph "Study_304_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"Screening" [label="Patient Screening\n(Moderate to Severe RA,\nStable Methotrexate)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Randomization" [label="Randomization (n=117)", fillcolor="#FBBC05", fontcolor="#202124"]; "Placebo_MTX" [label="Placebo + Methotrexate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Vx702_daily" [label="this compound (10 mg/day) + MTX", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Vx702_biweekly" [label="this compound (10 mg 2x/week) + MTX", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Treatment" [label="12-Week Treatment Period", fillcolor="#F1F3F4", fontcolor="#202124"]; "Endpoint" [label="Primary Endpoint Assessment\n(ACR20 at Week 12)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Screening" -> "Randomization"; "Randomization" -> "Placebo_MTX"; "Randomization" -> "Vx702_daily"; "Randomization" -> "Vx702_biweekly"; "Placebo_MTX" -> "Treatment"; "Vx702_daily" -> "Treatment"; "Vx702_biweekly" -> "Treatment"; "Treatment" -> "Endpoint"; }
Caption: Workflow for the Study 304 Clinical Trial.
| Study | Treatment Group | ACR20 Response Rate at Week 12 | ACR50 Response Rate at Week 12 | ACR70 Response Rate at Week 12 |
| VeRA (Monotherapy) | Placebo | 28% | Not Reported | Not Reported |
| This compound (5 mg daily) | 36% | Not Reported | Not Reported | |
| This compound (10 mg daily) | 40% | Not Reported | Not Reported | |
| Study 304 (Combination with MTX) | Placebo + MTX | 22% | Not Reported | Not Reported |
| This compound (10 mg daily) + MTX | 40% | Not Reported | Not Reported | |
| This compound (10 mg 2x/week) + MTX | 44% | Not Reported | Not Reported |
Note: While numerically superior, the ACR20 response rates for this compound did not reach pairwise statistical significance at the highest doses in either study[8].
Methotrexate Clinical Trial Data
Methotrexate has been the cornerstone of RA therapy for decades, and its efficacy is well-established in numerous clinical trials.
| Study/Analysis | Treatment Group | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |
| TEMPO Trial (Week 24) | Methotrexate Monotherapy | ~41-45% | Not specified | Not specified |
| Certolizumab + MTX Trial (Week 24) | Placebo + MTX | 27.5% | 20.0% | 2.5% |
| Meta-analysis (DMARD-naïve, Week 24) | Methotrexate | 73% | 51% | 32% |
Safety and Tolerability: A Comparative Overview
Both this compound and methotrexate are associated with a range of adverse events. The following tables summarize the reported safety data from clinical trials and observational studies.
This compound Safety Profile
The safety of this compound was assessed in the Phase II clinical program.
| Adverse Event Category | VeRA Study (this compound vs. Placebo) | Study 304 (this compound + MTX vs. Placebo + MTX) |
| Serious Infections | 2.4% vs. 0% | 2.6% vs. 4.9% |
| Discontinuation due to AEs | 3-5% vs. 2% | Not specified |
| Common AEs leading to discontinuation | Gastroenteritis, nausea/vomiting, rash, renal impairment[7] | Not specified |
| Most Common AEs | Infection (10% vs 5%), GI disorders (8% vs 6%), skin disorders (9% vs 0%)[7] | Overall frequency similar to placebo[8] |
In the VeRA study, no clinically significant effects were observed on liver function tests[7].
Methotrexate Safety Profile
The safety profile of methotrexate has been extensively studied.
| Adverse Event Category | Approximate Incidence in RA Patients |
| Gastrointestinal (nausea, vomiting, diarrhea) | ~32.7%[11] |
| Elevated Liver Enzymes | ~13-20%[1] |
| Mucocutaneous (stomatitis, rash, alopecia) | ~8.5-24.7%[11][12][13] |
| Hematologic (cytopenias) | Incidence varies, can be serious[5] |
| Pulmonary (pneumonitis) | Rare but serious[5] |
| Neurological (headache, fatigue) | ~24.7%[13] |
| Skin Cancer (non-melanoma) | Increased risk observed[14] |
Folic acid supplementation is often co-administered with methotrexate to mitigate some of its side effects[5].
Conclusion
This compound, a p38 MAPK inhibitor, demonstrated modest clinical efficacy in Phase II trials for rheumatoid arthritis, with a generally acceptable short-term safety profile. When compared indirectly to historical data for methotrexate, the established first-line therapy, this compound's efficacy as a monotherapy appears less robust. The addition of this compound to methotrexate therapy showed a numerically greater ACR20 response compared to methotrexate alone, though this did not reach statistical significance in the reported study[8].
Methotrexate remains the anchor drug in RA treatment due to its well-documented long-term efficacy and manageable safety profile for many patients, despite a higher incidence of certain adverse events like gastrointestinal issues and elevated liver enzymes. The development of p38 MAPK inhibitors like this compound has been challenging, with modest efficacy and concerns about long-term safety potentially limiting their broad application in the chronic inflammatory setting of RA[8]. Further research would be necessary to identify specific patient populations that may derive a greater benefit from this targeted therapeutic approach.
References
- 1. Long-term safety of methotrexate monotherapy in patients with rheumatoid arthritis: a systematic literature research | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. Improvements in clinical response between 12 and 24 weeks in patients with rheumatoid arthritis on etanercept therapy with or without methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Safety of methotrexate in rheumatoid arthritis: a retrospective cohort study in clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse Effects of Low-Dose Methotrexate: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid onset of efficacy predicts response to therapy with certolizumab plus methotrexate in patients with active rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 8. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Prevalence and predictors of adverse events with methotrexate mono- and combination-therapy for rheumatoid arthritis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety Profile of Methotrexate Therapy in Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Study investigates rates of adverse events for common rheumatoid arthritis drug | EurekAlert! [eurekalert.org]
A Comparative Analysis of VX-702 and Second-Generation p38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a compelling target for therapeutic intervention in a host of diseases. VX-702, an investigational oral p38 MAPK inhibitor, has been evaluated in clinical trials for inflammatory conditions. This guide provides a detailed comparison of this compound with prominent second-generation p38 inhibitors, including Ralimetinib (LY2228820), SCIO-469, and BIRB-796, supported by preclinical and clinical data.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound is an ATP-competitive inhibitor of p38 MAPK, a key enzyme in the cellular signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By blocking the activity of p38 MAPK, this compound aims to modulate the downstream inflammatory response. Second-generation p38 inhibitors largely share this mechanism, though variations in binding kinetics and isoform selectivity exist. For instance, BIRB-796 is a potent allosteric inhibitor with a slow dissociation rate, which may contribute to a more sustained duration of action.
Preclinical Performance: A Head-to-Head Comparison
The following tables summarize key preclinical data for this compound and selected second-generation p38 inhibitors, offering insights into their potency, selectivity, and efficacy in established animal models of inflammation.
Table 1: In Vitro Potency Against p38 MAPK and Inflammatory Cytokine Production
| Compound | Target | IC50 (nM) | Cell-Based Assay | IC50 (nM) |
| This compound | p38α | - | LPS-induced TNF-α (human whole blood) | - |
| Ralimetinib (LY2228820) | p38α | 5.3 | LPS-induced TNF-α (murine macrophages) | 5.2[1] |
| p38β | 3.2 | Anisomycin-induced pMK2 (RAW 264.7 cells) | 34.3[1] | |
| SCIO-469 | p38α | 9 | LPS-induced TNF-α (human whole blood) | 300 |
| BIRB-796 | p38α | 0.1 | LPS-induced TNF-α (THP-1 cells) | - |
Table 2: Efficacy in Preclinical Models of Arthritis
| Compound | Animal Model | Dosing | Key Findings |
| This compound | - | - | Data not available |
| Ralimetinib (LY2228820) | Rat Collagen-Induced Arthritis (CIA) | 1.5 mg/kg | Potent reduction in paw swelling, bone erosion, and cartilage destruction[1] |
| SCIO-469 | Rat Arthritis Model | - | Reduced signs and symptoms of disease and slowed disease progression. |
| BIRB-796 | Mouse Collagen-Induced Arthritis (CIA) | 30 mg/kg | 63% inhibition of arthritis severity[2] |
Clinical Trial Outcomes: A Reality Check
While preclinical data for p38 inhibitors have been promising, clinical translation has proven challenging. The following table summarizes the key findings from clinical trials of this compound and second-generation inhibitors in inflammatory diseases.
Table 3: Summary of Clinical Trial Results in Inflammatory Diseases
| Compound | Indication | Phase | Key Outcomes |
| This compound | Rheumatoid Arthritis | II | Showed modest clinical efficacy with numerically superior but not statistically significant ACR20 response rates compared to placebo.[3][4][5] A transient reduction in inflammatory biomarkers was observed.[3][4] |
| SCIO-469 | Rheumatoid Arthritis | II | No significant difference in ACR20 responses compared to placebo.[6][7] A transient effect on acute-phase reactants was noted.[6] |
| BIRB-796 | Crohn's Disease | II | No clinical efficacy was observed compared to placebo. A transient, dose-dependent decrease in C-reactive protein was seen.[8] |
| Ralimetinib (LY2228820) | Advanced Cancer | I | Demonstrated acceptable safety and tolerability. Stable disease was achieved in a subset of patients.[9][10][11] |
Experimental Protocols
p38 MAPK Kinase Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38 MAPK.
Materials:
-
Recombinant human p38α kinase
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
p38 MAPK substrate (e.g., ATF2)
-
Test compounds (this compound and comparators)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the p38α enzyme to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Collagen-Induced Arthritis (CIA) in Mice (In Vivo)
The CIA model is a widely used preclinical model to evaluate the efficacy of anti-arthritic drugs.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compounds (this compound and comparators)
-
Vehicle control
Procedure:
-
Immunization: On day 0, emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice.
-
Booster: On day 21, provide a booster injection of type II collagen emulsified in IFA.
-
Disease Monitoring: Beginning on day 21, monitor the mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The total score per mouse is the sum of the scores for all four paws.
-
Treatment: Once arthritis is established (e.g., clinical score of ≥ 4), randomize the mice into treatment groups. Administer the test compounds or vehicle control daily via the desired route (e.g., oral gavage).
-
Evaluation: Continue to monitor clinical scores daily. At the end of the study (e.g., day 35), collect paws for histological analysis to assess inflammation, pannus formation, and bone and cartilage destruction. Blood samples can also be collected to measure inflammatory biomarkers.
LPS-Induced Cytokine Release Assay (Ex Vivo/In Vivo)
This assay measures the ability of a compound to inhibit the production of inflammatory cytokines in response to lipopolysaccharide (LPS), a component of gram-negative bacteria.
Materials:
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) (ex vivo) or mice (in vivo)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
Test compounds (this compound and comparators)
-
ELISA kits for TNF-α and other cytokines
Procedure (Ex Vivo):
-
Collect fresh human whole blood in heparinized tubes.
-
Pre-incubate the blood with various concentrations of the test compounds or vehicle for 1 hour at 37°C.
-
Stimulate the blood with LPS (e.g., 100 ng/mL) and incubate for a further 4-6 hours at 37°C.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of TNF-α and other cytokines in the plasma using specific ELISA kits.
Procedure (In Vivo):
-
Administer the test compounds or vehicle to mice.
-
After a specified time (e.g., 1 hour), inject the mice with a sublethal dose of LPS intraperitoneally.
-
At the peak of the cytokine response (e.g., 1-2 hours post-LPS), collect blood via cardiac puncture.
-
Process the blood to obtain serum or plasma.
-
Measure the cytokine levels using ELISA.
Visualizing the Landscape
To better understand the context of this compound and its comparators, the following diagrams illustrate the p38 MAPK signaling pathway, a typical kinase inhibitor screening workflow, and a comparative overview of the inhibitors.
Caption: The p38 MAPK signaling cascade and the point of intervention for this compound.
Caption: A generalized workflow for the discovery and preclinical development of kinase inhibitors.
Caption: A high-level comparison of the preclinical and clinical profiles of this compound and second-generation p38 inhibitors.
Conclusion
This compound and second-generation p38 inhibitors have demonstrated potent anti-inflammatory effects in preclinical models. However, this has not consistently translated into robust clinical efficacy in chronic inflammatory diseases like rheumatoid arthritis and Crohn's disease. The transient suppression of inflammatory biomarkers observed with both this compound and other inhibitors suggests a complex role for p38 MAPK in sustained inflammation and highlights the challenges in developing effective and safe therapies targeting this pathway. Future research may focus on optimizing dosing regimens, identifying patient populations most likely to respond, or exploring combination therapies to enhance the therapeutic potential of p38 MAPK inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy, pharmacodynamics, and sa ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]
- 6. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jrheum.org [jrheum.org]
- 8. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Vx-702: A Comparative Analysis of its Cross-Reactivity with other MAP Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mitogen-activated protein kinase (MAPK) inhibitor, Vx-702, with other relevant inhibitors, focusing on its cross-reactivity profile. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of this compound in their studies.
Introduction to this compound
This compound is an orally bioavailable, ATP-competitive inhibitor of p38 MAP kinase.[1] It has been investigated for its therapeutic potential in inflammatory diseases, such as rheumatoid arthritis.[2][3] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation, making it a key target for drug development. This compound has demonstrated high affinity for the α and β isoforms of p38.[1]
Comparative Kinase Selectivity
To provide an objective assessment of this compound's specificity, its kinase inhibition profile is compared with two other widely used p38 MAPK inhibitors: SB203580 and BIRB 796 (Doramapimod). The following table summarizes the available quantitative data from kinome-wide screening and specific kinase assays. Data is presented as percentage of control from KINOMEscan™ assays where a lower percentage indicates stronger binding/inhibition, and as IC50 values where a lower value indicates higher potency.
| Kinase Target | This compound (% Control @ 1µM) | SB203580 (% Control @ 1µM) | BIRB 796 (IC50, nM) |
| p38α (MAPK14) | 5.2 | 1.5 | 38 |
| p38β (MAPK11) | 22.3 | 1.5 | 65 |
| p38γ (MAPK12) | - | - | 200 |
| p38δ (MAPK13) | - | - | 520 |
| JNK1 | >100 | 96 | >1000 |
| JNK2 | >100 | 94 | >1000 |
| JNK3 | >100 | 95 | - |
| ERK1 | >100 | 100 | >1000 |
| ERK2 | >100 | 100 | - |
| B-Raf | - | - | 83 |
| c-Raf | - | - | 1400 |
| Lck | >100 | 98 | - |
| Fyn | >100 | 99 | - |
| SYK | >100 | 100 | - |
| IKK2 | >100 | 100 | - |
Data for this compound and SB203580 are from DiscoveRx KINOMEscan™ profiles.[4] Data for BIRB 796 are IC50 values from various sources.[5][6][7]
The data clearly indicates that while all three compounds are potent inhibitors of p38 MAPK, this compound demonstrates a high degree of selectivity for the p38α and p38β isoforms with minimal off-target effects on other MAP kinases like JNK and ERK at the tested concentration. SB203580 also shows high potency towards p38α and p38β but has been reported to inhibit other kinases such as GSK3β and JNK2 at higher concentrations.[2] BIRB 796, while a potent pan-p38 inhibitor, also shows activity against B-Raf.[5][7]
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's activity and the methods used to determine its selectivity, the following diagrams are provided.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining kinase inhibitor selectivity.
Experimental Protocols
The following is a representative protocol for a biochemical kinase inhibition assay, based on commonly used commercial platforms, to determine the selectivity of a compound like this compound.
Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO
-
Recombinant human kinases
-
Kinase-specific substrates
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, EGTA, and BSA)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well assay plates (low volume, white)
-
Multichannel pipettes and a plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
For single-point screening, dilute the compound to the desired final concentration in the assay buffer. For IC50 determination, create a 10-point dilution series.
-
-
Kinase Reaction Setup:
-
Add the diluted compound or DMSO (as a vehicle control) to the appropriate wells of the 384-well plate.
-
Add the recombinant kinase enzyme solution to each well.
-
Incubate the plate for a predefined period (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a reaction mixture containing the kinase-specific substrate and ATP in the kinase assay buffer. The ATP concentration is typically at or near the Km for each specific kinase.
-
Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature. The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction by adding a stop reagent, if required by the detection method.
-
Add the detection reagent to each well. This reagent will quantify the amount of ADP produced (for luminescence-based assays) or the amount of phosphorylated substrate (for fluorescence-based assays).
-
Incubate the plate as per the detection reagent manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.
-
Conclusion
The available data strongly supports that this compound is a highly selective inhibitor of p38α and p38β MAP kinases. Its limited cross-reactivity with other MAP kinases and the broader kinome makes it a valuable tool for specifically interrogating the roles of p38α/β signaling in various biological processes. When compared to other p38 inhibitors like SB203580 and BIRB 796, this compound offers a more focused inhibitory profile, which can be advantageous in reducing potential off-target effects in experimental systems. Researchers should, however, always consider the specific context of their experiments and may wish to perform their own selectivity profiling against kinases of particular interest.
References
- 1. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 2. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
Confirming the p38α Selectivity of VX-702 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VX-702, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), with other notable p38 inhibitors. The focus is on the experimental data and methodologies used to confirm its selectivity within a cellular environment, a critical step in drug development and mechanistic studies.
Introduction to p38α MAPK and this compound
The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[1] The p38α isoform, in particular, is a key mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a prime therapeutic target for inflammatory diseases.[2]
This compound is an orally active, small-molecule inhibitor that targets the p38 MAPK pathway.[1] It has been investigated for the treatment of inflammatory conditions, including rheumatoid arthritis.[1] A key attribute of a high-quality chemical probe or therapeutic candidate is its selectivity for the intended target over other related proteins, such as other p38 isoforms (β, γ, δ) and different kinase families. This guide outlines the evidence for this compound's p38α selectivity and the experimental approaches to verify it in cells.
Data Presentation: Comparative Inhibitor Selectivity
The selectivity of a kinase inhibitor is paramount for minimizing off-target effects. The following tables summarize the in vitro potency and selectivity of this compound compared to other well-characterized p38 MAPK inhibitors.
Table 1: Potency Against p38 MAPK Isoforms
| Inhibitor | p38α | p38β | p38γ (SAPK3) | p38δ (SAPK4) | Reference |
| This compound | Kd: 3.7 nM | Kd: 17 nM | - | - | [3] |
| Pamapimod | IC50: 14 nM | IC50: 480 nM | No Activity | No Activity | [2] |
| BIRB 796 (Doramapimod) | IC50: 38 nM; Kd: 0.1 nM | IC50: 65 nM | IC50: 200 nM | IC50: 520 nM | [4] |
| SB203580 | IC50: 300-500 nM | - | 10-fold less sensitive | 10-fold less sensitive | [5] |
Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of potency, with lower values indicating higher potency.
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular Assay | Potency (IC50) | Notes on Selectivity | Reference |
| This compound | p38 activation in platelets | 4 - 20 nM | No effect on ERK or JNK activation in vivo. | [3] |
| LPS-induced TNF-α production | 99 ng/mL | [3] | ||
| LPS-induced IL-1β production | 122 ng/mL | [3] | ||
| LPS-induced IL-6 production | 59 ng/mL | [3] | ||
| Pamapimod | p38 phosphorylation (HSP27) | 60 nM | No inhibition of JNK detected. Profiled against 350 kinases, only bound to four in addition to p38. | [2] |
| BIRB 796 (Doramapimod) | LPS-induced TNF-α (THP-1 cells) | - | 330-fold greater selectivity for p38α vs JNK2. Weak inhibition of c-RAF, Fyn, Lck. | [4] |
| SB203580 | LPS-induced cytokine production (THP-1 cells) | 300 - 500 nM | Also inhibits PKB phosphorylation at 3-5 µM. | [5] |
Mandatory Visualization
Diagrams are provided to illustrate key signaling pathways and experimental workflows.
Caption: The p38α MAPK signaling cascade.
Caption: Workflow for Western Blot analysis.
Caption: Workflow for cytokine ELISA.
Experimental Protocols
To confirm the selectivity of this compound in a cellular setting, several key experiments are typically performed. Below are detailed protocols for these assays.
Western Blot for Phospho-p38 MAPK Inhibition
This assay directly measures the phosphorylation status of p38 MAPK, which is indicative of its activation state. Inhibition of phosphorylation in the presence of a stimulant (like LPS or UV) demonstrates the inhibitor's effect on the upstream signaling cascade.
Methodology:
-
Cell Culture: Plate cells (e.g., THP-1 monocytes or HeLa cells) and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the p38 pathway by adding a known activator, such as Lipopolysaccharide (LPS, 1 µg/mL) or Anisomycin (25 µg/mL), for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium pyrophosphate, Na₃VO₄) to preserve the phosphorylation state of proteins.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer at 95°C for 5 minutes and separate the proteins by size on a 12% SDS-polyacrylamide gel.[6]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-Phospho-p38 MAPK Thr180/Tyr182). A parallel blot should be run with an antibody against total p38 MAPK as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the phospho-p38 signal to the total p38 signal to determine the degree of inhibition.
Cytokine Release Assay (ELISA)
This assay quantifies the downstream functional consequence of p38α inhibition, which is the suppression of pro-inflammatory cytokine production.
Methodology:
-
Cell Culture: Seed cells capable of producing cytokines upon stimulation (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 cells) in a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of this compound or other inhibitors to the wells and pre-incubate for 1-2 hours.
-
Stimulation: Induce cytokine production by adding LPS (e.g., 10 ng/mL) to the cells and incubate for 18-24 hours.[7]
-
Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA Protocol (Sandwich ELISA for TNF-α):
-
Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for TNF-α (e.g., 1-4 µg/mL) and incubate overnight at 4°C.[8]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add the collected supernatants and a series of known TNF-α standards to the plate. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on TNF-α. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a chromogenic substrate like TMB (3,3’,5,5’-Tetramethylbenzidine). A color change will occur.[9]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the TNF-α standards and use it to calculate the concentration of TNF-α in each sample. Plot the inhibitor concentration versus cytokine concentration to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement in an intact cellular environment. The principle is that a ligand (inhibitor) binding to its target protein will stabilize the protein, increasing its melting temperature.[10][11]
Methodology:
-
Cell Treatment: Treat intact cells in suspension (e.g., 1 x 10⁶ cells per condition) with a high concentration of this compound (e.g., 10-20 µM) or vehicle (DMSO) for 1-3 hours to ensure target saturation.[12]
-
Heat Treatment: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a warm water bath) to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction.
-
Analysis: Analyze the amount of soluble p38α remaining in the supernatant at each temperature point using Western Blotting, as described in Protocol 1.
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble p38α will decrease as the temperature increases. In the this compound-treated samples, if the inhibitor binds and stabilizes p38α, the protein will remain soluble at higher temperatures. This "thermal shift" is direct evidence of target engagement in the cell.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Head-to-Head Battle: Comparing p38 Inhibitors in Preclinical Arthritis Models
For researchers and drug development professionals, the p38 mitogen-activated protein kinase (MAPK) has long been a tantalizing target for the treatment of inflammatory diseases like rheumatoid arthritis and osteoarthritis. Its central role in the production of pro-inflammatory cytokines such as TNFα and IL-1β has spurred the development of numerous small molecule inhibitors. However, the clinical journey of these inhibitors has been fraught with challenges, highlighting the need for a deeper understanding of their comparative efficacy and mechanisms of action in relevant disease models.
This guide provides a side-by-side comparison of several p38 inhibitors based on available preclinical data from studies in arthritis models. We delve into their relative potencies, effects on inflammatory markers, and impact on disease progression, supported by detailed experimental protocols and visualizations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy of p38 Inhibitors: A Data-Driven Overview
To facilitate a clear comparison, the following tables summarize the quantitative data from preclinical studies that directly compared the efficacy of different p38 inhibitors.
Table 1: In Vitro and In Vivo Comparison of Org 48762-0 and SB203580
| Parameter | Org 48762-0 | SB203580 | Reference Study |
| p38α Kinase Inhibition (EC50) | 0.10 ± 0.01 µM | 0.10 ± 0.01 µM | van der Aar et al., 2008[1] |
| LPS-induced TNFα Release from PBMCs (EC50) | 0.06 ± 0.01 µM | 0.28 ± 0.07 µM | van der Aar et al., 2008[1] |
| Inhibition of LPS-induced TNFα in Mice | ~90% inhibition at 3 mg/kg | Required a 10-fold higher dose for similar effect | van der Aar et al., 2008[1] |
Table 2: Comparison of SB203580 and VX-745 in an Osteoarthritis Model
| Parameter | SB203580 | VX-745 | Reference Study |
| p38 Kinase Inhibition (IC50) | 136 ± 64 nM | 35 ± 14 nM | Barone et al., 2008 |
| TNFα Release from THP-1 cells (IC50) | 72 ± 15 nM | 29 ± 14 nM | Barone et al., 2008 |
| IL-1β Release from PBMCs (IC50) | 20 ± 8 nM | 15 ± 4 nM | Barone et al., 2008 |
The p38 MAPK Signaling Pathway in Arthritis
The p38 MAPK signaling cascade is a critical regulator of the inflammatory response in arthritis. Its activation by cellular stressors and pro-inflammatory cytokines leads to the production of key mediators of inflammation and joint destruction.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments cited in this guide.
In Vitro p38 Kinase Activity Assay (van der Aar et al., 2008)
-
Assay Principle: The inhibitory potency of compounds on p38α kinase activity was determined using an immobilized metal ion affinity-based fluorescence polarization (IMAP) assay.
-
Procedure:
-
p38α enzyme was incubated with the test compounds (Org 48762-0 or SB203580) for 15 minutes at room temperature in an assay buffer.
-
The kinase reaction was initiated by the addition of a substrate peptide and ATP.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The IMAP binding solution was added to stop the reaction and to allow the phosphorylated substrate to bind to the nanoparticles.
-
After 60 minutes of incubation, the fluorescence polarization was measured to determine the extent of substrate phosphorylation.
-
EC50 values were calculated from the dose-response curves.
-
LPS-Induced TNFα Release from Human PBMCs (van der Aar et al., 2008)
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors.
-
Procedure:
-
PBMCs were pre-incubated with various concentrations of the p38 inhibitors (Org 48762-0 or SB203580) for 30 minutes.
-
Lipopolysaccharide (LPS) was added to stimulate TNFα production.
-
The cells were incubated for 4 hours.
-
The cell culture supernatants were collected, and the concentration of TNFα was measured by ELISA.
-
EC50 values were determined from the concentration-response curves.
-
Murine Collagen-Induced Arthritis (CIA) Model (van der Aar et al., 2008)
-
Animal Model: Male DBA/1 mice were used.
-
Induction of Arthritis:
-
Mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
A booster injection was given 21 days after the primary immunization.
-
-
Treatment:
-
Treatment with the p38 inhibitor Org 48762-0 or an anti-mTNFα antibody was initiated after the onset of clinical signs of arthritis.
-
Org 48762-0 was administered orally.
-
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw was graded on a scale of 0 to 4.
-
Radiological Analysis: X-ray imaging was used to assess bone damage.
-
Histopathology: Joint tissues were collected for histological examination of inflammation, cartilage degradation, and bone erosion.
-
Concluding Remarks
The preclinical data presented in this guide offer a glimpse into the comparative efficacy of different p38 inhibitors in arthritis models. While many of these compounds have shown promise in preclinical settings, their translation to clinical success has been challenging. This underscores the complexity of the p38 signaling pathway and the need for continued research to identify inhibitors with optimal selectivity, potency, and safety profiles for the treatment of inflammatory arthritis. The detailed experimental protocols provided herein are intended to support these ongoing research and development efforts.
References
Vx-702 and its Impact on Inflammatory Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarker changes following treatment with Vx-702, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor. The data presented is compiled from clinical studies in patients with rheumatoid arthritis (RA), offering a valuable resource for researchers investigating p38 MAPK inhibition as a therapeutic strategy.
Unveiling the Mechanism of this compound
This compound is an orally administered small molecule that targets the p38 MAPK signaling pathway.[1] This pathway plays a pivotal role in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). By selectively inhibiting p38α MAPK, this compound effectively curtails the downstream inflammatory cascade, making it a subject of significant interest in the treatment of inflammatory conditions like rheumatoid arthritis.
Biomarker Modulation: A Quantitative Look
Clinical investigations of this compound in patients with active, moderate-to-severe rheumatoid arthritis have demonstrated a transient yet notable impact on key inflammatory biomarkers. The following table summarizes the observed changes in C-reactive protein (CRP), serum amyloid A (SAA), and soluble tumor necrosis factor receptor p55 (sTNFRp55) from two prominent double-blind, placebo-controlled studies: the VeRA study and Study 304.[1]
| Biomarker | Treatment Group | Study | Observation Time Point | Change from Baseline |
| C-reactive protein (CRP) | This compound (5 mg and 10 mg daily) | VeRA | Week 1 | Statistically significant reduction |
| Placebo | VeRA | Week 1 | No significant change | |
| This compound (10 mg daily + MTX) | Study 304 | Week 1 | Statistically significant reduction | |
| Placebo (+ MTX) | Study 304 | Week 1 | No significant change | |
| This compound treated groups | Both | Week 4 | Levels returned to near baseline | |
| Serum amyloid A (SAA) | This compound (5 mg and 10 mg daily) | VeRA | Week 1 | Statistically significant reduction |
| Placebo | VeRA | Week 1 | No significant change | |
| This compound (10 mg daily + MTX) | Study 304 | Week 1 | Statistically significant reduction | |
| Placebo (+ MTX) | Study 304 | Week 1 | No significant change | |
| This compound treated groups | Both | Week 4 | Levels returned to near baseline | |
| Soluble TNF receptor p55 | This compound (5 mg and 10 mg daily) | VeRA | Week 1 | Statistically significant reduction |
| Placebo | VeRA | Week 1 | No significant change | |
| This compound (10 mg daily + MTX) | Study 304 | Week 1 | Statistically significant reduction | |
| Placebo (+ MTX) | Study 304 | Week 1 | No significant change | |
| This compound treated groups | Both | Week 4 | Levels returned to near baseline |
Note: MTX denotes methotrexate, a common disease-modifying antirheumatic drug.
Experimental Protocols
The following methodologies were employed for the measurement of key biomarkers in the referenced clinical studies:
Measurement of C-Reactive Protein (CRP), Serum Amyloid A (SAA), and Soluble TNF Receptor p55 (sTNFRp55)
Serum samples were collected from patients at baseline and at specified time points throughout the studies. The concentrations of CRP, SAA, and sTNFRp55 were determined using validated, commercially available enzyme-linked immunosorbent assays (ELISAs). The specific ELISA kits and protocols used were in accordance with the manufacturers' instructions. Standard curves were generated using recombinant human proteins of known concentrations to ensure the accuracy and reproducibility of the results. All samples were assayed in duplicate or triplicate to minimize variability.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for clinical trial biomarker analysis.
References
assessing the advantages of Vx-702 over older inhibitors
An Objective Comparison of Vx-702 and Older p38 MAPK Inhibitors for Researchers
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of inflammatory diseases.[1][2][3] Activation of p38 MAPK, particularly the α-isoform, leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.[4][5][6] This guide provides a detailed comparison of this compound, a second-generation p38 MAPK inhibitor, with older, first-generation inhibitors, supported by experimental data and methodologies.
Overview of p38 MAPK Inhibitors
The discovery of the p38α isoform's role in cytokine biosynthesis spurred the development of small-molecule inhibitors to treat inflammatory conditions.[7] First-generation compounds, while promising, were often hampered by toxicity and off-target effects. This compound was developed as a more selective, orally available inhibitor to improve upon these earlier agents.[7][8]
Comparative Analysis: this compound vs. Older Inhibitors
This compound demonstrates significant advantages in selectivity and has a different safety profile compared to its predecessors. However, its clinical efficacy has shown limitations that are important to consider.
Selectivity and Potency
A major challenge with early p38 MAPK inhibitors was their lack of specificity, leading to off-target effects. This compound was engineered for higher selectivity, primarily targeting the p38α isoform. It is an ATP-competitive inhibitor with a high affinity for p38α and, to a lesser extent, p38β.
| Compound | Target(s) | Potency (Kd/IC50) | Key Limitations of Older Inhibitors |
| This compound | p38α , p38β | p38α: Kd = 3.7 nM [9]p38β: Kd = 17 nM[9](14-fold higher potency for p38α vs p38β)[10][11] | N/A |
| VX-745 | p38α/β | Not specified in results, but known as a potent inhibitor. | Development hampered by hepatotoxicity and CNS inflammation in preclinical studies.[12] |
| SB-203580 | p38α/β | IC50 = 0.3-0.5 µM (in THP-1 cells)[13] | Lacks specificity, inhibits other kinases at higher concentrations. |
| BIRB-796 | All p38 isoforms | Not specified in results. | Associated with off-target effects.[12] |
In Vitro Inhibition of Cytokine Production
The primary mechanism of action for p38 MAPK inhibitors is the suppression of inflammatory cytokine production. This compound effectively inhibits the production of key cytokines in a dose-dependent manner in ex vivo human whole blood assays.
| Cytokine | This compound IC50 (ng/mL) |
| IL-6 | 59[10][11] |
| IL-1β | 122[10][11] |
| TNF-α | 99[10][11] |
Clinical Efficacy in Rheumatoid Arthritis
This compound was evaluated in two 12-week, double-blind, placebo-controlled Phase II clinical studies in patients with moderate to severe rheumatoid arthritis (RA): the VeRA study (monotherapy) and Study 304 (in combination with methotrexate).[14][15]
The results showed a modest clinical effect that, while numerically superior to placebo, did not consistently reach statistical significance.[14][15][16] A notable observation was the transient suppression of inflammatory biomarkers like C-reactive protein (CRP), which returned to near-baseline levels after the first few weeks of treatment despite continued dosing.[15][16] This suggests that the inflammatory response may develop mechanisms to bypass p38 inhibition over time.[16]
| Study | Treatment Group | ACR20 Response Rate (at Week 12) | Statistical Significance |
| VeRA Study | 10 mg this compound | 40%[14][15] | Not statistically significant (vs. placebo)[14][15] |
| 5 mg this compound | 38% (or 36%)[14][15] | Not statistically significant (vs. placebo)[14][15] | |
| Placebo | 30% (or 28%)[14][15] | N/A | |
| Study 304 | 10 mg this compound (daily) + MTX | 40%[14][15] | Not statistically significant (vs. placebo)[14][15] |
| 10 mg this compound (twice weekly) + MTX | 44%[14][15] | Statistically significant (vs. placebo)[16] | |
| Placebo + MTX | 22%[14][15] | N/A |
ACR20 represents a 20% improvement in the American College of Rheumatology criteria.
Safety and Tolerability
A significant advantage of this compound over some first-generation inhibitors is its improved safety profile. In clinical trials, this compound was generally well-tolerated.[17]
-
Overall Adverse Events : The frequency of adverse events was similar between this compound and placebo groups.[14][15]
-
Serious Infections : In the VeRA study, serious infections were more frequent in the this compound groups (2.4%) compared to placebo (0%).[14][16] This difference was not observed in Study 304.[14][16]
-
Toxicity : Importantly, this compound did not show the hepatotoxicity or CNS inflammation that halted the development of earlier inhibitors like VX-745.[12] Premature discontinuations due to adverse events were low across all study arms.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's mechanism and evaluation, the following diagrams illustrate the p38 MAPK signaling cascade and a typical drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. assaygenie.com [assaygenie.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. cellagentech.com [cellagentech.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]
- 16. Efficacy, pharmacodynamics, and sa ... | Article | H1 Connect [archive.connect.h1.co]
- 17. | BioWorld [bioworld.com]
In Vivo Efficacy of VX-702: A Comparative Analysis with Other p38 MAPK Inhibitors in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of VX-702, a p38 mitogen-activated protein kinase (MAPK) inhibitor, with other compounds in its class that have been evaluated for the treatment of rheumatoid arthritis (RA). The data presented is compiled from publicly available results of clinical trials to offer an objective overview for researchers and drug development professionals.
Executive Summary
This compound, an oral p38 MAPK inhibitor, has demonstrated modest efficacy in treating the signs and symptoms of rheumatoid arthritis in Phase II clinical trials. When compared to other p38 MAPK inhibitors, such as SCIO-469 and pamapimod, a pattern of limited but observable clinical activity emerges across the class, with challenges in sustaining initial anti-inflammatory effects. This guide synthesizes the clinical trial data for these compounds, presenting a side-by-side comparison of their efficacy, along with detailed experimental protocols and a visualization of the underlying p38 MAPK signaling pathway.
p38 MAPK Signaling Pathway in Rheumatoid Arthritis
The p38 MAPK signaling cascade plays a crucial role in the inflammatory processes characteristic of rheumatoid arthritis. As depicted in the diagram below, various inflammatory stimuli activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then leads to the downstream production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are central to the pathophysiology of RA.[1][2][3][4] this compound and other compounds in this guide aim to mitigate this inflammatory cascade by directly inhibiting the activity of p38 MAPK.
Caption: The p38 MAPK signaling pathway in rheumatoid arthritis.
Comparative Efficacy Data
The following tables summarize the key efficacy data from Phase II clinical trials of this compound and other p38 MAPK inhibitors in patients with rheumatoid arthritis. The primary endpoint for these studies was the American College of Rheumatology 20% improvement criteria (ACR20).
Table 1: Efficacy of this compound in Rheumatoid Arthritis
| Study | Treatment Group | N | ACR20 Response at Week 12 (%) | ACR50 Response at Week 12 (%) | ACR70 Response at Week 12 (%) |
| VeRA Study | Placebo | 104 | 28 | Not Reported | Not Reported |
| (Monotherapy)[5][6] | This compound 5 mg QD | 104 | 36 | Not Reported | Not Reported |
| This compound 10 mg QD | 105 | 40 | Not Reported | Not Reported | |
| Study 304 | Placebo + MTX | 39 | 22 | Not Reported | Not Reported |
| (Combination Therapy)[5][6] | This compound 10 mg QD + MTX | 38 | 40 | Not Reported | Not Reported |
| This compound 10 mg BIW + MTX | 40 | 44 | Not Reported | Not Reported |
QD: Once daily; BIW: Twice weekly; MTX: Methotrexate
Table 2: Efficacy of Comparator p38 MAPK Inhibitors in Rheumatoid Arthritis
| Compound | Study | Treatment Group | N | ACR20 Response at Week 12 (%) |
| SCIO-469 | Genovese et al., 2011[7] | Placebo | 76 | 24 |
| SCIO-469 30 mg TID | 75 | 26 | ||
| SCIO-469 60 mg TID | 73 | 33 | ||
| SCIO-469 100 mg ER QD | 78 | 23 | ||
| Pamapimod | Cohen et al. | Placebo + MTX | Not Specified | 34 |
| (RO-4402257) | Pamapimod (up to 300mg QD) + MTX | Not Specified | 31-43 (not significant vs placebo) |
TID: Three times daily; ER: Extended release; QD: Once daily; MTX: Methotrexate
Experimental Protocols
The following sections detail the methodologies of the key clinical trials cited in this guide.
This compound Clinical Trial Protocols
VeRA Study (NCT00205478)[5][6][8][9]
-
Objective: To assess the clinical activity and safety of two doses of this compound compared to placebo in subjects with moderate to severe Rheumatoid Arthritis.
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter Phase II study.
-
Patient Population: 315 patients with active, moderate-to-severe rheumatoid arthritis for at least 6 months. Patients were not permitted to be on methotrexate or anti-TNF therapies, though other certain disease-modifying anti-rheumatic drugs (DMARDs) were allowed.
-
Intervention:
-
This compound 5 mg administered orally once daily.
-
This compound 10 mg administered orally once daily.
-
Placebo administered orally once daily.
-
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 12.
-
Secondary Endpoints: ACR50 and ACR70 responses, Disease Activity Score in 28 joints (DAS28), and European League Against Rheumatism (EULAR) response.
Study 304 (NCT00395577)[5][6][10]
-
Objective: To assess the safety and effects of this compound in subjects with moderate to severe rheumatoid arthritis who are taking methotrexate.
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled Phase II study.
-
Patient Population: 117 patients with active, moderate-to-severe rheumatoid arthritis who had been on a stable dose of methotrexate for at least 6 months.
-
Intervention:
-
This compound 10 mg administered orally once daily in combination with methotrexate.
-
This compound 10 mg administered orally twice weekly in combination with methotrexate.
-
Placebo in combination with methotrexate.
-
-
Primary Endpoint: Safety and tolerability of this compound in combination with methotrexate. Efficacy endpoints, including ACR20, were also assessed.
Comparator Compound Clinical Trial Protocols
SCIO-469 Clinical Trial Protocol (Genovese et al., 2011)[7][11]
-
Objective: To evaluate the efficacy, safety, and tolerability of oral SCIO-469 in patients with active rheumatoid arthritis.
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group Phase II study.
-
Patient Population: 302 patients with active rheumatoid arthritis.
-
Intervention:
-
SCIO-469 30 mg (immediate-release) administered orally three times daily.
-
SCIO-469 60 mg (immediate-release) administered orally three times daily.
-
SCIO-469 100 mg (extended-release) administered orally once daily.
-
Placebo.
-
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 12.
Pamapimod (RO-4402257) Clinical Trial Protocol (Alten et al.)
-
Objective: To determine the efficacy and safety of pamapimod in adult patients with active rheumatoid arthritis who had an inadequate clinical response to methotrexate.
-
Study Design: A 12-week, double-blind, placebo-controlled study.
-
Patient Population: Patients with active rheumatoid arthritis on stable doses of methotrexate.
-
Intervention:
-
Pamapimod (up to 300 mg once daily) in combination with methotrexate.
-
Placebo in combination with methotrexate.
-
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 12.
Experimental Workflow
The general workflow for the Phase II clinical trials of p38 MAPK inhibitors in rheumatoid arthritis is illustrated below.
Caption: Generalized workflow for Phase II RA clinical trials.
Conclusion
The clinical development of p38 MAPK inhibitors for rheumatoid arthritis, including this compound, has shown a consistent, though modest, signal of efficacy. The data suggests that while these compounds can produce a clinical response in a portion of patients, they have not yet demonstrated the robust and sustained efficacy seen with other classes of drugs, such as TNF inhibitors. A notable observation across several studies is the transient effect on biomarkers of inflammation, which tend to return to baseline levels despite continued treatment. This phenomenon suggests a complex interplay of inflammatory pathways and potential compensatory mechanisms in the chronic inflammatory state of rheumatoid arthritis. Further research is needed to understand the full potential and limitations of targeting the p38 MAPK pathway for this indication.
References
- 1. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 2. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, pharmacodynamics, and sa ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Efficacy, pharmacodynamics, and safety of this compound, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vertex Reports Investigational p38 MAP Kinase Inhibitor, this compound, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 9. Phase 2 Clinical Study in Rheumatoid Arthritis With an Investigational Oral p38 MAP Kinase Inhibitor this compound | Clinical Research Trial Listing [centerwatch.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Safety Study of SCIO-469 to Treat Patients With Active Rheumatoid Arthritis Receiving Methotrexate | Clinical Research Trial Listing [centerwatch.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Vx-702
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Vx-702, a selective p38 MAPK inhibitor. The following procedures are based on best practices for handling potent kinase inhibitors in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Gloves | Eye Protection | Protective Clothing | Respiratory Protection |
| Weighing and preparing solutions | Double-gloving with nitrile gloves is recommended.[1][2][3] | Chemical safety goggles. | Disposable lab coat with tight-fitting cuffs. | Use of a certified chemical fume hood is required. If not feasible, a respirator with a particulate filter is necessary. |
| Cell culture and in vitro assays | Nitrile gloves.[1][2][3] | Safety glasses with side shields. | Standard lab coat. | Work should be conducted in a biological safety cabinet. |
| Handling contaminated waste | Heavy-duty nitrile or neoprene gloves.[3][4] | Chemical safety goggles. | Disposable lab coat or gown. | Not generally required if waste is properly contained. |
Experimental Protocols: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on a clean, disposable lab coat, ensuring it is fully fastened.
-
Eye Protection: Put on chemical safety goggles or safety glasses.
-
Gloves: Put on the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat. If double-gloving, put on the second pair of gloves over the first.
Doffing Procedure:
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Remove the inner pair using the same technique.
-
Gown/Lab Coat: Unfasten the lab coat and roll it down from the shoulders, turning it inside out to contain any contaminants.
-
Hand Hygiene: Perform hand hygiene immediately after removing gloves and the lab coat.
-
Eye Protection: Remove eye protection.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling:
-
This compound should be handled in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid the generation of dust or aerosols.
-
Use dedicated equipment (spatulas, weigh boats, etc.) when handling the solid compound.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials in a sealed container for disposal.
-
For solid spills, carefully scoop the material into a container, avoiding dust generation.
Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow for PPE Donning and Doffing
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
